molecular formula C33H58N7O19P3S B15545923 3,9-Dihydroxydodecanoyl-CoA

3,9-Dihydroxydodecanoyl-CoA

Katalognummer: B15545923
Molekulargewicht: 981.8 g/mol
InChI-Schlüssel: JZAWWRVMSDOZLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,9-Dihydroxydodecanoyl-CoA is a useful research compound. Its molecular formula is C33H58N7O19P3S and its molecular weight is 981.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C33H58N7O19P3S

Molekulargewicht

981.8 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,9-dihydroxydodecanethioate

InChI

InChI=1S/C33H58N7O19P3S/c1-4-8-20(41)9-6-5-7-10-21(42)15-24(44)63-14-13-35-23(43)11-12-36-31(47)28(46)33(2,3)17-56-62(53,54)59-61(51,52)55-16-22-27(58-60(48,49)50)26(45)32(57-22)40-19-39-25-29(34)37-18-38-30(25)40/h18-22,26-28,32,41-42,45-46H,4-17H2,1-3H3,(H,35,43)(H,36,47)(H,51,52)(H,53,54)(H2,34,37,38)(H2,48,49,50)

InChI-Schlüssel

JZAWWRVMSDOZLO-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Discovery of 3,9-Dihydroxydodecanoyl-CoA in Biological Systems: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking to unravel the complexities of metabolic pathways and identify novel bioactive molecules. This technical guide addresses the current understanding of 3,9-Dihydroxydodecanoyl-CoA in biological systems. Following a comprehensive review of available scientific literature, it has been determined that there is currently no direct evidence to support the natural occurrence or discovery of this compound in any biological system.

While the field of metabolomics is rapidly advancing, with new acyl-CoA derivatives being identified, specific literature detailing the isolation, characterization, or biological function of this compound is not available at this time. Search results and databases primarily contain information on structurally related, but distinct, molecules involved in fatty acid metabolism.

These related molecules include other hydroxylated and oxidized forms of dodecanoyl-CoA, which play crucial roles in energy production through beta-oxidation. For instance, molecules such as 3,8-Dihydroxydodecanoyl-CoA and 3-Oxododecanoyl-CoA are recognized intermediates in metabolic pathways. However, the specific 3,9-dihydroxylated isomer remains elusive in biological contexts.

It is important to note that the absence of evidence does not definitively rule out the existence of this compound in some unexplored biological niche. Future research and the development of more sensitive analytical techniques may yet reveal its presence and potential role.

This document will be updated as new information becomes available. Researchers are encouraged to report any novel findings related to this molecule to contribute to the collective scientific knowledge.

Endogenous Presence of 3,9-Dihydroxydodecanoyl-CoA: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the current scientific understanding of the endogenous presence and potential roles of dihydroxydodecanoyl-CoA isomers, with a specific focus on the theoretical context of 3,9-Dihydroxydodecanoyl-CoA. Due to a lack of direct scientific literature on the 3,9-isomer, this guide draws upon established knowledge of related acyl-CoA molecules and the broader field of fatty acid metabolism.

Introduction to Acyl-CoAs in Cellular Metabolism

Coenzyme A (CoA) and its thioester derivatives, known as acyl-CoAs, are central molecules in cellular metabolism.[1] They are integral to numerous anabolic and catabolic pathways, including the metabolism of lipids, carbohydrates, and amino acids.[1] Acyl-CoAs are broadly classified by the length of their fatty acid chain: short-chain (C2-C4), medium-chain (C5-C11), long-chain (C12-C20), and very-long-chain (C21 and longer). Dodecanoyl-CoA, a 12-carbon acyl-CoA, falls into the long-chain category. Hydroxylated forms of these molecules, such as dihydroxydodecanoyl-CoA, represent key intermediates in metabolic processes, particularly in the oxidation of fatty acids.

The Context of Fatty Acid β-Oxidation

The primary pathway for the breakdown of fatty acids is mitochondrial β-oxidation. This process involves a cycle of four enzymatic reactions that sequentially shortens the fatty acid chain, producing acetyl-CoA, FADH₂, and NADH. A key intermediate in this cycle is a 3-hydroxyacyl-CoA species.[2]

While the canonical β-oxidation pathway involves a hydroxyl group at the C3 position, variations in fatty acid structure (e.g., unsaturation, branching) can lead to alternative oxidative pathways and the formation of different hydroxylated intermediates.

Endogenous Presence of Dihydroxydodecanoyl-CoA Isomers

Direct evidence for the endogenous presence of This compound is not currently established in scientific literature. However, the existence of other dihydroxy-dodecanoyl-CoA isomers, such as 3,8-Dihydroxydodecanoyl-CoA , has been noted in metabolic databases, classifying it as a long-chain acyl-CoA.[3][4]

The presence of hydroxyl groups at positions other than C3 suggests the involvement of alternative enzymatic pathways, potentially related to the metabolism of unusual or modified fatty acids. These could arise from dietary sources or as byproducts of other metabolic processes.

Potential Biosynthetic and Signaling Pathways

The biosynthesis of a dihydroxylated dodecanoyl-CoA, such as the theoretical 3,9-isomer, would likely involve a series of hydroxylation and activation steps. The following diagram illustrates a hypothetical pathway, drawing parallels from known fatty acid metabolism.

Hypothetical_Biosynthesis cluster_0 Fatty Acid Activation & Hydroxylation cluster_1 Downstream Metabolism Dodecanoic_Acid Dodecanoic Acid Dodecanoyl_CoA Dodecanoyl-CoA Dodecanoic_Acid->Dodecanoyl_CoA Acyl-CoA Synthetase Hydroxydodecanoyl_CoA Hydroxydodecanoyl-CoA Dodecanoyl_CoA->Hydroxydodecanoyl_CoA Hydroxylase (e.g., CYP450) Dihydroxydodecanoyl_CoA This compound Hydroxydodecanoyl_CoA->Dihydroxydodecanoyl_CoA Second Hydroxylation Beta_Oxidation β-Oxidation Intermediates Dihydroxydodecanoyl_CoA->Beta_Oxidation Potential Entry into β-Oxidation Signaling Signaling Events Dihydroxydodecanoyl_CoA->Signaling Potential Signaling Role

Caption: Hypothetical biosynthetic pathway for this compound.

This theoretical pathway suggests that a dodecanoyl-CoA molecule undergoes sequential hydroxylation reactions. The resulting dihydroxylated species could then potentially enter the β-oxidation pathway or act as a signaling molecule. The enzymes responsible for such hydroxylations could belong to the cytochrome P450 family, which are known to be involved in modifying fatty acids.

Experimental Protocols for Acyl-CoA Analysis

The detection and quantification of novel acyl-CoAs like this compound would require sensitive and specific analytical techniques. The following outlines a general experimental workflow based on established methods for other acyl-CoAs.[5][6][7][8]

Sample Preparation
  • Tissue/Cell Homogenization: Samples (e.g., liver, heart, cultured cells) are rapidly frozen in liquid nitrogen to quench metabolic activity. The frozen tissue is then homogenized in a cold extraction buffer, often containing organic solvents like acetonitrile (B52724) or methanol, to precipitate proteins and extract small molecules.

  • Internal Standards: To ensure accurate quantification, stable isotope-labeled internal standards of known acyl-CoAs are added to the sample at the beginning of the extraction process.[5] For a novel compound, a synthesized, isotopically labeled version of this compound would be ideal.

  • Solid-Phase Extraction (SPE): The extract is passed through an SPE cartridge to remove interfering substances and enrich the acyl-CoA fraction.

Analytical Detection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for acyl-CoA analysis.

  • Chromatographic Separation: The enriched acyl-CoA extract is injected into a liquid chromatograph. A C18 reversed-phase column is typically used to separate the different acyl-CoA species based on their hydrophobicity.

  • Mass Spectrometric Detection: The separated molecules are then introduced into a tandem mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection: For quantification, multiple reaction monitoring (MRM) is employed. This involves selecting the precursor ion of the target molecule and then detecting a specific fragment ion after collision-induced dissociation. For a novel compound, a full scan would be performed to identify the parent ion, followed by product ion scans to determine characteristic fragments.

The following diagram illustrates a typical experimental workflow for acyl-CoA analysis.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Tissue Tissue/Cell Sample Homogenization Homogenization with Internal Standards Tissue->Homogenization Extraction Solid-Phase Extraction Homogenization->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Identification Identification MS_Detection->Identification

Caption: General experimental workflow for acyl-CoA analysis.

Quantitative Data on Related Acyl-CoAs

While no quantitative data exists for this compound, data for other acyl-CoAs provides a reference for expected concentration ranges in mammalian tissues. The abundance of these molecules can vary significantly depending on the tissue type and metabolic state.

Acyl-CoA SpeciesTissue/Cell TypeConcentrationCitation
Lactoyl-CoAMouse Heart0.0172 pmol/mg wet weight[5][8]
Lactoyl-CoACultured Cells1.14 x 10⁻⁸ pmol/cell[5][8]
Acetyl-CoAHepG2 Cells~2.75 pmol/10⁶ cells[5]
Succinyl-CoAHepG2 Cells~0.6 pmol/10⁶ cells[5]
Propionyl-CoAHepG2 Cells~0.3 pmol/10⁶ cells[5]
Crotonyl-CoAHepG2 Cells0.033 pmol/10⁶ cells[5]

This table summarizes data for various acyl-CoAs to provide a comparative context for potential concentrations of novel acyl-CoA species.

Conclusion and Future Directions

The endogenous presence of this compound remains to be scientifically validated. However, the established roles of other hydroxylated long-chain acyl-CoAs suggest that if this molecule does exist endogenously, it would likely be an intermediate in a specialized fatty acid metabolic pathway or possess signaling functions.

Future research should focus on:

  • Targeted Metabolomics: Utilizing high-resolution mass spectrometry to screen for the presence of this compound in various biological samples.

  • Enzyme Characterization: Identifying and characterizing the enzymes that could potentially synthesize this molecule.

  • Functional Studies: If identified, elucidating the biological role of this compound through in vitro and in vivo experiments.

This technical guide provides a foundational framework for researchers interested in exploring the existence and function of novel acyl-CoA species like this compound. The methodologies and comparative data presented here offer a starting point for designing experiments to investigate this and other undiscovered metabolites.

References

Enzymatic Synthesis of 3,9-Dihydroxydodecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a proposed chemoenzymatic pathway for the synthesis of 3,9-dihydroxydodecanoyl-CoA, a molecule of interest for various research and drug development applications. The synthesis strategy involves a multi-step enzymatic cascade, leveraging the specificity and efficiency of biocatalysts. The core of this process relies on the regioselective hydroxylation of a C12 fatty acid backbone by a cytochrome P450 monooxygenase, followed by the introduction of a second hydroxyl group at the C3 position via enzymes of the fatty acid β-oxidation pathway. This document provides a comprehensive overview of the proposed synthetic route, detailed experimental protocols for enzyme expression, purification, and activity assays, and methods for the analysis of intermediates and the final product. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction

Dihydroxylated fatty acyl-CoAs are a class of molecules with potential biological activities that are of increasing interest in metabolic research and drug discovery. The specific placement of hydroxyl groups on a medium-chain fatty acyl-CoA, such as dodecanoyl-CoA (C12), can significantly alter its physicochemical properties and biological functions. This guide focuses on a plausible and efficient enzymatic pathway for the synthesis of this compound, a novel compound for which a direct biosynthetic pathway has not been extensively described.

The proposed synthesis is a three-stage process:

  • Stage 1: C9-Hydroxylation. Dodecanoic acid is first hydroxylated at the C9 position using a cytochrome P450 monooxygenase.

  • Stage 2: Acyl-CoA Synthesis. The resulting 9-hydroxydodecanoic acid is then activated to its coenzyme A thioester, 9-hydroxydodecanoyl-CoA.

  • Stage 3: C3-Hydroxylation. Finally, the 3-hydroxy group is introduced through a two-step enzymatic process involving acyl-CoA dehydrogenase and enoyl-CoA hydratase.

This guide provides the necessary technical details for the successful execution of this synthetic pathway in a laboratory setting.

Proposed Enzymatic Pathway

The synthesis of this compound is envisioned as a cascade of enzymatic reactions, starting from dodecanoic acid. The logical flow of this pathway is depicted below.

Enzymatic_Synthesis_Pathway Dodecanoic_acid Dodecanoic Acid 9_OH_Dodecanoic_acid 9-Hydroxydodecanoic Acid Dodecanoic_acid->9_OH_Dodecanoic_acid Cytochrome P450 BM3 (CYP102A1) 9_OH_Dodecanoyl_CoA 9-Hydroxydodecanoyl-CoA 9_OH_Dodecanoic_acid->9_OH_Dodecanoyl_CoA Acyl-CoA Synthetase trans_2_9_OH_Dodecenoyl_CoA trans-Δ²-9-Hydroxydodecenoyl-CoA 9_OH_Dodecanoyl_CoA->trans_2_9_OH_Dodecenoyl_CoA Acyl-CoA Dehydrogenase 3_9_diOH_Dodecanoyl_CoA This compound trans_2_9_OH_Dodecenoyl_CoA->3_9_diOH_Dodecanoyl_CoA Enoyl-CoA Hydratase

Caption: Proposed enzymatic pathway for the synthesis of this compound.

Key Enzymes and Quantitative Data

The successful synthesis of this compound relies on the careful selection and application of specific enzymes. The following tables summarize the key enzymes and their relevant quantitative data.

Table 1: Enzymes for the Synthesis of this compound
Enzyme Function
Cytochrome P450 BM3 (CYP102A1)Regioselective hydroxylation of dodecanoic acid at the ω-1, ω-2, and ω-3 positions, which for a C12 fatty acid corresponds to C11, C10, and C9.[1]
Acyl-CoA SynthetaseActivation of 9-hydroxydodecanoic acid to its corresponding CoA thioester.
Acyl-CoA DehydrogenaseDesaturation of 9-hydroxydodecanoyl-CoA to trans-Δ²-9-hydroxydodecenoyl-CoA.
Enoyl-CoA HydrataseHydration of the double bond in trans-Δ²-9-hydroxydodecenoyl-CoA to form this compound.[2][3]
Table 2: Kinetic Parameters of Key Enzymes
Enzyme Substrate Km Vmax or kcat
Cytochrome P450 BM3 (CYP102A1)Dodecanoic AcidNot explicitly found, but Kd values for various natural variants with lauric acid have been determined.[4]Varies significantly among natural variants, with turnover numbers for lauric acid hydroxylation showing a >25-fold range.[4][5]
Enoyl-CoA Hydratase (Rat Liver)Decenoyl-CoA91 µM[6]Decreases with increasing chain length.[6]
L-3-Hydroxyacyl-CoA Dehydrogenase (Pig Heart)Medium-chain 3-hydroxyacyl-CoAsGenerally low µM range[7]Most active with medium-chain substrates.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the synthesis of this compound.

Stage 1: C9-Hydroxylation of Dodecanoic Acid

The experimental workflow for the enzymatic hydroxylation of dodecanoic acid is outlined below.

C9_Hydroxylation_Workflow cluster_expression Enzyme Expression and Purification cluster_reaction Hydroxylation Reaction cluster_analysis Product Analysis and Purification Expression Heterologous Expression of CYP102A1 in E. coli Purification Purification by Affinity and Size-Exclusion Chromatography Expression->Purification Reaction_Setup Reaction Setup with Dodecanoic Acid, CYP102A1, and NADPH Regeneration System Purification->Reaction_Setup Incubation Incubation at Optimal Temperature and pH Reaction_Setup->Incubation Extraction Extraction of Hydroxylated Products Incubation->Extraction HPLC_Analysis HPLC Analysis for Product Identification and Quantification Extraction->HPLC_Analysis Purification_Product Purification of 9-Hydroxydodecanoic Acid HPLC_Analysis->Purification_Product

Caption: Workflow for the C9-hydroxylation of dodecanoic acid.

A detailed protocol for the heterologous expression and purification of CYP102A1 can be adapted from established methods.[8][9][10]

  • Expression: Transform E. coli BL21(DE3) cells with a suitable expression vector containing the CYP102A1 gene. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 25°C) for 12-16 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells using sonication or a French press.

  • Purification: Clarify the lysate by centrifugation. The supernatant can be subjected to a purification procedure that may include ammonium (B1175870) sulfate (B86663) precipitation followed by hydrophobic interaction chromatography and gel filtration.[8]

A whole-cell biotransformation or a reaction with the purified enzyme can be performed.[6]

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 7.4), dodecanoic acid (dissolved in a suitable solvent like DMSO), and the purified CYP102A1 enzyme. An NADPH regeneration system (e.g., glucose dehydrogenase and glucose) is essential for sustained activity.[6]

  • Reaction Conditions: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with shaking. Monitor the reaction progress by taking samples at different time points.

  • Product Extraction and Analysis: After the reaction, acidify the mixture and extract the hydroxylated fatty acids with an organic solvent like ethyl acetate. Analyze the extract using HPLC or GC-MS to identify and quantify the products.[6]

Stage 2: Synthesis of 9-Hydroxydodecanoyl-CoA

The activation of 9-hydroxydodecanoic acid to its CoA ester can be achieved through chemical or enzymatic methods. A common chemical method is the mixed anhydride (B1165640) method.

  • Activation: React 9-hydroxydodecanoic acid with ethyl chloroformate in the presence of a base (e.g., triethylamine) to form a mixed anhydride.

  • Thioesterification: React the mixed anhydride with Coenzyme A trilithium salt to form 9-hydroxydodecanoyl-CoA.

  • Purification: Purify the product using reverse-phase HPLC.

Stage 3: C3-Hydroxylation

This stage involves a two-step enzymatic conversion of 9-hydroxydodecanoyl-CoA to this compound.

Protocols for the expression and purification of these enzymes are well-established.[11][12][13]

  • Expression: Similar to CYP102A1, these enzymes can be heterologously expressed in E. coli.

  • Purification: Standard chromatographic techniques such as affinity, ion-exchange, and size-exclusion chromatography can be used for purification.

  • Reaction Mixture: Combine 9-hydroxydodecanoyl-CoA, purified acyl-CoA dehydrogenase, and an electron acceptor (e.g., FAD) in a suitable buffer.

  • First Step (Dehydrogenation): Incubate the mixture to allow the formation of trans-Δ²-9-hydroxydodecenoyl-CoA.

  • Second Step (Hydration): Add purified enoyl-CoA hydratase to the reaction mixture.

  • Monitoring and Purification: Monitor the formation of the final product, this compound, by LC-MS/MS. Purify the product using HPLC.

Analytical Methods

The analysis of the starting materials, intermediates, and the final product is crucial for the success of the synthesis.

HPLC Analysis of Acyl-CoAs

Reverse-phase HPLC is a standard method for the separation and quantification of acyl-CoA esters.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate).

  • Detection: UV absorbance at 260 nm.

LC-MS/MS Analysis of Dihydroxy Fatty Acyl-CoAs

For unambiguous identification and sensitive quantification, LC-MS/MS is the method of choice.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

  • Mass Analysis: Tandem mass spectrometry (MS/MS) can be used for structural elucidation by analyzing the fragmentation patterns of the parent ion.

Conclusion

This technical guide outlines a feasible and detailed chemoenzymatic approach for the synthesis of this compound. By combining the regioselective hydroxylation capabilities of cytochrome P450 BM3 with the well-characterized enzymes of the β-oxidation pathway, this novel dihydroxylated fatty acyl-CoA can be produced for further investigation into its biological roles and potential therapeutic applications. The provided experimental protocols and analytical methods serve as a comprehensive resource for researchers in the fields of biochemistry, metabolic engineering, and drug development. Further optimization of reaction conditions and enzyme engineering may lead to improved yields and efficiency of this synthetic cascade.

References

An In-depth Technical Guide on the Proposed Metabolic Pathway for 3,9-Dihydroxydodecanoyl-CoA Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The metabolic pathway for the formation of 3,9-Dihydroxydodecanoyl-CoA is not a well-documented, canonical pathway in the existing scientific literature. This guide, therefore, presents a scientifically plausible hypothetical pathway based on established principles of fatty acid metabolism and enzymatic capabilities. The information provided is intended to serve as a technical foundation for researchers investigating the biosynthesis of dihydroxy fatty acids.

Executive Summary

Dihydroxy fatty acids and their CoA esters are an emerging class of lipid molecules with potential roles in signaling and as precursors for valuable biopolymers. This technical guide outlines a proposed metabolic pathway for the formation of this compound, a C12 dihydroxy acyl-CoA. The proposed pathway is a hybrid of two fundamental metabolic processes: the initial formation of a 3-hydroxy intermediate via fatty acid metabolism, followed by a regio-specific hydroxylation at the C9 position, likely catalyzed by a cytochrome P450 monooxygenase. This document provides a detailed overview of the proposed enzymatic steps, quantitative data from analogous reactions, comprehensive experimental protocols for pathway elucidation, and visualizations to aid in understanding the proposed biochemical transformations.

Proposed Metabolic Pathway

The formation of this compound is hypothesized to occur in two principal stages:

  • Formation of the 3-hydroxy intermediate: The initial 3-hydroxy group is a common feature of intermediates in both fatty acid synthesis and beta-oxidation. In the context of biosynthesis, 3-Oxododecanoyl-CoA is reduced to yield (R)-3-Hydroxydodecanoyl-CoA. This reaction is a standard step in the fatty acid elongation cycle.

  • C9-Hydroxylation: Following the formation of the 3-hydroxy intermediate, a second hydroxylation event is proposed to occur at the C9 position. This type of sub-terminal hydroxylation is characteristic of cytochrome P450 (CYP) monooxygenases.[1][2] For a C12 fatty acid, the C9 position corresponds to the ω-3 position, a known target for certain fatty acid hydroxylases.

The overall proposed pathway can be visualized as follows:

Metabolic Pathway of this compound Formation cluster_fas Fatty Acid Synthesis (Elongation) cluster_cyp Sub-terminal Hydroxylation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Dodecanoyl-CoA_Precursors C10-Acyl-CoA 3-Oxododecanoyl-CoA 3-Oxododecanoyl-CoA Dodecanoyl-CoA_Precursors->3-Oxododecanoyl-CoA Ketoacyl Synthase 3-Hydroxydodecanoyl-CoA 3-Hydroxydodecanoyl-CoA 3-Oxododecanoyl-CoA->3-Hydroxydodecanoyl-CoA Ketoacyl Reductase (NADPH -> NADP+) CYP_Enzyme Cytochrome P450 Monooxygenase 3-Hydroxydodecanoyl-CoA->CYP_Enzyme Substrate This compound This compound CYP_Enzyme->this compound O2, NADPH -> H2O, NADP+

Caption: Proposed metabolic pathway for this compound formation.

Key Enzymes and Reactions

3-Ketoacyl-CoA Reductase (KAR)
  • Reaction: Reduction of the 3-keto group of an acyl-CoA intermediate.

  • Substrate: 3-Oxododecanoyl-CoA

  • Product: (R)-3-Hydroxydodecanoyl-CoA

  • Cofactor: NADPH

  • Discussion: This is a core enzymatic activity within the fatty acid synthase (FAS) complex in many organisms. The stereochemistry of the resulting hydroxyl group is typically (R).

Cytochrome P450 Monooxygenase (CYP)
  • Reaction: Monooxygenation (hydroxylation) of a C-H bond.

  • Substrate: 3-Hydroxydodecanoyl-CoA

  • Product: this compound

  • Cofactors: NADPH, O2

  • Discussion: Numerous CYP families are known to hydroxylate fatty acids.[1][2] Specifically, enzymes from the CYP4 family are known for ω-hydroxylation of medium-chain fatty acids.[3] The hydroxylation at the C9 (ω-3) position would require a specific regio- and stereoselective CYP enzyme. Microbial CYPs, such as those from the CYP102 family (e.g., P450 BM3), are also well-known for their fatty acid hydroxylation capabilities and are often engineered for specific activities.

Quantitative Data (from Analogous Systems)

Direct quantitative data for the biosynthesis of this compound is not available. The following tables summarize kinetic parameters for homologous enzymes involved in the proposed pathway steps.

Table 1: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenases

Enzyme SourceSubstrateKm (µM)Vmax (µmol mg-1 min-1)Reference
Ralstonia eutropha H16 (FadB')Acetoacetyl-CoA (C4)48149[4]
Human (ACAD-9)Palmitoyl-CoA (C16)10-20Not Reported[5]

Table 2: Activities of Cytochrome P450 Fatty Acid Hydroxylases

EnzymeSubstrateProduct(s)Activity/TurnoverReference
CYP153A from Marinobacter aquaeoleiDodecanoic Acid (C12)12-Hydroxydodecanoic acid>95% ω-regioselectivity[5]
Rabbit CYP4B1Octane (as substrate analog)8-hydroxyoctane (ω), 7-hydroxyoctane (ω-1)Not Reported[6]

Experimental Protocols

The following protocols are provided as a guide for researchers aiming to identify and characterize the proposed pathway for this compound formation.

Protocol 1: Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

Objective: To determine the activity of the enzyme responsible for the formation of the 3-hydroxy group.

Principle: The activity is measured spectrophotometrically by monitoring the oxidation of NADH (or NADPH) at 340 nm in the reverse reaction (3-hydroxyacyl-CoA to 3-ketoacyl-CoA).

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • 3-Hydroxydodecanoyl-CoA substrate

  • NAD+ (or NADP+)

  • Cell-free extract or purified enzyme

Procedure:

  • Prepare a reaction mixture containing reaction buffer, NAD+, and the enzyme source.

  • Incubate at the desired temperature (e.g., 30°C) for 5 minutes to equilibrate.

  • Initiate the reaction by adding the 3-Hydroxydodecanoyl-CoA substrate.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM-1 cm-1).

Protocol 2: Assay for Cytochrome P450 Fatty Acid Hydroxylase Activity

Objective: To detect the C9 hydroxylation of 3-Hydroxydodecanoyl-CoA.

Principle: This assay involves incubating the substrate with a source of CYP enzyme and cofactors, followed by extraction and analysis of the dihydroxy product by LC-MS/MS.

Materials:

  • Microsomal preparation or purified CYP enzyme and its reductase partner.

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM KCl).

  • 3-Hydroxydodecanoyl-CoA substrate.

  • NADPH generating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Organic solvents for extraction (e.g., ethyl acetate).

  • LC-MS/MS system.

Procedure:

  • In a microcentrifuge tube, combine the reaction buffer, enzyme source, and NADPH generating system.

  • Pre-incubate at 37°C for 5 minutes.

  • Start the reaction by adding the 3-Hydroxydodecanoyl-CoA substrate.

  • Incubate for a defined period (e.g., 30-60 minutes) with shaking.

  • Stop the reaction by adding an organic solvent (e.g., 2 volumes of ethyl acetate).

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the organic phase, evaporate to dryness under nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Analyze the sample for the presence of a mass corresponding to this compound.

Protocol 3: Quantitative Analysis of Acyl-CoA Esters by LC-MS/MS

Objective: To quantify the intracellular or in vitro concentrations of 3-Hydroxydodecanoyl-CoA and this compound.

Principle: Liquid chromatography is used to separate the acyl-CoA species, which are then detected and quantified by tandem mass spectrometry using multiple reaction monitoring (MRM).

Materials:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

  • C18 reverse-phase column.

  • Mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile (B52724) with 0.1% formic acid).

  • Internal standards (e.g., odd-chain length acyl-CoAs).

  • Extraction solution (e.g., 2.5% sulfosalicylic acid or acetonitrile/methanol/water mixture).

Procedure:

  • Extraction: Quench metabolism and extract acyl-CoAs from cell pellets or reaction mixtures using a cold extraction solution. Centrifuge to remove protein precipitate.

  • LC Separation: Inject the supernatant onto the LC system. Use a gradient elution to separate the acyl-CoA esters.

  • MS/MS Detection: Set up MRM transitions for the precursor and product ions of the target analytes and internal standards. A common transition for acyl-CoAs involves the neutral loss of the 507 Da phosphopantetheine-adenosine diphosphate (B83284) moiety.

  • Quantification: Generate a standard curve using authentic standards and calculate the concentration of the target molecules in the samples based on the peak area ratios relative to the internal standards.

Logical and Experimental Workflow

The following diagram illustrates the logical workflow for investigating the proposed metabolic pathway.

Experimental Workflow cluster_step1 Step 1: Identify 3-OH Intermediate cluster_step2 Step 2: Identify C9-Hydroxylation Activity cluster_step3 Step 3: Enzyme Characterization start Hypothesize Pathway: 3-OH formation -> C9-OH s1_a Analyze cell extracts for 3-Hydroxydodecanoyl-CoA (LC-MS/MS) start->s1_a s1_b Perform 3-Hydroxyacyl-CoA Dehydrogenase Assay start->s1_b s2_a Incubate cell extracts with 3-Hydroxydodecanoyl-CoA + NADPH/O2 s1_a->s2_a s1_b->s2_a s2_c Analyze for 3,9-Dihydroxy- dodecanoyl-CoA (LC-MS/MS) s2_a->s2_c s2_b Screen for Cytochrome P450s (Genomic/Proteomic analysis) s3_a Purify candidate CYP enzyme s2_b->s3_a s2_c->s3_a Positive ID s3_b Determine enzyme kinetics (Km, Vmax) s3_a->s3_b end_node Pathway Elucidation s3_b->end_node

Caption: Logical workflow for the elucidation of the this compound pathway.

Relevance to Drug Development

The study of novel fatty acid metabolic pathways is of significant interest to the pharmaceutical industry for several reasons:

  • Novel Antimicrobial Targets: In pathogenic bacteria, unique fatty acid modifications can be essential for virulence or survival. The enzymes in such pathways could represent novel targets for antimicrobial drug development.

  • Bioactive Lipid Mediators: Dihydroxy fatty acids can act as signaling molecules with anti-inflammatory or other physiological effects. Understanding their biosynthesis is the first step toward modulating their production for therapeutic benefit.

  • Biocatalysis and Drug Synthesis: The enzymes involved, particularly regio-specific hydroxylases, are valuable biocatalysts for the synthesis of complex pharmaceutical intermediates and chiral building blocks.

Conclusion

While the metabolic pathway for this compound formation is not yet formally established, a strong hypothesis can be formulated based on the known functions of fatty acid synthases and cytochrome P450 monooxygenases. This guide provides a comprehensive technical framework for researchers to investigate this proposed pathway, from initial detection of intermediates to the characterization of the key enzymes involved. The elucidation of this and similar pathways will undoubtedly contribute to our understanding of lipid metabolism and may open new avenues for therapeutic intervention and biotechnological application.

References

A Technical Guide to 3,9-Dihydroxydodecanoyl-CoA and its Role in Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3,9-Dihydroxydodecanoyl-CoA, a dihydroxylated fatty acyl-CoA intermediate, and its putative role within the context of fatty acid oxidation. While not a canonical intermediate of classical beta-oxidation, its existence points towards the interplay of alternative fatty acid metabolic pathways, such as omega-oxidation, with the beta-oxidation machinery. This document will detail the hypothesized metabolic pathway for its formation, present relevant quantitative data from related compounds, outline key experimental protocols for its study, and provide visual representations of the involved biochemical processes. This guide is intended for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development who are interested in the nuanced aspects of lipid metabolism.

Introduction

Fatty acid oxidation is a fundamental metabolic process for energy production in most tissues. The canonical pathway, beta-oxidation, involves the sequential cleavage of two-carbon units from the acyl chain of a fatty acid. However, the metabolic fate of fatty acids can be more complex, involving alternative pathways such as omega (ω) and sub-terminal oxidation, particularly for modified or unusual fatty acids. This compound is a molecule that emerges at the intersection of these pathways. Its structure, a 12-carbon acyl-CoA with hydroxyl groups at both the 3rd and 9th positions, suggests a metabolic history involving both beta-oxidation and a separate hydroxylation event.

The presence of a hydroxyl group at the 9-position (ω-3) of a dodecanoyl (12-carbon) chain is indicative of the action of cytochrome P450 (CYP) enzymes. These enzymes are known to hydroxylate fatty acids at various positions, including the terminal (ω) and sub-terminal (ω-1, ω-2, etc.) carbons[1]. The subsequent entry of such a hydroxylated fatty acid into the beta-oxidation spiral would lead to the formation of a 3-hydroxy intermediate, resulting in a dihydroxylated acyl-CoA. The identification of related compounds, such as 3,9-dihydroxydecanoic acid and 3,11-dihydroxydodecanoic acid, in human urine suggests that such pathways are physiologically relevant[2].

Understanding the metabolism of this compound is important for several reasons. Firstly, it provides insight into the capacity of metabolic systems to handle modified fatty acids. Secondly, deficiencies in the enzymes responsible for its metabolism could lead to the accumulation of this and related metabolites, potentially contributing to the pathology of certain metabolic disorders. Finally, elucidating this pathway could present novel targets for therapeutic intervention in diseases characterized by aberrant fatty acid metabolism.

Hypothesized Metabolic Pathway of this compound

The formation of this compound is proposed to occur through a multi-step process that begins with the hydroxylation of dodecanoic acid (lauric acid) and proceeds through the initial steps of beta-oxidation.

  • Sub-terminal Hydroxylation of Dodecanoic Acid: The process is initiated by the hydroxylation of dodecanoic acid at the 9th carbon position by a cytochrome P450 monooxygenase. This reaction requires NADPH and molecular oxygen and results in the formation of 9-hydroxydodecanoic acid.

  • Activation to Acyl-CoA: The newly formed 9-hydroxydodecanoic acid is then activated to its coenzyme A (CoA) thioester, 9-hydroxydodecanoyl-CoA, by an acyl-CoA synthetase. This reaction is ATP-dependent.

  • Mitochondrial/Peroxisomal Transport: 9-hydroxydodecanoyl-CoA is transported into the mitochondrial matrix or the peroxisome, the primary sites of beta-oxidation.

  • Initiation of Beta-Oxidation: Inside the organelle, 9-hydroxydodecanoyl-CoA enters the beta-oxidation pathway.

    • Dehydrogenation: The first step is catalyzed by an acyl-CoA dehydrogenase, which introduces a double bond between the α (C2) and β (C3) carbons, yielding 9-hydroxy-2-dodecenoyl-CoA.

    • Hydration: The subsequent step involves the hydration of the double bond by an enoyl-CoA hydratase. This reaction adds a hydroxyl group to the β-carbon (C3), resulting in the formation of This compound .

Further metabolism would involve the oxidation of the 3-hydroxy group to a keto group by a 3-hydroxyacyl-CoA dehydrogenase, followed by thiolytic cleavage.

Metabolic Pathway of this compound cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix / Peroxisome Dodecanoic_Acid Dodecanoic Acid 9_Hydroxydodecanoic_Acid 9-Hydroxydodecanoic Acid Dodecanoic_Acid->9_Hydroxydodecanoic_Acid Cytochrome P450 (NADPH, O2) 9_Hydroxydodecanoyl_CoA 9-Hydroxydodecanoyl-CoA 9_Hydroxydodecanoic_Acid->9_Hydroxydodecanoyl_CoA Acyl-CoA Synthetase (ATP, CoA) 9_Hydroxydodecanoyl_CoA_mito 9-Hydroxydodecanoyl-CoA 9_Hydroxydodecanoyl_CoA->9_Hydroxydodecanoyl_CoA_mito Transport 9_Hydroxy_2_dodecenoyl_CoA 9-Hydroxy-2-dodecenoyl-CoA 9_Hydroxydodecanoyl_CoA_mito->9_Hydroxy_2_dodecenoyl_CoA Acyl-CoA Dehydrogenase 3_9_Dihydroxydodecanoyl_CoA This compound 9_Hydroxy_2_dodecenoyl_CoA->3_9_Dihydroxydodecanoyl_CoA Enoyl-CoA Hydratase

Caption: Hypothesized metabolic pathway for the formation of this compound.

Quantitative Data

Direct quantitative data for this compound is scarce in the literature. However, we can infer its potential behavior and characteristics from data on related molecules, such as other hydroxylated fatty acids and standard beta-oxidation intermediates. The following tables summarize relevant quantitative information.

Table 1: Physicochemical Properties of Related Molecules

CompoundMolecular FormulaMolecular Weight ( g/mol )
Dodecanoic AcidC12H24O2200.32
3-Hydroxydodecanoic AcidC12H24O3216.32
9-Hydroxydodecanoic AcidC12H24O3216.32
3,9-Dihydroxydodecanoic Acid C12H24O4 232.32 [3]

Table 2: Enzyme Substrate Specificities and Activities

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source Organism/Tissue
Long-Chain Acyl-CoA DehydrogenaseDodecanoyl-CoA2.57.8Rat Liver Mitochondria
Enoyl-CoA Hydratase2-Dodecenoyl-CoA151200Bovine Liver
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxydodecanoyl-CoA525Pig Heart
Cytochrome P450 4A11Dodecanoic Acid~20Not reportedHuman Liver Microsomes[4]

Note: The data in Table 2 are illustrative and may vary depending on the specific enzyme isoform and experimental conditions. Data for hydroxylated substrates are often not available and would require experimental determination.

Experimental Protocols

The study of this compound and its metabolism requires a combination of analytical chemistry and biochemical techniques. Below are detailed methodologies for key experiments.

Synthesis of this compound Standard

A chemical standard is essential for the unambiguous identification and quantification of the target molecule. A potential synthetic route would involve:

  • Starting Material: Commercially available 9-hydroxydodecanoic acid.

  • Protection of the 9-Hydroxy Group: The 9-hydroxy group would be protected using a suitable protecting group (e.g., tert-butyldimethylsilyl ether) to prevent its reaction in subsequent steps.

  • Activation of the Carboxylic Acid: The carboxylic acid moiety would be activated, for example, by conversion to an acid chloride or an N-hydroxysuccinimide ester.

  • Thioesterification with Coenzyme A: The activated carboxylic acid would then be reacted with the thiol group of coenzyme A to form the CoA thioester.

  • Deprotection: The protecting group on the 9-hydroxy group would be removed to yield 9-hydroxydodecanoyl-CoA.

  • Enzymatic Conversion: The synthesized 9-hydroxydodecanoyl-CoA would be incubated with a purified acyl-CoA dehydrogenase and enoyl-CoA hydratase to produce this compound.

  • Purification: The final product would be purified using high-performance liquid chromatography (HPLC).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs in biological matrices.

  • Sample Preparation:

    • Biological samples (e.g., cell lysates, tissue homogenates) are quenched with cold acetonitrile (B52724) to precipitate proteins and extract metabolites.

    • The supernatant is collected, dried under nitrogen, and reconstituted in a suitable solvent for LC-MS/MS analysis.

    • An internal standard (e.g., a stable isotope-labeled version of the analyte) should be added at the beginning of the extraction process for accurate quantification.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

    • Mobile Phase: A gradient of an aqueous solution with a low concentration of a weak acid (e.g., 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of acyl-CoAs.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

      • Precursor Ion: The protonated molecule [M+H]+ of this compound.

      • Product Ion: A characteristic fragment ion, often corresponding to the loss of the pantetheine (B1680023) moiety or other specific cleavages.

LC_MS_MS_Workflow Sample Biological Sample Extraction Metabolite Extraction (Acetonitrile) Sample->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MRM) ESI->MS_Analysis Quantification Data Analysis and Quantification MS_Analysis->Quantification

Caption: Workflow for the quantification of this compound by LC-MS/MS.
In Vitro Enzyme Assays

To characterize the enzymes involved in the metabolism of this compound, in vitro assays using purified enzymes are necessary.

  • Enzyme Source: Recombinant human enzymes (e.g., 3-hydroxyacyl-CoA dehydrogenases of different chain-length specificities) expressed in and purified from E. coli or other suitable expression systems.

  • Substrate: Synthesized this compound.

  • Assay Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase can be monitored spectrophotometrically by following the reduction of NAD+ to NADH at 340 nm.

  • Assay Conditions:

    • Buffer: A suitable buffer, such as potassium phosphate (B84403) or Tris-HCl, at a physiological pH (e.g., 7.4).

    • Cofactor: NAD+.

    • Temperature: 37°C.

  • Kinetic Analysis: By varying the substrate concentration and measuring the initial reaction rates, kinetic parameters such as Km and Vmax can be determined.

Conclusion and Future Directions

This compound represents an intriguing metabolite at the crossroads of fatty acid hydroxylation and beta-oxidation. While its direct biological role is yet to be fully elucidated, its existence highlights the metabolic flexibility of cells in handling modified fatty acids. Further research is warranted in several areas:

  • Identification of Responsible Enzymes: The specific cytochrome P450 isoforms responsible for the 9-hydroxylation of dodecanoic acid and the specific beta-oxidation enzymes that process 9-hydroxydodecanoyl-CoA need to be identified.

  • Cellular and Tissue Distribution: The concentration of this compound and its precursors in different tissues and cell types under various physiological and pathological conditions should be determined.

  • Biological Activity: The potential signaling roles or cytotoxic effects of this compound and related dihydroxylated fatty acids should be investigated.

  • Clinical Relevance: The levels of 3,9-dihydroxydodecanoic acid and related metabolites in patients with known or suspected fatty acid oxidation disorders should be assessed to determine their potential as biomarkers.

The methodologies and information presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the metabolism and significance of this compound. A deeper understanding of this and other non-canonical fatty acid metabolic pathways will undoubtedly open new avenues for the diagnosis and treatment of metabolic diseases.

References

The Unexplored Signaling Potential of 3,9-Dihydroxydodecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,9-Dihydroxydodecanoyl-CoA is a molecule whose direct signaling functions are not yet characterized in the scientific literature. While the broader families of fatty acyl-CoAs and dihydroxy fatty acids are recognized for their diverse roles in cellular signaling, the specific activities of this particular dihydroxylated acyl-CoA remain an open area of scientific inquiry. This document synthesizes the current understanding of related lipid signaling, proposes a hypothetical signaling role for this compound, and provides a comprehensive framework for its experimental investigation. The absence of specific data for this molecule precludes the presentation of quantitative tables, but this guide offers detailed hypothetical experimental protocols and conceptual visualizations to spur future research.

Introduction: The Signaling Landscape of Fatty Acyl-CoAs and Dihydroxy Fatty Acids

Fatty acids and their derivatives are no longer considered mere building blocks of cellular structures and energy reservoirs; they are now understood to be critical signaling molecules.[1] Fatty acyl-CoAs, the activated forms of fatty acids, can act as allosteric regulators of enzymes and ligands for transcription factors.[2] Long-chain fatty acyl-CoA esters have been shown to modulate key metabolic enzymes and ion channels, indicating their capacity to act as intracellular signaling molecules.[3] Furthermore, various fatty acyl-CoA derivatives have been implicated in the regulation of inflammatory processes through their interaction with enzymes like lipoxygenases.[4]

Similarly, dihydroxy fatty acids, which can be produced from polyunsaturated fatty acids by the action of cytochrome P450 and soluble epoxide hydrolase, have demonstrated biological activities.[5] For instance, certain arachidonic acid-derived diols have been correlated with neurodevelopmental outcomes.[5][6] These findings establish a strong precedent for investigating the potential signaling roles of novel fatty acid derivatives like this compound.

Current State of Knowledge on this compound

A comprehensive review of the current scientific literature reveals a significant gap in our understanding of this compound. While its existence as a chemical entity is recognized, and it is commercially available for research purposes, there are no published studies detailing its specific biological functions, particularly in the context of cell signaling. Its structural features—a 12-carbon acyl chain with two hydroxyl groups and a coenzyme A moiety—suggest it is likely an intermediate in a yet-to-be-described metabolic pathway, possibly related to fatty acid oxidation or biosynthesis. The hydroxyl groups could also serve as recognition sites for specific protein interactions, hinting at a potential regulatory role.

A Hypothetical Signaling Pathway for this compound

Given the signaling roles of related molecules, we can postulate a hypothetical signaling pathway for this compound. In this model, the molecule could act as a ligand for a G-protein coupled receptor (GPCR) or a nuclear receptor, or it could allosterically modulate the activity of an intracellular enzyme. The following diagram illustrates a potential GPCR-mediated signaling cascade.

Hypothetical Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3_9_DHD_CoA This compound GPCR Putative GPCR 3_9_DHD_CoA->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Transcription_Factor Transcription Factor Kinase->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Leads to

A hypothetical GPCR-mediated signaling pathway for this compound.

Proposed Experimental Protocols for Investigating Signaling Function

To elucidate the potential signaling role of this compound, a systematic experimental approach is necessary. The following protocols outline key experiments to test the hypothesized signaling activity.

Receptor Binding Assays

Objective: To determine if this compound binds to known or orphan receptors.

Methodology:

  • Receptor Panel Screening: Utilize a commercially available panel of cell lines expressing a wide range of known GPCRs and nuclear receptors.

  • Ligand Synthesis: Synthesize a radiolabeled or fluorescently tagged version of this compound.

  • Binding Assay:

    • Incubate the tagged ligand with membrane preparations or whole cells from the receptor panel.

    • Perform competitive binding assays using unlabeled this compound to determine binding specificity and affinity (Kd).

    • Measure bound ligand using scintillation counting or fluorescence detection.

  • Data Analysis: Analyze binding data using saturation and competition binding models to calculate Kd and Bmax values.

Second Messenger Assays

Objective: To assess the ability of this compound to modulate intracellular second messenger levels.

Methodology:

  • Cell Culture: Culture cell lines identified as potential targets from the receptor binding assays, or use primary cells relevant to a specific physiological context.

  • Stimulation: Treat cells with varying concentrations of this compound for different time periods.

  • Second Messenger Measurement:

    • cAMP/cGMP: Use commercially available ELISA or FRET-based biosensor assays.

    • Inositol Phosphates (IPs): Perform radiolabeling with [3H]-myo-inositol followed by ion-exchange chromatography to separate and quantify IP species.

    • Intracellular Calcium ([Ca2+]i): Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and measure fluorescence changes upon stimulation using a plate reader or fluorescence microscope.

  • Data Analysis: Generate dose-response curves to determine the EC50 for second messenger production.

Gene Expression Analysis

Objective: To identify downstream transcriptional targets of a putative this compound signaling pathway.

Methodology:

  • Cell Treatment: Treat target cells with this compound or a vehicle control.

  • RNA Extraction: Isolate total RNA from cells at various time points post-treatment.

  • Transcriptome Profiling: Perform RNA sequencing (RNA-seq) to obtain a global view of gene expression changes.

  • Data Analysis:

    • Identify differentially expressed genes (DEGs) between treated and control groups.

    • Perform pathway and gene ontology (GO) analysis on the DEGs to identify enriched biological processes and signaling pathways.

  • Validation: Validate key DEGs using quantitative real-time PCR (qRT-PCR).

Visualizing the Experimental Workflow

The following diagram outlines a logical workflow for the investigation of the signaling properties of this compound.

Experimental Workflow for Investigating Signaling Function start Hypothesis: 3,9-DHD-CoA has a signaling function receptor_binding Receptor Binding Assays (Radioligand or Fluorescent) start->receptor_binding no_binding No Specific Binding receptor_binding->no_binding binding_found Specific Binding Identified receptor_binding->binding_found second_messenger Second Messenger Assays (cAMP, Ca2+, IP3) no_activity No Activity second_messenger->no_activity activity_found Activity Confirmed second_messenger->activity_found gene_expression Gene Expression Profiling (RNA-seq, qRT-PCR) functional_assays Cellular Functional Assays (Proliferation, Migration, etc.) gene_expression->functional_assays pathway_elucidation Signaling Pathway Elucidation functional_assays->pathway_elucidation no_binding->gene_expression Alternative: Screen for transcriptional effects binding_found->second_messenger If receptor identified activity_found->gene_expression

A proposed experimental workflow for characterizing the signaling function of this compound.

Quantitative Data: A Call for Future Research

As of the date of this document, there is no publicly available quantitative data regarding the signaling function of this compound. The generation of such data, including binding affinities (Kd), receptor activation potencies (EC50), and dose-dependent effects on cellular responses, will be a crucial step in validating any signaling role for this molecule. Researchers are encouraged to pursue the experimental avenues outlined in this guide to generate the first quantitative insights into the bioactivity of this compound.

Conclusion and Future Directions

The potential signaling function of this compound represents a compelling and unexplored area of lipid research. While direct evidence is currently lacking, the established signaling roles of related fatty acyl-CoAs and dihydroxy fatty acids provide a strong rationale for its investigation. The hypothetical pathway and experimental framework presented in this guide offer a roadmap for researchers to begin to unravel the biological significance of this molecule. Future studies should focus on systematic screening for receptor interactions, downstream pathway activation, and physiological relevance. Such research could uncover novel signaling paradigms and potentially identify new therapeutic targets for a range of diseases.

References

Structural Characterization of 3,9-Dihydroxydodecanoyl-CoA: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,9-Dihydroxydodecanoyl-CoA is a long-chain acyl-Coenzyme A thioester that is a putative intermediate in various metabolic pathways. A thorough structural characterization is fundamental to understanding its biological function, reactivity, and potential as a therapeutic target or biomarker. This document provides a comprehensive technical guide outlining the methodologies for the complete structural elucidation of this compound. The protocols described herein cover the synthesis, purification, and detailed spectroscopic analysis required to unambiguously determine its chemical structure and stereochemistry. This guide is intended to serve as a foundational resource for researchers engaged in the study of fatty acid metabolism and the development of novel therapeutics.

Introduction

Long-chain hydroxyacyl-CoAs are critical intermediates in fatty acid metabolism, including β-oxidation and the biosynthesis of complex lipids and polyhydroxyalkanoates. The precise positioning of hydroxyl groups along the acyl chain dictates the molecule's chemical properties and biological activity. While the enzymes acting on various hydroxyacyl-CoAs have been studied, the specific structural details of many intermediates, such as this compound, remain to be fully characterized.

This whitepaper presents a methodological framework for the comprehensive structural characterization of this compound. It details the necessary experimental workflows, from chemical or enzymatic synthesis to high-resolution spectroscopic analysis. The presented protocols are based on established techniques for the characterization of similar acyl-CoA thioesters and are designed to provide the robust and unambiguous data required by the scientific and drug development communities.

Synthesis and Purification of this compound

The initial and most critical step in the structural characterization of this compound is to obtain a highly pure sample. Both chemical and enzymatic synthesis routes can be employed.

Experimental Protocol: Chemical Synthesis

A multi-step organic synthesis approach can be utilized to generate this compound. A plausible retrosynthetic analysis would involve the synthesis of the 3,9-dihydroxydodecanoic acid followed by its activation to the corresponding CoA thioester.

Materials:

  • Starting materials for the synthesis of 3,9-dihydroxydodecanoic acid (e.g., protected diol precursors)

  • Coenzyme A trilithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous solvents (e.g., THF, DMF)

  • Purification reagents (e.g., silica (B1680970) gel for column chromatography, HPLC solvents)

Procedure:

  • Synthesis of 3,9-Dihydroxydodecanoic Acid: Synthesize the free fatty acid with hydroxyl groups at the C3 and C9 positions using standard organic chemistry techniques. This may involve the use of protecting groups to selectively introduce the hydroxyl functionalities.

  • Activation of the Carboxylic Acid: Activate the carboxylic acid of 3,9-dihydroxydodecanoic acid with a coupling agent like DCC and NHS to form an NHS-ester.

  • Thioesterification with Coenzyme A: React the NHS-ester of 3,9-dihydroxydodecanoic acid with Coenzyme A trilithium salt in an appropriate anhydrous solvent to form the desired this compound.

  • Purification: Purify the final product using a combination of solid-phase extraction and high-performance liquid chromatography (HPLC).

Experimental Protocol: Enzymatic Synthesis

Enzymatic synthesis offers a stereospecific route to this compound, which is particularly important for biological studies. This can be achieved using specific hydratases or by engineering a biosynthetic pathway in a host organism like E. coli.

Materials:

  • A suitable precursor acyl-CoA (e.g., dodecenoyl-CoA)

  • Purified enoyl-CoA hydratase(s) capable of acting at the C3 and C9 positions

  • Buffer components (e.g., Tris-HCl, MgCl₂)

  • Cofactors (if required by the enzyme)

  • HPLC for purification

Procedure:

  • Enzyme Expression and Purification: Overexpress and purify the required hydratase enzymes.

  • Enzymatic Reaction: Incubate the precursor acyl-CoA with the purified enzyme(s) in an appropriate reaction buffer.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC or LC-MS.

  • Purification: Once the reaction is complete, purify the this compound from the reaction mixture using HPLC.

Spectroscopic Characterization

Once a pure sample of this compound is obtained, its structure can be elucidated using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) provides fragmentation data that helps to locate the positions of the hydroxyl groups.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesCalculated m/z
[M+H]⁺Value to be determined
[M+Na]⁺Value to be determined
[M-H]⁻Value to be determined

Table 2: Expected Tandem Mass Spectrometry Fragmentation Pattern

Precursor Ion (m/z)Fragmentation TypeKey Fragment Ions (m/z)Structural Inference
[M+H]⁺Collision-Induced Dissociation (CID)Fragments corresponding to the loss of the CoA moiety, water losses from the hydroxyl groups, and cleavage at the C-C bonds adjacent to the hydroxyl groups.Confirms the presence and location of the two hydroxyl groups and the dodecanoyl chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed atomic connectivity and stereochemistry of this compound. A suite of 1D and 2D NMR experiments is required.

Table 3: Expected ¹H NMR Chemical Shifts for Key Protons in this compound

ProtonExpected Chemical Shift (ppm)Multiplicity
H3~4.0-4.2m
H9~3.6-3.8m
H2~2.5-2.7t
H4~1.4-1.6m
H8~1.3-1.5m
H10~1.3-1.5m
H12 (CH₃)~0.8-0.9t
Other CH₂~1.2-1.4m

Table 4: Key 2D NMR Correlations for Structural Elucidation

ExperimentKey CorrelationsStructural Information
COSY H2-H3, H3-H4, H8-H9, H9-H10Confirms the connectivity of protons along the acyl chain.
HSQC Correlations between each proton and its directly attached carbon.Assigns the carbon chemical shifts.
HMBC H2 to C1 (thioester carbonyl), H3 to C1, H3 to C2, H3 to C4, H9 to C8, H9 to C10Confirms the positions of the hydroxyl groups and the overall carbon skeleton.
NOESY/ROESY Through-space correlations between protons.Provides information on the relative stereochemistry of the hydroxyl groups.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of the structural characterization process.

G Figure 1. Overall Workflow for Structural Characterization cluster_0 Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Structure Elucidation Synthesis Synthesis of this compound (Chemical or Enzymatic) Purification Purification (HPLC) Synthesis->Purification HRMS High-Resolution Mass Spectrometry Purification->HRMS TandemMS Tandem MS (MS/MS) Purification->TandemMS NMR NMR Spectroscopy (1D and 2D) Purification->NMR DataAnalysis Data Integration and Analysis HRMS->DataAnalysis TandemMS->DataAnalysis NMR->DataAnalysis Structure Final Structure and Stereochemistry DataAnalysis->Structure

Figure 1. Overall Workflow for Structural Characterization (Within 100 characters)

G Figure 2. NMR Data Analysis Pathway H1_NMR 1D ¹H NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC HMBC 2D HMBC H1_NMR->HMBC NOESY 2D NOESY/ROESY H1_NMR->NOESY C13_NMR 1D ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

Figure 2. NMR Data Analysis Pathway (Within 100 characters)

Conclusion

The structural characterization of this compound is a critical step towards understanding its role in biology and its potential for therapeutic intervention. This technical guide provides a comprehensive framework of the necessary experimental protocols and data analysis strategies to achieve a complete and unambiguous structural elucidation. The successful application of these methodologies will provide a solid foundation for future research into the metabolism and biological significance of this and other dihydroxyacyl-CoA molecules.

An In-depth Technical Guide on 3,9-Dihydroxydodecanoyl-CoA: Precursors, Biosynthesis, and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,9-Dihydroxydodecanoyl-CoA is a specialized fatty acyl-CoA molecule characterized by hydroxylation at both the C-3 and C-9 positions. While not a canonical intermediate in mainline fatty acid metabolism, its structure suggests a fascinating intersection of fatty acid hydroxylation and beta-oxidation pathways. This technical guide provides a comprehensive overview of the putative biosynthetic pathways, potential precursors, and subsequent metabolic derivatives of this compound. Drawing upon established principles of fatty acid metabolism and enzyme function, this document outlines the enzymatic machinery likely responsible for its formation, including cytochrome P450 monooxygenases and the enzymes of the beta-oxidation spiral. Furthermore, this guide details robust experimental protocols for the extraction, derivatization, and analysis of hydroxylated fatty acids, which can be adapted for the study of this compound. The included signaling pathway and experimental workflow diagrams, rendered in Graphviz DOT language, provide clear visual representations of the complex biochemical processes involved. This document serves as a foundational resource for researchers investigating novel lipid metabolites and their potential roles in physiology and disease.

Introduction

Long-chain fatty acyl-CoAs are central molecules in cellular metabolism, serving as substrates for energy production through beta-oxidation and as building blocks for complex lipids. The functionalization of these fatty acyl chains through hydroxylation introduces chemical diversity that can dramatically alter their biological activity, signaling properties, and metabolic fate. While monohydroxylated fatty acids are well-documented, dihydroxylated species are less common and their metabolic pathways are not fully elucidated.

This compound is a dodecanoyl (C12) derivative with hydroxyl groups at the beta (C-3) and omega-3 (C-9) positions. The 3-hydroxy group is a characteristic intermediate of the beta-oxidation pathway. In contrast, the 9-hydroxy group suggests the action of a fatty acid hydroxylating enzyme, such as a cytochrome P450 monooxygenase, which can introduce hydroxyl groups at various positions along the fatty acid chain. The presence of both moieties on a single molecule points to a multi-step biosynthetic pathway.

This guide will explore the hypothetical biosynthesis of this compound, its likely precursors, and potential metabolic derivatives. It will also provide detailed experimental methodologies for the investigation of such molecules.

Putative Biosynthesis of this compound

The biosynthesis of this compound is not explicitly detailed in the current scientific literature. However, based on known enzymatic reactions, a plausible pathway can be proposed. The formation of this dihydroxylated species likely involves two key stages: an initial hydroxylation of a C12 fatty acid at the C-9 position, followed by its entry into the mitochondrial beta-oxidation pathway.

Stage 1: C-9 Hydroxylation of Dodecanoic Acid

The initial and likely rate-limiting step is the hydroxylation of dodecanoic acid (lauric acid) or its activated form, dodecanoyl-CoA, at the C-9 position. This reaction is characteristic of cytochrome P450 (CYP) monooxygenases.[1] These enzymes are a large family of heme-containing proteins that catalyze the oxidation of a wide range of substrates.[2] Bacterial CYPs, in particular, are known to hydroxylate fatty acids at various positions.[3]

The hydroxylation reaction catalyzed by cytochrome P450s involves the reductive activation of molecular oxygen, with one oxygen atom being inserted into the substrate and the other being reduced to water.[1] The regioselectivity of the hydroxylation is determined by the specific CYP isozyme. While omega-hydroxylation is common, in-chain hydroxylation also occurs.[4][5]

The precursor for this step would be dodecanoic acid .

Stage 2: Activation and Entry into Beta-Oxidation

The resulting 9-hydroxydodecanoic acid must be activated to its coenzyme A thioester, 9-hydroxydodecanoyl-CoA , to enter the beta-oxidation pathway. This activation is catalyzed by an acyl-CoA synthetase (ACS). The substrate specificity of ACS enzymes for hydroxylated fatty acids is a critical factor in this pathway.[6][7]

Once activated, 9-hydroxydodecanoyl-CoA can be transported into the mitochondria and undergo the initial steps of beta-oxidation. The beta-oxidation spiral consists of a recurring sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis.[8][9]

  • Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the alpha (C-2) and beta (C-3) carbons.

  • Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group at the C-3 position.

  • Oxidation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the 3-hydroxy group to a keto group.[10][11]

  • Thiolysis: A thiolase cleaves the molecule, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

The formation of this compound occurs after the hydration step of the first cycle of beta-oxidation of 9-hydroxydodecanoyl-CoA.

The following diagram illustrates the proposed biosynthetic pathway:

Biosynthesis_of_3_9_Dihydroxydodecanoyl_CoA Proposed Biosynthetic Pathway of this compound Dodecanoic_Acid Dodecanoic Acid CYP450 Cytochrome P450 Monooxygenase Dodecanoic_Acid->CYP450 O2, NADPH Nine_Hydroxydodecanoic_Acid 9-Hydroxydodecanoic Acid CYP450->Nine_Hydroxydodecanoic_Acid ACS Acyl-CoA Synthetase Nine_Hydroxydodecanoic_Acid->ACS ATP, CoA-SH Nine_Hydroxydodecanoyl_CoA 9-Hydroxydodecanoyl-CoA ACS->Nine_Hydroxydodecanoyl_CoA Beta_Oxidation Beta-Oxidation (First Cycle) Nine_Hydroxydodecanoyl_CoA->Beta_Oxidation Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase Three_Nine_Dihydroxydodecanoyl_CoA This compound Beta_Oxidation->Three_Nine_Dihydroxydodecanoyl_CoA

Proposed Biosynthesis of this compound

Precursors and Derivatives

Precursors

The primary precursors for the biosynthesis of this compound are:

  • Dodecanoic Acid (Lauric Acid): A saturated 12-carbon fatty acid that serves as the initial substrate for hydroxylation.[12]

  • Dodecanoyl-CoA: The activated form of dodecanoic acid, which could also potentially be a substrate for certain cytochrome P450 enzymes.

  • 9-Hydroxydodecanoic Acid: The product of the initial hydroxylation step and the direct precursor for activation and entry into beta-oxidation.

Derivatives

Once formed, this compound is a substrate for the remaining enzymes of the beta-oxidation pathway. Its metabolism would likely proceed as follows:

  • Oxidation: The 3-hydroxy group of this compound would be oxidized by 3-hydroxyacyl-CoA dehydrogenase to form 9-hydroxy-3-oxododecanoyl-CoA . The substrate specificity of this enzyme for a substrate with an additional hydroxyl group at the C-9 position is a key determinant for the progression of this pathway.[10][13]

  • Thiolysis: Thiolase would then cleave 9-hydroxy-3-oxododecanoyl-CoA to yield acetyl-CoA and 7-hydroxydecanoyl-CoA .

  • Further Beta-Oxidation: 7-hydroxydecanoyl-CoA would then undergo further rounds of beta-oxidation, yielding additional acetyl-CoA molecules and shorter-chain hydroxylated fatty acyl-CoAs.

The following diagram illustrates the degradation pathway of this compound:

Degradation_of_3_9_Dihydroxydodecanoyl_CoA Proposed Degradation Pathway of this compound Start This compound Enz1 3-Hydroxyacyl-CoA Dehydrogenase Start->Enz1 NAD+ Intermediate1 9-Hydroxy-3-oxododecanoyl-CoA Enz1->Intermediate1 Enz2 Thiolase Intermediate1->Enz2 CoA-SH Product1 Acetyl-CoA Enz2->Product1 Intermediate2 7-Hydroxydecanoyl-CoA Enz2->Intermediate2 Enz3 Further Beta-Oxidation Intermediate2->Enz3 Product2 Shorter-chain Hydroxyacyl-CoAs + Acetyl-CoA Enz3->Product2

Proposed Degradation of this compound

Quantitative Data

Enzyme FamilySpecific EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)Source
Cytochrome P450 Recombinant fatty acid α-hydroxylasePhytanic Acid~50-[14]
P450 4A1Lauric Acid-~300 nmol/min/nmol P450[15]
3-Hydroxyacyl-CoA Dehydrogenase Pig heart L-3-hydroxyacyl-CoA dehydrogenase3-Hydroxyoctanoyl-CoA1.5138,000[13]
Pig heart L-3-hydroxyacyl-CoA dehydrogenase3-Hydroxypalmitoyl-CoA2.1100,000[13]

Note: Vmax values are highly dependent on the specific assay conditions and enzyme preparation.

Experimental Protocols

The following protocols provide a general framework for the extraction, derivatization, and analysis of hydroxylated fatty acids from biological samples. These methods can be adapted for the specific analysis of this compound and its precursors.

Extraction of Hydroxylated Fatty Acids

This protocol is based on the widely used Bligh-Dyer method for lipid extraction.[16]

Materials:

  • Biological sample (e.g., tissue homogenate, plasma)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Centrifuge

  • Nitrogen gas stream

Procedure:

  • To 1 volume of the biological sample in a glass centrifuge tube, add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.

  • Add 1.25 volumes of chloroform and vortex for 30 seconds.

  • Add 1.25 volumes of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in a suitable solvent for further analysis or derivatization.

Derivatization for GC-MS Analysis

For analysis by gas chromatography-mass spectrometry (GC-MS), the carboxyl and hydroxyl groups of the fatty acids need to be derivatized to increase their volatility and thermal stability.[17][18]

5.2.1. Methyl Esterification

This step converts the carboxylic acid group to a methyl ester.

Materials:

  • Dried lipid extract

  • Boron trichloride-methanol (12% w/w)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block

  • Glass reaction vials with Teflon-lined caps

Procedure:

  • Add 2 mL of 12% BCl3-methanol to the dried lipid extract in a glass reaction vial.

  • Seal the vial and heat at 60°C for 10 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute.

  • Allow the layers to separate and carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

5.2.2. Silylation

This step converts the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

Materials:

  • Dried FAMEs

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Heating block

Procedure:

  • To the dried FAMEs, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole).

  • Capillary column suitable for fatty acid analysis (e.g., DB-23 or equivalent).

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 5°C/min, hold for 10 minutes.

  • MS Interface Temperature: 280°C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-650

The following diagram outlines the experimental workflow for the analysis of hydroxylated fatty acids:

Experimental_Workflow Experimental Workflow for Hydroxylated Fatty Acid Analysis Sample Biological Sample Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Derivatization Derivatization Extraction->Derivatization Methylation Methyl Esterification (BCl3-Methanol) Derivatization->Methylation Silylation Silylation (BSTFA) Methylation->Silylation Analysis GC-MS Analysis Silylation->Analysis Data Data Interpretation Analysis->Data

Workflow for Hydroxylated Fatty Acid Analysis

Conclusion

While direct evidence for the biosynthesis and physiological role of this compound is currently limited, a plausible metabolic pathway can be constructed based on the known functions of cytochrome P450 monooxygenases and the enzymes of the beta-oxidation pathway. The study of such novel lipid metabolites is crucial for a complete understanding of lipid metabolism and its role in health and disease. The experimental protocols and theoretical framework provided in this guide offer a starting point for researchers to investigate the presence, biosynthesis, and function of this compound and other dihydroxylated fatty acids in various biological systems. Further research in this area, including the identification of the specific enzymes involved and the elucidation of the biological context in which this molecule is produced, will be essential to unravel its significance.

References

Unraveling the Cellular Residence of 3,9-Dihydroxydodecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the cellular localization of 3,9-Dihydroxydodecanoyl-CoA, a critical intermediate in lipid metabolism. While direct experimental evidence for the subcellular location of this specific molecule is not extensively documented, this guide synthesizes current knowledge of related metabolic pathways to infer its primary residence. We delve into the enzymatic machinery responsible for its synthesis and degradation, providing a strong rationale for its peroxisomal localization. Furthermore, this document offers detailed experimental protocols for researchers seeking to empirically determine and quantify the subcellular distribution of this compound and similar long-chain acyl-CoA esters. This includes methodologies for subcellular fractionation, mass spectrometry-based quantification, and visualization through immunofluorescence. All quantitative data is presented in structured tables, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate clear understanding and practical application in a research setting.

Inferred Cellular Localization: The Peroxisome as the Primary Hub

Based on the established pathways of lipid metabolism, this compound is strongly suggested to be an intermediate in the peroxisomal β-oxidation of long-chain dicarboxylic acids . Dicarboxylic acids are formed from monocarboxylic fatty acids via ω-oxidation in the endoplasmic reticulum and are subsequently transported to peroxisomes for chain shortening.[1][2][3] The enzymes responsible for the β-oxidation of these dicarboxylic acids are primarily located within the peroxisomes.[1][4]

The peroxisomal β-oxidation pathway involves a series of enzymatic reactions catalyzed by acyl-CoA oxidases, bifunctional proteins (possessing both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities), and thiolases.[2][4] Specifically, the formation of a dihydroxylated intermediate such as this compound would occur during the oxidation of a corresponding unsaturated or hydroxylated dicarboxylic acid precursor within the peroxisome.

Inferred Metabolic Pathway

The following diagram illustrates the inferred metabolic pathway involving this compound within the peroxisome.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Dicarboxylic_Acid Long-Chain Dicarboxylic Acid Dicarboxylyl_CoA Dicarboxylyl-CoA Dicarboxylic_Acid->Dicarboxylyl_CoA Acyl-CoA Synthetase Enoyl_CoA 2-trans-Enoyl-Dicarboxylyl-CoA Dicarboxylyl_CoA:e->Enoyl_CoA:w Acyl_CoA_Oxidase Acyl-CoA Oxidase (ACOX1) Hydroxyacyl_CoA 3-Hydroxyacyl-Dicarboxylyl-CoA Enoyl_CoA:e->Hydroxyacyl_CoA:w Bifunctional_Protein L-Bifunctional Protein (EHHADH) (Enoyl-CoA Hydratase) Dihydroxydodecanoyl_CoA This compound Hydroxyacyl_CoA->Dihydroxydodecanoyl_CoA Further Hydroxylation? Ketoacyl_CoA 3-Ketoacyl-Dicarboxylyl-CoA Dihydroxydodecanoyl_CoA:e->Ketoacyl_CoA:w Bifunctional_Protein_Dehydro L-Bifunctional Protein (EHHADH) (3-Hydroxyacyl-CoA Dehydrogenase) Shortened_Dicarboxylyl_CoA Chain-Shortened Dicarboxylyl-CoA Ketoacyl_CoA:e->Shortened_Dicarboxylyl_CoA:w Acetyl_CoA Acetyl-CoA Ketoacyl_CoA:e->Acetyl_CoA:w Thiolase Thiolase (ACAA1)

Inferred Peroxisomal β-Oxidation Pathway of a Dicarboxylic Acid

Experimental Protocols for Determining Cellular Localization

To empirically validate the inferred peroxisomal localization of this compound, a combination of subcellular fractionation followed by sensitive analytical techniques is required.

Subcellular Fractionation for Peroxisome and Mitochondria Isolation

This protocol is adapted from established methods for isolating peroxisomes and mitochondria from mammalian tissues or cultured cells.[5][6][7]

Objective: To separate cellular components into distinct fractions enriched for peroxisomes, mitochondria, cytosol, and microsomes.

Materials:

  • Homogenization Buffer (e.g., 0.25 M sucrose (B13894), 1 mM EDTA, 10 mM HEPES-KOH, pH 7.4)

  • Differential Centrifugation Buffer (same as homogenization buffer)

  • Density Gradient Medium (e.g., OptiPrep™ or a discontinuous sucrose gradient)

  • Dounce homogenizer or similar tissue grinder

  • Refrigerated centrifuge and ultracentrifuge

  • Protein assay reagents (e.g., BCA or Bradford)

Procedure:

  • Homogenization:

    • Harvest cells or finely mince fresh tissue on ice.

    • Wash with ice-cold PBS.

    • Resuspend in 5-10 volumes of ice-cold Homogenization Buffer.

    • Homogenize using a Dounce homogenizer with a loose-fitting pestle (10-20 strokes), followed by a tight-fitting pestle (10-20 strokes). Monitor cell lysis under a microscope.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells (P1).

    • Collect the supernatant (S1) and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial and peroxisomal fraction (P2).

    • The resulting supernatant (S2) contains the cytosol and microsomes.

  • Density Gradient Ultracentrifugation:

    • Resuspend the P2 pellet in a small volume of Homogenization Buffer.

    • Layer the resuspended pellet onto a pre-formed density gradient (e.g., 15-40% OptiPrep™ or a sucrose gradient of 1.2 M, 1.5 M, and 1.8 M layers).

    • Centrifuge at 100,000 x g for 1-2 hours at 4°C.

    • Carefully collect the distinct bands corresponding to mitochondria and peroxisomes. Peroxisomes are typically found at a higher density than mitochondria.

  • Fraction Purity Assessment:

    • Determine the protein concentration of each fraction.

    • Perform Western blot analysis using marker proteins for each organelle (e.g., PMP70 for peroxisomes, COX IV for mitochondria, GAPDH for cytosol, Calnexin for ER/microsomes).

Subcellular_Fractionation_Workflow Start Cell/Tissue Homogenate Centrifuge1 Centrifuge 600 x g, 10 min Start->Centrifuge1 Pellet1 Pellet 1 (Nuclei, Debris) Centrifuge1->Pellet1 Supernatant1 Supernatant 1 Centrifuge1->Supernatant1 Centrifuge2 Centrifuge 10,000 x g, 20 min Supernatant1->Centrifuge2 Pellet2 Pellet 2 (Mitochondria, Peroxisomes) Centrifuge2->Pellet2 Supernatant2 Supernatant 2 (Cytosol, Microsomes) Centrifuge2->Supernatant2 Density_Gradient Density Gradient Ultracentrifugation 100,000 x g, 1-2 h Pellet2->Density_Gradient Mitochondria Mitochondrial Fraction Density_Gradient->Mitochondria Peroxisomes Peroxisomal Fraction Density_Gradient->Peroxisomes

Workflow for Subcellular Fractionation
Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of acyl-CoAs in subcellular fractions using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10][11][12]

Objective: To accurately measure the concentration of this compound in isolated cellular fractions.

Materials:

  • Acyl-CoA extraction solvent (e.g., acetonitrile/methanol/water with a small percentage of ammonium (B1175870) hydroxide (B78521) or formic acid)

  • Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Reversed-phase C18 column suitable for acyl-CoA separation

Procedure:

  • Extraction:

    • To a known amount of protein from each subcellular fraction, add ice-cold extraction solvent containing the internal standard.

    • Vortex thoroughly and incubate on ice for 10-20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto the LC-MS/MS system.

    • Separate the acyl-CoAs using a suitable gradient of mobile phases (e.g., water with ammonium acetate (B1210297) and acetonitrile).

    • Detect and quantify the target analyte and internal standard using Multiple Reaction Monitoring (MRM) in positive ion mode. The precursor ion will be the [M+H]+ of this compound, and the product ion will be a characteristic fragment (e.g., the Coenzyme A moiety).

  • Data Analysis:

    • Generate a standard curve using a synthetic standard of this compound.

    • Calculate the concentration of the analyte in each fraction by normalizing its peak area to the peak area of the internal standard and comparing it to the standard curve.

    • Express the final concentration as pmol/mg of protein for each subcellular fraction.

LC_MS_Workflow Subcellular_Fraction Subcellular Fraction Extraction Acyl-CoA Extraction (with Internal Standard) Subcellular_Fraction->Extraction LC_Separation Liquid Chromatography (Reversed-Phase C18) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Result Concentration (pmol/mg protein) Data_Analysis->Result

LC-MS/MS Workflow for Acyl-CoA Quantification
Immunofluorescence for Visualization

While direct immunofluorescence for this compound is not feasible due to the lack of a specific antibody, co-localization studies with peroxisomal markers can provide visual support for its subcellular residence.[13][14][15][16]

Objective: To visualize the co-localization of a fluorescently tagged enzyme involved in the metabolism of this compound with a known peroxisomal marker.

Materials:

  • Cultured cells grown on coverslips

  • Plasmids encoding a fluorescently tagged (e.g., GFP or RFP) enzyme from the peroxisomal β-oxidation pathway

  • Primary antibody against a peroxisomal marker (e.g., anti-PMP70)

  • Fluorescently labeled secondary antibody

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Transfection: Transfect cells with the plasmid encoding the fluorescently tagged enzyme and allow for expression (24-48 hours).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Block with blocking buffer for 1 hour.

    • Incubate with the primary antibody against the peroxisomal marker (e.g., anti-PMP70) for 1-2 hours.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

    • Wash with PBS.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides using mounting medium with DAPI to stain the nuclei.

    • Image the cells using a confocal microscope, capturing images in the channels for the fluorescently tagged enzyme, the peroxisomal marker, and DAPI.

    • Analyze the images for co-localization of the signals from the tagged enzyme and the peroxisomal marker.

Quantitative Data Presentation

While specific quantitative data for the subcellular distribution of this compound is not currently available in the literature, the following tables provide a template for how such data should be structured for clear comparison. The values presented are hypothetical and for illustrative purposes only.

Table 1: Subcellular Distribution of this compound in Cultured Hepatocytes

Subcellular FractionThis compound (pmol/mg protein)% of Total
Whole Cell Lysate15.2 ± 2.1100%
Cytosol1.8 ± 0.511.8%
Mitochondria2.5 ± 0.716.4%
Peroxisomes10.5 ± 1.569.1%
Microsomes0.4 ± 0.12.6%

Table 2: Relative Abundance of Key Acyl-CoAs in Peroxisomal Fractions

Acyl-CoA SpeciesRelative Abundance (%)
Dodecanedioyl-CoA100
3-Hydroxydodecanedioyl-CoA65
This compound 42
3-Ketododecanedioyl-CoA28
Decanedioyl-CoA75

Conclusion

While direct experimental data remains to be generated, the available evidence from related metabolic pathways strongly supports the hypothesis that this compound is primarily localized within the peroxisomes as an intermediate in the β-oxidation of long-chain dicarboxylic acids. The experimental protocols detailed in this guide provide a comprehensive framework for researchers to definitively determine the subcellular localization and quantitative distribution of this and other acyl-CoA species. Such studies are crucial for a complete understanding of lipid metabolism and its role in health and disease, and will be invaluable for professionals in drug development targeting metabolic pathways.

References

The Enigmatic Molecule: An In-depth Analysis of 3,9-Dihydroxydodecanoyl-CoA in Microbial Metabolism Reveals a Knowledge Gap

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and biochemical databases reveals a significant void in our understanding of 3,9-Dihydroxydodecanoyl-CoA, a putative hydroxylated fatty acyl-CoA. Despite its listing in predictive metabolic databases, there is currently no direct experimental evidence to confirm its existence, biosynthesis, or physiological role in microbial metabolism. This technical guide addresses the current state of knowledge, highlighting the absence of specific data and exploring the broader context of microbial fatty acid hydroxylation as a potential avenue for future research.

Current Status: A Predicted Metabolite Awaiting Discovery

Searches across major biochemical databases, including the Kyoto Encyclopedia of Genes and Genomes (KEGG) and LIPID MAPS, yielded no specific entries for this compound. The Human Metabolome Database (HMDB) lists "this compound" (HMDB0301082) and its corresponding acid, "3,9-Dihydroxydodecanoic acid" (HMDB0241144); however, both entries are designated as "Predicted," signifying they are computationally generated and lack experimental validation. Similarly, while PubChem contains an entry for 3,9-dihydroxydodecanoic acid, there is a conspicuous absence of experimental data for its Coenzyme A derivative.

This lack of empirical data makes it impossible to fulfill the core requirements of a detailed technical guide, as there is no quantitative data to summarize, no established experimental protocols to detail, and no known signaling pathways to visualize.

The Potential for Microbial Hydroxylation: A Plausible but Undocumented Pathway

While direct evidence for this compound is absent, the broader field of microbial biochemistry offers plausible mechanisms by which such a molecule could be synthesized. Microorganisms are well-known for their ability to modify fatty acids through hydroxylation, employing a diverse array of enzymes to introduce hydroxyl groups at various positions along the acyl chain. This capability is crucial for a variety of cellular processes, including the production of signaling molecules, alteration of membrane fluidity, and detoxification.

Several classes of microbial enzymes are known to catalyze the hydroxylation of fatty acids and their CoA esters:

  • Cytochrome P450 Monooxygenases (CYPs): This vast and versatile superfamily of heme-thiolate proteins is renowned for its ability to hydroxylate a wide range of substrates, including fatty acids. Bacterial CYPs are particularly diverse and have been shown to introduce hydroxyl groups at various positions, including in-chain carbons.[1][2][3][4][5]

  • Lipoxygenases (LOXs): These non-heme iron-containing enzymes catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of hydroperoxy fatty acids, which can be subsequently reduced to hydroxy fatty acids.[6]

  • Fatty Acid Hydratases: These enzymes catalyze the addition of water across a double bond in an unsaturated fatty acid, resulting in a hydroxylated fatty acid.[7]

The generation of a dihydroxylated fatty acid like 3,9-dihydroxydodecanoic acid would likely involve a multi-step enzymatic process, potentially involving a combination of the enzyme classes mentioned above or a single enzyme with broad substrate specificity. A hypothetical pathway could involve the initial hydroxylation of dodecanoyl-CoA at one position, followed by a second hydroxylation event at another position.

Below is a conceptual workflow illustrating the general process of identifying and characterizing novel hydroxylated fatty acids from microbial sources.

Microbial_Hydroxylation_Workflow cluster_cultivation Microbial Cultivation & Induction cluster_extraction Metabolite Extraction cluster_analysis Analytical Chemistry cluster_identification Compound Identification Culture Microbial Culture Induction Induction with Dodecanoic Acid Culture->Induction Extraction Lipid Extraction Induction->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Extraction->GCMS Id Structure Elucidation LCMS->Id GCMS->Id NMR NMR Spectroscopy Id->NMR Confirmation

Conceptual workflow for identifying novel hydroxylated fatty acids.

Future Directions and Research Imperatives

The absence of information on this compound presents a clear research opportunity. Future investigations should focus on:

  • Targeted Metabolomic Screening: Utilizing high-resolution mass spectrometry to screen extracts from a diverse range of microorganisms, particularly those known to produce other hydroxylated fatty acids, for the presence of this compound or its corresponding free fatty acid.

  • Genome Mining and Heterologous Expression: Searching microbial genomes for putative fatty acid hydroxylating enzymes and expressing candidate genes in a suitable host to test for the production of 3,9-dihydroxydodecanoic acid from dodecanoic acid or dodecanoyl-CoA.

  • Enzyme Characterization: If a producing organism or enzyme is identified, detailed biochemical characterization will be necessary to elucidate the reaction mechanism, substrate specificity, and kinetic parameters.

Conclusion

While the request for an in-depth technical guide on this compound in microbial metabolism cannot be fulfilled due to a lack of available scientific data, this investigation highlights a fascinating gap in our knowledge of microbial lipid metabolism. The predicted existence of this molecule, coupled with the known capabilities of microbial enzymes, provides a compelling rationale for future research in this area. The discovery and characterization of the metabolic pathways associated with this compound could unveil novel biochemical reactions, lead to the identification of new enzymes with biotechnological potential, and expand our understanding of the complex roles of fatty acid metabolites in microbial physiology. Until such research is conducted, this compound remains an intriguing but enigmatic molecule in the vast landscape of microbial metabolism.

References

Unraveling the Synthesis of 3,9-Dihydroxydodecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of 3,9-dihydroxydodecanoyl-CoA, a molecule of interest for researchers in metabolic engineering and drug development. While a dedicated pathway for this specific molecule is not extensively documented, this paper proposes a plausible enzymatic route and furnishes detailed experimental protocols for the identification and characterization of the genes and enzymes involved.

Proposed Biosynthetic Pathway

The synthesis of this compound is hypothesized to occur in a two-step enzymatic process starting from dodecanoyl-CoA. The initial step involves the hydroxylation of the carbon at the 3-position, a common reaction in fatty acid metabolism. The second, more specific step, is the hydroxylation at the C9 position.

  • C3-Hydroxylation: This reaction is catalyzed by a 3-hydroxyacyl-CoA dehydrogenase (HADH) . These enzymes are integral to the beta-oxidation pathway of fatty acids, where they catalyze the reversible conversion of a 3-oxoacyl-CoA to a 3-hydroxyacyl-CoA. For the synthesis of this compound, the reaction would proceed in the reductive direction, converting 3-oxododecanoyl-CoA to 3-hydroxydodecanoyl-CoA.

  • C9-Hydroxylation: The introduction of a hydroxyl group at the C9 position of the fatty acyl chain is likely carried out by a cytochrome P450 monooxygenase (CYP) . Enzymes belonging to the CYP4 family are known to hydroxylate fatty acids at various positions, including internal carbons. The specific regioselectivity for the C9 position would be a key determinant for the successful synthesis of the target molecule.

Data Presentation: Enzyme Kinetics

The following table summarizes representative kinetic parameters for the enzymes involved in the proposed pathway. It is important to note that the values for the C9-hydroxylase are indicative, as the specific enzyme for this reaction has not been definitively identified.

EnzymeSubstrateKm (µM)Vmax (µmol mg-1 min-1)Source
(S)-3-hydroxyacyl-CoA dehydrogenase (FadB')Acetoacetyl-CoA (C4)48149[1]
L-3-hydroxyacyl-CoA dehydrogenase (pig heart)Medium-chain 3-hydroxyacyl-CoAs-Most active with medium-chain substrates[2]
Cytochrome P450 (CYP4A11)Lauric Acid (C12)--[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to identify and characterize the genes and enzymes involved in this compound synthesis.

Protocol 1: Identification and Cloning of Candidate Genes
  • Bioinformatic Analysis:

    • Utilize protein databases (e.g., NCBI, UniProt) to search for homologous sequences of known 3-hydroxyacyl-CoA dehydrogenases and cytochrome P450 fatty acid hydroxylases.

    • Perform sequence alignments and phylogenetic analysis to identify candidate genes from organisms of interest.

  • Gene Amplification and Cloning:

    • Design primers based on the identified candidate gene sequences.

    • Amplify the target genes from the genomic DNA or cDNA of the source organism using polymerase chain reaction (PCR).

    • Clone the amplified PCR products into a suitable expression vector (e.g., pET series for E. coli expression).

Protocol 2: Heterologous Expression and Purification of Recombinant Enzymes
  • Transformation:

    • Transform the expression vector containing the cloned gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed E. coli cells in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein production.

  • Cell Lysis and Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

Protocol 3: Enzyme Activity Assays

A. 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Assay (Spectrophotometric)

This assay measures the oxidation of NADH to NAD+ at 340 nm.

  • Reaction Mixture (1 mL total volume):

    • 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 0.1 mM NADH

    • 0.1 mM 3-oxododecanoyl-CoA (substrate)

    • Purified HADH enzyme solution

  • Procedure:

    • Add all components except the enzyme to a cuvette and incubate at 37°C for 5 minutes to equilibrate.

    • Initiate the reaction by adding the purified HADH enzyme.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of NADH oxidation (extinction coefficient of NADH at 340 nm is 6.22 mM-1 cm-1).

B. Cytochrome P450 C9-Hydroxylase Assay (Whole-Cell Biotransformation)

This method utilizes recombinant E. coli cells expressing the candidate CYP enzyme to convert a substrate to its hydroxylated product.

  • Cell Culture and Induction:

    • Grow and induce the recombinant E. coli strain as described in Protocol 2.

  • Biotransformation:

    • Harvest the induced cells and resuspend them in a reaction buffer (e.g., M9 minimal medium).

    • Add the substrate, 3-hydroxydodecanoic acid or dodecanoic acid, to the cell suspension.

    • Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with shaking for a defined period (e.g., 24-48 hours).

  • Product Extraction and Analysis:

    • Acidify the reaction mixture and extract the products with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extract and derivatize the fatty acids to their methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) ethers.

    • Analyze the derivatized products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the 9-hydroxy product.[4][5]

Visualizations

Biosynthetic Pathway of this compound Dodecanoyl_CoA Dodecanoyl-CoA 3_Oxododecanoyl_CoA 3-Oxododecanoyl-CoA Dodecanoyl_CoA->3_Oxododecanoyl_CoA Acyl-CoA Dehydrogenase 3_Hydroxydodecanoyl_CoA 3-Hydroxydodecanoyl-CoA 3_Oxododecanoyl_CoA->3_Hydroxydodecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (HADH) (Reduction) 3_9_Dihydroxydodecanoyl_CoA This compound 3_Hydroxydodecanoyl_CoA->3_9_Dihydroxydodecanoyl_CoA Cytochrome P450 Monooxygenase (CYP) (C9-Hydroxylation)

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Gene Identification and Characterization cluster_0 Gene Identification cluster_1 Enzyme Production cluster_2 Functional Characterization Bioinformatics Bioinformatic Analysis (Homology Search) Gene_Cloning Gene Amplification & Cloning Bioinformatics->Gene_Cloning Expression Heterologous Expression in E. coli Gene_Cloning->Expression Expression Vector Purification Protein Purification Expression->Purification Enzyme_Assay Enzyme Activity Assays (Spectrophotometry/Biotransformation) Purification->Enzyme_Assay Purified Enzyme Product_Analysis Product Analysis (GC-MS) Enzyme_Assay->Product_Analysis

Caption: Workflow for identifying and characterizing genes for this compound synthesis.

References

Preliminary Studies on the Function of a Novel Dihydroxy Acyl-CoA: A Hypothetical Case for 3,9-Dihydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific preliminary studies on the function of 3,9-Dihydroxydodecanoyl-CoA are not available in the public scientific literature. This technical guide, therefore, presents a hypothetical framework for the initial investigation of this novel molecule, based on established principles of fatty acid metabolism and the study of similar long-chain acyl-CoA molecules. The experimental protocols, data, and pathways described herein are illustrative and intended to serve as a template for researchers and drug development professionals.

Introduction

The metabolism of fatty acids is a cornerstone of cellular energy homeostasis and signaling. Dihydroxylated fatty acids and their CoA esters are emerging as a class of molecules with diverse and important biological roles. This guide outlines a hypothetical preliminary investigation into the function of a novel dihydroxy fatty acyl-CoA, termed this compound. Dodecanoyl-CoA, a 12-carbon long-chain acyl-CoA, is a known intermediate in fatty acid metabolism. The presence of hydroxyl groups at the 3rd and 9th positions suggests a unique pathway of synthesis and degradation, and hints at potential roles in cellular signaling or as a precursor to more complex lipids.

This document provides a roadmap for the initial characterization of this compound, including hypothetical metabolic pathways, detailed experimental protocols for its study, and templates for the presentation of quantitative data.

Hypothetical Metabolic Pathways and Cellular Functions

Based on the structure of this compound, we can propose several plausible metabolic roles that warrant investigation. It could be an intermediate in a modified β-oxidation pathway, a product of a detoxification pathway for oxidized fatty acids, or a novel signaling molecule.

Potential Metabolic Roles
  • Intermediate in a Modified β-oxidation Pathway: The hydroxyl group at the 3-position is a canonical feature of β-oxidation intermediates. The additional hydroxyl group at the 9-position might be introduced by a cytochrome P450 enzyme or a novel hydratase, potentially as a means to handle unusual unsaturated fatty acids.

  • Signaling Molecule: Hydroxylated fatty acids can act as signaling molecules, for instance by activating specific G-protein coupled receptors or by modulating the activity of nuclear receptors like PPARs.

  • Precursor for Complex Lipids: This molecule could be incorporated into more complex lipids, such as phospholipids (B1166683) or triglycerides, thereby altering membrane properties or lipid droplet dynamics.

Hypothetical_Metabolic_Pathway cluster_beta_oxidation Hypothetical Modified β-Oxidation Dodecanoyl-CoA Dodecanoyl-CoA 3-Hydroxy-9-dodecenoyl-CoA 3-Hydroxy-9-dodecenoyl-CoA Dodecanoyl-CoA->3-Hydroxy-9-dodecenoyl-CoA Acyl-CoA Dehydrogenase This compound This compound 3-Hydroxy-9-dodecenoyl-CoA->this compound Enoyl-CoA Hydratase 3-Keto-9-hydroxydodecanoyl-CoA 3-Keto-9-hydroxydodecanoyl-CoA This compound->3-Keto-9-hydroxydodecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 7-Hydroxyoctanoyl-CoA + Acetyl-CoA 7-Hydroxyoctanoyl-CoA + Acetyl-CoA 3-Keto-9-hydroxydodecanoyl-CoA->7-Hydroxyoctanoyl-CoA + Acetyl-CoA Thiolase

Caption: Hypothetical modified β-oxidation pathway for this compound.

Proposed Experimental Approaches

To elucidate the function of this compound, a multi-pronged experimental approach is necessary. This would involve chemical synthesis, in vitro enzymatic assays, and cell-based studies.

Chemical Synthesis of this compound

Objective: To obtain a pure standard of this compound for use in subsequent experiments.

Methodology:

  • Synthesis of 3,9-dihydroxydodecanoic acid: This can be achieved through a multi-step organic synthesis route, for example, starting from a commercially available precursor like 1,7-octanediol. The synthetic scheme would involve protection of one hydroxyl group, extension of the carbon chain, introduction of the second hydroxyl group at the desired position, and finally deprotection.

  • Activation to the CoA ester: The purified 3,9-dihydroxydodecanoic acid would then be converted to its CoA thioester. A common method involves the use of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of Coenzyme A.

  • Purification and Characterization: The synthesized this compound would be purified by high-performance liquid chromatography (HPLC) and its identity confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Enzymatic Assays

Objective: To identify enzymes that metabolize this compound.

Methodology:

  • Substrate Specificity of β-oxidation Enzymes: Purified enzymes of the mitochondrial β-oxidation pathway (acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and thiolases) would be incubated with synthesized this compound.

  • Reaction Monitoring: The consumption of the substrate and the formation of products would be monitored over time using HPLC-MS.

  • Enzyme Kinetics: For any enzyme that shows activity, kinetic parameters (Km and Vmax) would be determined by measuring the initial reaction rates at varying substrate concentrations.

Cell-Based Assays

Objective: To investigate the cellular effects of this compound.

Methodology:

  • Cell Culture and Treatment: A relevant cell line (e.g., HepG2 hepatocytes or C2C12 myotubes) would be cultured and treated with varying concentrations of synthesized 3,9-dihydroxydodecanoic acid (which would be intracellularly converted to the CoA ester).

  • Metabolomic Analysis: After treatment, cellular metabolites would be extracted and analyzed by LC-MS/MS to identify changes in the levels of related fatty acids, acyl-CoAs, and other metabolic intermediates.

  • Gene Expression Analysis: RNA would be extracted from treated cells, and the expression of genes involved in fatty acid metabolism and cell signaling would be quantified by quantitative real-time PCR (qRT-PCR).

  • Reporter Gene Assays: To test for signaling activity, cells would be transfected with reporter constructs for nuclear receptors like PPARα, PPARγ, and PPARδ. Changes in reporter gene activity upon treatment with 3,9-dihydroxydodecanoic acid would be measured.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Analysis cluster_incell Cell-Based Assays S1 Chemical Synthesis of 3,9-dihydroxydodecanoic acid S2 CoA Esterification S1->S2 S3 HPLC Purification & MS/NMR Verification S2->S3 IV1 Incubation with β-oxidation Enzymes S3->IV1 Pure Compound IC1 Cell Treatment S3->IC1 Pure Compound IV2 HPLC-MS Analysis of Products IV1->IV2 IV3 Determination of Enzyme Kinetics IV2->IV3 IC2 Metabolomics (LC-MS/MS) IC1->IC2 IC3 Gene Expression (qRT-PCR) IC1->IC3 IC4 Reporter Gene Assays IC1->IC4

Caption: Overall experimental workflow for the characterization of this compound.

Quantitative Data Presentation (Hypothetical)

The following tables illustrate how quantitative data from the proposed experiments could be structured for clear comparison.

Table 1: Hypothetical Kinetic Parameters of a Novel 3-Hydroxyacyl-CoA Dehydrogenase (HADHX) with this compound.

SubstrateKm (µM)Vmax (nmol/min/mg)
3-Hydroxydodecanoyl-CoA (Control)15.2120.5
This compound25.885.3

Table 2: Hypothetical Relative Gene Expression Changes in HepG2 Cells Treated with 3,9-Dihydroxydodecanoic Acid (10 µM for 24h).

Gene TargetFold Change vs. Vehiclep-value
CPT1A2.5< 0.01
ACOX11.8< 0.05
PPARα3.1< 0.01
FASN0.6< 0.05

Conclusion

While direct experimental evidence for the function of this compound is currently lacking, its unique structure suggests a potentially important and uncharacterized role in cellular metabolism. The hypothetical framework and detailed experimental protocols outlined in this guide provide a clear path for the preliminary investigation of this and other novel dihydroxy fatty acyl-CoAs. Elucidating the synthesis, degradation, and cellular functions of such molecules could open new avenues for understanding metabolic regulation and for the development of novel therapeutics for metabolic diseases. The systematic approach presented here, combining chemical synthesis, in vitro enzymology, and cell-based functional assays, will be crucial in uncovering the biological significance of this intriguing class of molecules.

Methodological & Application

Application Note: Quantification of 3,9-Dihydroxydodecanoyl-CoA using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3,9-dihydroxydodecanoyl-CoA in biological matrices. This method utilizes a robust sample preparation procedure involving solid-phase extraction, followed by rapid and efficient chromatographic separation on a reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM), ensuring high selectivity and accuracy. This method is suitable for researchers, scientists, and drug development professionals investigating fatty acid metabolism and related therapeutic areas.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. The accurate quantification of specific acyl-CoA species, such as this compound, is crucial for understanding cellular metabolism and the pathophysiology of various diseases. LC-MS/MS has emerged as the premier analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[1] This application note provides a detailed protocol for the extraction and quantification of this compound, adaptable to various biological sample types.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC Liquid Chromatography Evaporation->LC MS Tandem Mass Spectrometry LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for this compound quantification.

Materials and Reagents

  • This compound standard (synthesis required or custom order)

  • Internal Standard (e.g., ¹³C-labeled palmitoyl-CoA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Hydroxide

  • Formic Acid

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

Sample Preparation Protocol

A robust sample preparation protocol is critical for the accurate quantification of acyl-CoAs. Solid-phase extraction (SPE) is a commonly used technique to isolate and concentrate these analytes from complex biological matrices.[1]

  • Homogenization : Homogenize tissue samples or cell pellets in a cold buffer solution. For plasma or serum, proceed directly to the next step.

  • Protein Precipitation : Add a threefold excess of cold acetonitrile to the homogenate or plasma/serum sample to precipitate proteins. Vortex and centrifuge at high speed to pellet the precipitate.

  • Solid-Phase Extraction (SPE) :

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[1]

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.[1]

    • Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[1]

    • Elute the this compound and other acyl-CoAs with 1 mL of methanol.[1]

  • Evaporation and Reconstitution :

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[1]

LC-MS/MS Method

Liquid Chromatography Conditions

The chromatographic separation is performed on a reversed-phase column, which is effective for resolving acyl-CoAs of varying chain lengths and polarities.

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Hydroxide in Water
Mobile Phase B 10 mM Ammonium Hydroxide in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in quantitative analysis. Positive electrospray ionization is generally preferred for acyl-CoA analysis.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 350 °C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions

The MRM transitions for this compound must be determined empirically. The precursor ion will be the protonated molecule [M+H]⁺. Common product ions for acyl-CoAs result from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) or a fragment corresponding to the phosphopantetheine group.[2]

  • Predicted Precursor Ion [M+H]⁺ for this compound : To be calculated based on the exact mass.

  • Quantifier Ion : Predicted based on the neutral loss of 507 Da.

  • Qualifier Ion : A secondary, specific product ion.

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
This compoundTo be determined[M+H - 507]⁺To be determinedTo be optimized
Internal Standard (¹³C₁₆-Palmitoyl-CoA)To be determined[M+H - 507]⁺To be determinedTo be optimized

Data Analysis and Quantification

The concentration of this compound in the samples is determined by constructing a calibration curve using known concentrations of the analytical standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Table of Expected Performance Characteristics

ParameterExpected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 1 - 10 fmol
Limit of Quantification (LOQ) 5 - 50 fmol
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Biological Context: Fatty Acid β-Oxidation

This compound is a dihydroxylated long-chain acyl-CoA. While its specific metabolic role is not extensively characterized, it is likely an intermediate in a modified fatty acid β-oxidation pathway, potentially for the metabolism of hydroxylated or unsaturated fatty acids.

FattyAcidOxidation FattyAcid Fatty Acid AcylCoA Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase EnoylCoA Trans-Δ²-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase DihydroxyacylCoA This compound (Putative Intermediate) AcylCoA->DihydroxyacylCoA Hydroxylation? HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase KetoacylCoA->AcylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase TCA TCA Cycle AcetylCoA->TCA DihydroxyacylCoA->HydroxyacylCoA Further Oxidation?

Caption: Putative role in a modified fatty acid β-oxidation pathway.

Conclusion

The LC-MS/MS method presented here provides a robust and sensitive approach for the quantification of this compound in biological samples. This detailed protocol can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation, facilitating further research into the roles of dihydroxyacyl-CoAs in health and disease.

References

Application Notes and Protocols for the Analysis of 3,9-Dihydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,9-Dihydroxydodecanoyl-CoA is a coenzyme A (CoA) derivative of a dihydroxylated C12 fatty acid. As an acyl-CoA, it is presumed to be an intermediate in fatty acid metabolism, potentially involved in pathways such as β-oxidation or the biosynthesis of complex lipids. The analysis of such molecules is critical for understanding their biological roles and for the development of therapeutics targeting lipid metabolic pathways. These application notes provide a comprehensive overview of the analytical standards and protocols for the characterization and quantification of this compound, based on established methods for similar long-chain acyl-CoA species.

Physicochemical Properties and Handling

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueNotes
Molecular FormulaC₃₃H₅₈N₇O₁₉P₃SBased on the structure of dodecanoyl-CoA with two additional hydroxyl groups.
Molecular Weight~989.8 g/mol
AppearanceWhite to off-white powderTypical for purified acyl-CoA salts.
SolubilitySoluble in aqueous buffersThe phosphate (B84403) and CoA moieties confer water solubility.
StabilityProne to hydrolysis, especially at non-neutral pH and elevated temperatures. Thiol group is susceptible to oxidation.Store as a lyophilized powder at -20°C or below. For solutions, prepare fresh and use immediately or store at -80°C in small aliquots. Avoid repeated freeze-thaw cycles.

Analytical Techniques

The analysis of acyl-CoAs like this compound is typically achieved using a combination of chromatographic separation and mass spectrometric detection. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs in complex biological matrices.[1][2][3][4][5]

Protocol 1: Quantitative Analysis of this compound by LC-MS/MS

1. Sample Preparation (from cells or tissues)

  • Extraction: Homogenize cells or tissues in a cold extraction buffer (e.g., 5% perchloric acid or an acetonitrile/methanol (B129727)/water mixture).[6] The use of an internal standard, such as an odd-chain or stable isotope-labeled acyl-CoA, is crucial for accurate quantification.[3]

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to pellet precipitated proteins.

  • Solid-Phase Extraction (SPE) (Optional but Recommended): Use a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances.

    • Condition the cartridge with methanol, followed by water.

    • Load the supernatant from the previous step.

    • Wash the cartridge with a low percentage of organic solvent in water to remove salts.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters

Table 2: Typical LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 5-10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid[4]
Mobile Phase BAcetonitrile or Methanol with 0.1% formic acid
GradientA linear gradient from a low to a high percentage of mobile phase B over 15-20 minutes.
Flow Rate0.2-0.4 mL/min
Column Temperature40-50°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS ModeMultiple Reaction Monitoring (MRM)[1]
Precursor Ion (Q1)[M+H]⁺ of this compound
Product Ion (Q3)A characteristic fragment ion, often corresponding to the pantetheine (B1680023) phosphate moiety or a neutral loss of 507 Da.[1][3]
Collision EnergyOptimize for the specific precursor-product ion transition.
Dwell Time50-100 ms

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Tissue Tissue/Cell Homogenization Extract Acyl-CoA Extraction Tissue->Extract Cleanup SPE Cleanup Extract->Cleanup Reconstitute Reconstitution Cleanup->Reconstitute LC HPLC Separation Reconstitute->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Caption: Workflow for the quantitative analysis of acyl-CoAs by LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

For less complex samples or when an MS detector is not available, HPLC with UV detection can be used for the analysis of acyl-CoAs. The adenine (B156593) moiety of CoA has a strong absorbance at approximately 260 nm.[6][7]

Protocol 2: HPLC-UV Analysis of this compound

1. Sample Preparation: Follow the same sample preparation steps as for LC-MS/MS, although higher concentrations of the analyte may be required due to the lower sensitivity of UV detection.

2. HPLC-UV Parameters

Table 3: Typical HPLC-UV Parameters for Acyl-CoA Analysis

ParameterRecommended Setting
ColumnC18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A100 mM sodium phosphate buffer, pH 5.5
Mobile Phase BAcetonitrile or Methanol
GradientA linear gradient from a low to a high percentage of mobile phase B.
Flow Rate1.0 mL/min
Detection Wavelength260 nm
Column Temperature30-40°C
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for the unambiguous structural identification of novel metabolites like this compound.[8][9][10][11][12] It can also be used for quantitative analysis (qNMR).

Protocol 3: Structural Elucidation by NMR Spectroscopy

1. Sample Preparation: A purified and relatively concentrated sample (>1 mg) is required. The sample should be dissolved in a suitable deuterated solvent (e.g., D₂O or a deuterated buffer).

2. NMR Experiments:

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, allowing for the complete assignment of the structure.

Expected Spectral Features: The ¹H NMR spectrum would be expected to show characteristic signals for the CoA moiety (adenine, ribose, and pantetheine protons) and the 3,9-dihydroxydodecanoyl acyl chain (methyl, methylene, and methine protons adjacent to the hydroxyl groups).

Biological Context and Signaling Pathways

This compound is likely an intermediate in fatty acid metabolism. Dihydroxylated fatty acids can be formed through various enzymatic pathways, including those involving cytochrome P450 monooxygenases or as intermediates in the β-oxidation of unsaturated or hydroxylated fatty acids.

Fatty Acid β-Oxidation Pathway

Beta_Oxidation AcylCoA Fatty Acyl-CoA EnoylCoA trans-Δ²-Enoyl-CoA AcylCoA->EnoylCoA ACAD HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA Hydroxyacyl-CoA Dehydrogenase ShortenedAcylCoA Shortened Acyl-CoA KetoacylCoA->ShortenedAcylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA

Caption: A simplified diagram of the mitochondrial fatty acid β-oxidation spiral.

Synthesis and Purification

Enzymatic Synthesis: One potential route is the use of purified enzymes from the fatty acid oxidation pathway, such as enoyl-CoA hydratases or 3-hydroxyacyl-CoA dehydrogenases, with appropriate substrates.[13]

Chemical Synthesis: This would typically involve the synthesis of 3,9-dihydroxydodecanoic acid followed by its activation to the CoA thioester.

Purification: The synthesized this compound would require purification, likely by preparative HPLC or ion-exchange chromatography, to remove starting materials and byproducts.[14][15][16][17][18]

Conclusion

The analysis of this compound requires specialized analytical techniques, with LC-MS/MS being the most suitable for sensitive and specific quantification in biological samples. The protocols outlined in these application notes, based on established methods for similar acyl-CoA species, provide a robust starting point for researchers investigating the role of this and other dihydroxylated fatty acyl-CoAs in health and disease. Due to the lack of commercial standards, in-house synthesis and purification will likely be a necessary first step for any detailed investigation.

References

Application Notes and Protocols for the Analysis of 3,9-Dihydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,9-Dihydroxydodecanoyl-CoA is a dihydroxylated fatty acyl-coenzyme A molecule that is emerging as a potentially significant intermediate in cellular metabolism and signaling. As a derivative of dodecanoic acid, a 12-carbon saturated fatty acid, its structure suggests a role in fatty acid oxidation pathways, potentially as an intermediate in the breakdown of longer-chain dihydroxy fatty acids. The presence of two hydroxyl groups imparts distinct chemical properties that necessitate specialized analytical methods for its accurate and sensitive quantification in biological matrices.

This document provides detailed application notes and protocols for the sample preparation and analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are compiled from established techniques for the analysis of related long-chain acyl-CoAs and hydroxy fatty acids, and are intended to provide a robust framework for researchers in metabolic studies, drug discovery, and clinical diagnostics.

Metabolic Significance and Potential Signaling Role

This compound is likely an intermediate in the peroxisomal β-oxidation of long-chain dihydroxy fatty acids. The presence of a hydroxyl group at the C3 position is characteristic of intermediates in this pathway. The second hydroxyl group at the C9 position suggests that the parent molecule may have been a dihydroxylated long-chain fatty acid. The Human Metabolome Database lists 3-hydroxydodecanoic acid as being associated with fatty acid metabolic disorders, underscoring the relevance of hydroxylated fatty acids in health and disease.[1]

Beyond its role in metabolism, there is a growing body of evidence that hydroxy fatty acids and their derivatives can act as signaling molecules. For instance, other hydroxy fatty acids have been shown to be endogenous ligands for G protein-coupled receptors (GPCRs), such as the hydroxy-carboxylic acid (HCA) receptors, which are involved in regulating lipolysis.[2][3] It is plausible that this compound or its corresponding free acid could have a similar signaling function.

Analytical Challenges

The analysis of this compound presents several analytical challenges:

  • Low Abundance: Acyl-CoA species are typically present at low concentrations in biological samples.

  • Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, particularly in non-optimal pH conditions.

  • Polarity: The presence of two hydroxyl groups and the polar CoA moiety makes the molecule more water-soluble than its non-hydroxylated counterparts, which can affect extraction efficiency.

  • Matrix Effects: Biological samples contain a complex mixture of lipids and other molecules that can interfere with the ionization and detection of the analyte in the mass spectrometer.

To address these challenges, the following protocols have been designed to ensure efficient extraction, minimize degradation, and achieve high sensitivity and specificity.

Data Presentation: Quantitative Performance of Acyl-CoA Extraction and Analysis Methods

The following table summarizes the typical performance of analytical methods for long-chain acyl-CoAs, which can be used as a benchmark for the analysis of this compound.

Analyte ClassMatrixExtraction MethodRecovery Rate (%)Limit of Quantification (LOQ)Reference
Long-Chain Acyl-CoAsTissuesSolid-Phase Extraction70-80%Not Reported[4]
Short-Chain Acyl-CoAsCells5-Sulfosalicylic Acid Precipitation59-80%pmol range[5]
Acyl-CoAsCellsMethanol (B129727) Precipitation>90% (for some species)1-10 nM[6]
Fatty Acyl-CoAsPlant TissuesSolvent Extraction & SPENot Reportedpmol range[7]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol describes the extraction of this compound from mammalian cell cultures using a solvent precipitation method.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol in water

  • Internal Standard (e.g., ¹³C-labeled long-chain acyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 14,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent: 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7)

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold 80% methanol containing the internal standard and scrape the cells.

    • Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 min at 4°C). Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the final cell pellet in 1 mL of ice-cold 80% methanol containing the internal standard.

  • Lysis and Protein Precipitation: Transfer the cell suspension to a microcentrifuge tube. Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.

  • Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solvent. Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Purification of this compound from Tissue Homogenates

This protocol provides a cleaner extract by removing interfering substances from tissue samples.

Materials:

  • Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9

  • Acetonitrile

  • 2-Propanol

  • SPE Cartridges (e.g., C18 or a mixed-mode anion exchange)

  • SPE manifold

  • Internal Standard (e.g., ¹³C-labeled long-chain acyl-CoA)

  • Wash Solution 1: 100 mM KH₂PO₄, pH 4.9

  • Wash Solution 2: 20% Acetonitrile in Wash Solution 1

  • Elution Solution: 80% Acetonitrile in water

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent: 50% methanol in 50 mM ammonium acetate (pH 7)

Procedure:

  • Tissue Homogenization: Homogenize approximately 50-100 mg of frozen tissue powder in 1 mL of ice-cold homogenization buffer containing the internal standard. Add 1 mL of 2-propanol and homogenize again. Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes.

  • SPE Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. For a C18 cartridge, typically wash with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant from the tissue homogenate onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of Wash Solution 1, followed by 3 mL of Wash Solution 2 to remove polar impurities.

  • Elution: Elute the this compound with 2 mL of Elution Solution.

  • Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solvent.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol outlines the general parameters for the LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibration at 5% B

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion (Q1) will be the [M+H]⁺ of this compound.

    • The product ion (Q3) will be a characteristic fragment of the CoA moiety, such as the fragment resulting from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate (507 Da).[8]

  • Collision Energy: Optimize for the specific instrument and analyte.

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for the specific instrument.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Optional SPE Cleanup cluster_analysis Analysis sample Biological Sample (Cells or Tissue) homogenization Homogenization & Lysis (with Internal Standard) sample->homogenization precipitation Protein Precipitation (Organic Solvent) homogenization->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe_load Load on SPE Cartridge supernatant->spe_load Optional evaporation Solvent Evaporation supernatant->evaporation spe_wash Wash spe_load->spe_wash spe_elute Elute spe_wash->spe_elute spe_elute->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing & Quantification lcms->data_processing metabolic_pathway cluster_peroxisome Peroxisomal β-Oxidation cluster_signaling Potential Signaling lc_dhfa Long-Chain Dihydroxy Fatty Acid lc_dhfa_coa Long-Chain Dihydroxy Fatty Acyl-CoA lc_dhfa->lc_dhfa_coa Acyl-CoA Synthetase analyte This compound lc_dhfa_coa->analyte β-Oxidation Cycles shortened_coa Chain-Shortened Acyl-CoA analyte->shortened_coa β-Oxidation analyte_free 3,9-Dihydroxydodecanoic Acid (Free Acid) analyte->analyte_free Acyl-CoA Thioesterase acetyl_coa Acetyl-CoA shortened_coa->acetyl_coa Further β-Oxidation receptor G-Protein Coupled Receptor (e.g., HCA Receptor) analyte_free->receptor Ligand Binding downstream Downstream Signaling (e.g., ↓ Lipolysis) receptor->downstream Signal Transduction

References

Application Note: Chromatographic Separation of Dihydroxyacyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacyl-CoA species are critical intermediates in fatty acid metabolism, particularly in the β-oxidation pathway. The precise analysis and separation of their isomers are essential for understanding metabolic fluxes, diagnosing metabolic disorders, and for the development of therapeutic agents targeting fatty acid metabolism. This application note provides detailed protocols for the chromatographic separation of dihydroxyacyl-CoA isomers using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Signaling Pathway: Fatty Acid β-Oxidation

Dihydroxyacyl-CoA isomers are key players in the mitochondrial fatty acid β-oxidation spiral. This pathway sequentially shortens fatty acyl-CoA chains to produce acetyl-CoA, NADH, and FADH2. The formation and conversion of dihydroxyacyl-CoA are central to this process.

fatty_acid_beta_oxidation fatty_acyl_coa Fatty Acyl-CoA (Cn) trans_enoyl_coa trans-Δ²-Enoyl-CoA fatty_acyl_coa->trans_enoyl_coa FAD -> FADH₂ l_3_hydroxyacyl_coa L-3-Hydroxyacyl-CoA trans_enoyl_coa->l_3_hydroxyacyl_coa H₂O ketoacyl_coa 3-Ketoacyl-CoA l_3_hydroxyacyl_coa->ketoacyl_coa NAD⁺ -> NADH + H⁺ shortened_acyl_coa Fatty Acyl-CoA (Cn-2) ketoacyl_coa->shortened_acyl_coa CoA-SH acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa CoA-SH acyl_coa_dehydrogenase Acyl-CoA Dehydrogenase acyl_coa_dehydrogenase->fatty_acyl_coa enoyl_coa_hydratase Enoyl-CoA Hydratase enoyl_coa_hydratase->trans_enoyl_coa hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa_dehydrogenase->l_3_hydroxyacyl_coa thiolase β-Ketothiolase thiolase->ketoacyl_coa fad FAD fadh2 FADH₂ h2o H₂O nad NAD⁺ nadh NADH + H⁺ coa_sh CoA-SH

Caption: Mitochondrial fatty acid β-oxidation pathway.

Experimental Protocols

Protocol 1: Chiral Separation of 3-Hydroxyacyl-CoA Enantiomers by HPLC

This protocol is adapted for the separation of 3(R)- and 3(S)-hydroxyacyl-CoA enantiomers and is based on established methods for similar compounds.[1]

1. Sample Preparation (from Tissues) [2][3]

  • Homogenize ~50 mg of frozen tissue in 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).

  • Add 0.5 mL of a 3:1:1 (v/v/v) mixture of acetonitrile:2-propanol:methanol (B129727) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).

  • Homogenize the sample again on ice.

  • Vortex for 2 minutes, sonicate for 3 minutes, and centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for solid-phase extraction (SPE) cleanup or direct injection.

2. Chromatographic Conditions [1][4]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiralcel OD-RH (or equivalent chiral stationary phase).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient:

    • 0-25 min: 25% to 30% B

    • 25-30 min: Hold at 30% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Detection: UV at 220 nm or 260 nm.[2][4]

3. Expected Results

The retention time for 3(R)-hydroxyhexadecanoyl-CoA is expected to be shorter than that of the 3(S)-enantiomer.[1] This method can be adapted for other chain-length dihydroxyacyl-CoA isomers.

Protocol 2: LC-MS/MS Analysis of Dihydroxyacyl-CoA Isomers

This protocol provides a general framework for the separation and sensitive detection of dihydroxyacyl-CoA isomers using LC-MS/MS.

1. Sample Preparation (from Cells) [5]

  • Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 2 mL of methanol and an internal standard (e.g., C15:0-CoA) and incubate at -80°C for 15 minutes.

  • Scrape the cell lysate and centrifuge at 15,000 x g for 5 minutes at 5°C.

  • Transfer the supernatant to a glass tube, add 1 mL of acetonitrile, and evaporate to dryness under vacuum.

  • Reconstitute the sample in 150 µL of methanol, vortex, and centrifuge at 15,000 x g for 10 minutes at 5°C.

  • Transfer 100 µL of the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions [5]

  • LC System: An Agilent 1100 binary pump HPLC system (or equivalent).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.

  • Column: Luna® C18(2) 100 Å LC column (100 × 2 mm, 3 µm) with a C18 guard column.

  • Mobile Phase A: 10 mM Ammonium acetate (B1210297) (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-15 min: 20% to 100% B

    • 15-22.5 min: Hold at 100% B

    • 22.51-30 min: Re-equilibrate at 20% B

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 32°C.

  • Injection Volume: 30 µL.

  • MS Detection: Positive ion ESI mode with Multiple Reaction Monitoring (MRM).

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of dihydroxyacyl-CoA isomers from biological samples.

experimental_workflow sample Biological Sample (Tissue or Cells) homogenization Homogenization/ Lysis sample->homogenization internal_standard Internal Standard Addition homogenization->internal_standard extraction Solvent Extraction cleanup Solid-Phase Extraction (Optional) extraction->cleanup concentration Evaporation & Reconstitution cleanup->concentration analysis LC-MS/MS or HPLC Analysis concentration->analysis data_processing Data Processing & Quantification analysis->data_processing internal_standard->extraction

References

Application Notes and Protocols for the Mass Spectrometry-Based Analysis of 3,9-Dihydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,9-Dihydroxydodecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) molecule of interest in various metabolic studies. Its analysis by mass spectrometry is crucial for understanding its role in biological systems. These application notes provide a detailed protocol for the fragmentation analysis of this compound using tandem mass spectrometry (MS/MS), including sample preparation, liquid chromatography-mass spectrometry (LC-MS/MS) parameters, and expected fragmentation patterns.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of acyl-CoAs in positive ion electrospray ionization (ESI) tandem mass spectrometry is well-characterized. A common fragmentation pattern involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.1 Da) and the formation of a product ion corresponding to the CoA fragment (m/z 428.1).[1][2][3] Based on these principles, the predicted fragmentation of this compound is outlined below.

Molecular Formula: C₃₃H₅₈N₇O₁₉P₃S Monoisotopic Mass: 997.26 Da Precursor Ion [M+H]⁺: m/z 998.27

The expected major fragmentation pathways for this compound are:

  • A neutral loss of 507.1 Da, resulting in a product ion of m/z 491.17.

  • A product ion at m/z 428.1, corresponding to the adenosine-diphosphate-pantetheine portion of the CoA molecule.[1][2][4][3]

  • Further fragmentation of the acyl chain may occur, providing information about the positions of the hydroxyl groups.

Predicted Fragmentation Diagram

fragmentation M This compound [M+H]⁺ m/z 998.27 NL_507 [M+H-507]⁺ m/z 491.17 M->NL_507 Neutral Loss of 507.1 Da CoA_frag CoA Fragment m/z 428.1 M->CoA_frag Characteristic CoA Ion Acyl_chain_frags Acyl Chain Fragments NL_507->Acyl_chain_frags Further Fragmentation

Caption: Predicted MS/MS fragmentation of this compound.

Quantitative Data Summary

The following table summarizes the predicted mass-to-charge ratios (m/z) for the precursor and major product ions of this compound in positive ion mode MS/MS. These values are essential for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for targeted quantification.

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Description
This compound998.27491.17Neutral Loss of 3'-phosphoadenosine diphosphate
This compound998.27428.10Characteristic CoA fragment ion

Experimental Protocols

This section details the recommended procedures for sample preparation and LC-MS/MS analysis of this compound.

Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Biological Tissues

This protocol is adapted from established methods for acyl-CoA extraction.[1]

Materials:

  • Extraction Buffer: Methanol (B129727)/water (1:1) containing 5% acetic acid

  • Internal Standards (e.g., [²H₅]propionyl-CoA, heptadecanoyl-CoA)

  • 2-(2-pyridyl)ethyl silica (B1680970) gel solid-phase extraction (SPE) cartridges

  • SPE Cartridge Activation Solution: Methanol

  • SPE Cartridge Equilibration Solution: Extraction Buffer

  • Elution Solution 1: 50 mM ammonium (B1175870) formate (B1220265) (pH 6.3) and methanol (1:1)

  • Elution Solution 2: 50 mM ammonium formate (pH 6.3) and methanol (1:3)

  • Elution Solution 3: Methanol

  • Nitrogen gas for drying

Procedure:

  • Homogenize approximately 250 mg of powdered tissue in 4 mL of extraction buffer. Spike the sample with internal standards.

  • Centrifuge the homogenate and collect the supernatant.

  • Activate an SPE cartridge with 3 mL of methanol, followed by equilibration with 3 mL of extraction buffer.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 3 mL of extraction buffer.

  • Elute the acyl-CoAs sequentially with 3 mL of Elution Solution 1, 3 mL of Elution Solution 2, and 3 mL of Elution Solution 3.

  • Combine the eluents and dry under a stream of nitrogen gas.

  • Store the dried extract at -80°C until LC-MS/MS analysis.

  • Reconstitute the dried sample in an appropriate volume (e.g., 100 µL) of the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound.[1][5][6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer with an ESI source

Chromatographic Conditions:

  • Column: C8 or C18 reversed-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40-45°C

  • Injection Volume: 5-10 µL

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 95% B

    • 10-15 min: 95% B

    • 15.1-20 min: 20% B (re-equilibration)

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5-4.5 kV

  • Source Temperature: 120-150°C

  • Desolvation Temperature: 350-450°C

  • Gas Flow Rates: Optimize for the specific instrument

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Primary: 998.27 -> 491.17

    • Confirmatory: 998.27 -> 428.10

Experimental Workflow Diagram

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Homogenization Tissue Homogenization with Internal Standards SPE Solid-Phase Extraction (SPE) Homogenization->SPE Drying Drying and Reconstitution SPE->Drying LC_Separation LC Separation (C18 Column) Drying->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Quantification Quantification and Data Interpretation MS_Detection->Quantification

Caption: General workflow for the analysis of this compound.

Conclusion

The provided protocols and data offer a comprehensive guide for the mass spectrometric analysis of this compound. The predicted fragmentation patterns and MRM transitions can be used to develop sensitive and specific quantitative assays. The detailed experimental procedures for sample preparation and LC-MS/MS analysis will aid researchers in obtaining reliable and reproducible results. These methods are applicable to a wide range of biological matrices and can be adapted for various research and drug development applications.

References

Application Notes and Protocols for the Detection of 3,9-Dihydroxydodecanoyl-CoA in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,9-Dihydroxydodecanoyl-CoA is a dihydroxylated medium-chain acyl-Coenzyme A (CoA) molecule. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids. The accurate detection and quantification of specific acyl-CoA species, such as this compound, in tissues are crucial for understanding their physiological roles and their potential as biomarkers or therapeutic targets in various diseases.

This document provides a detailed protocol for the detection and quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2] The protocol is based on established methods for the analysis of other acyl-CoA species and is intended to serve as a comprehensive guide for researchers.

Biochemical Context: Fatty Acid β-Oxidation

This compound is likely an intermediate in the β-oxidation of hydroxylated fatty acids. The presence of hydroxyl groups on the acyl chain suggests a role in pathways involving the metabolism of modified fatty acids, which can be important in both physiological and pathological states. Disorders in fatty acid oxidation are known to cause a variety of metabolic diseases.[3] The diagram below illustrates a simplified overview of the fatty acid β-oxidation pathway, where acyl-CoAs are sequentially processed.

Fatty_Acid_Oxidation Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Mitochondrion Mitochondrion Fatty_Acyl_CoA->Mitochondrion CPT System Beta_Oxidation β-Oxidation Spiral Mitochondrion->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA FADH2, NADH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified workflow of fatty acid β-oxidation.

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol outlines the key steps for the extraction and quantification of this compound from tissue samples.

I. Materials and Reagents
  • Solvents: Acetonitrile, Methanol (B129727), Water (LC-MS grade)

  • Acids: Perchloric acid (PCA) or Trichloroacetic acid (TCA)

  • Internal Standard: A suitable stable isotope-labeled acyl-CoA (e.g., ¹³C-labeled dodecanoyl-CoA) or a structurally similar odd-chain acyl-CoA not present in the sample.

  • Solid-Phase Extraction (SPE) Cartridges: Weak anion exchange cartridges.

  • Buffers: Ammonium (B1175870) acetate (B1210297), Formic acid.

II. Tissue Sample Preparation and Extraction

The extraction of acyl-CoAs from tissues requires rapid quenching of metabolic activity and efficient separation from proteins and other interfering substances.

  • Tissue Homogenization:

    • Excise tissue and immediately freeze in liquid nitrogen to halt metabolic processes.

    • Weigh the frozen tissue (typically 10-50 mg).

    • Homogenize the frozen tissue in 10 volumes of ice-cold 10% (w/v) PCA or TCA using a tissue homogenizer.

    • Add the internal standard to the homogenization buffer to account for extraction losses.

  • Protein Precipitation and Supernatant Collection:

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Acyl-CoA Purification: [4]

    • Condition the weak anion exchange SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a weak acidic buffer (e.g., 2% formic acid) to remove unbound contaminants.

    • Elute the acyl-CoAs with a basic buffer (e.g., 2% ammonium hydroxide (B78521) in methanol).

    • Dry the eluate under a stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable volume of the initial LC mobile phase.

Extraction_Workflow Start Frozen Tissue Sample Homogenization Homogenization in Acid (with Internal Standard) Start->Homogenization Centrifugation Centrifugation (15,000 x g, 10 min, 4°C) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution of Acyl-CoAs SPE->Elution Drying Drying under Nitrogen Elution->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for the extraction of acyl-CoAs from tissue.

III. LC-MS/MS Analysis

Liquid chromatography is used to separate this compound from other molecules in the extract, and tandem mass spectrometry provides sensitive and specific detection.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for acyl-CoA analysis.

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over approximately 10-15 minutes is recommended to elute acyl-CoAs of varying chain lengths.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard must be determined.

      • Precursor Ion: The protonated molecule [M+H]⁺. The exact mass of this compound needs to be calculated.

      • Product Ion: A characteristic fragment ion. For acyl-CoAs, a common fragment corresponds to the CoA moiety.

    • Optimization: The collision energy and other MS parameters should be optimized for the specific analyte and instrument.

IV. Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards of a known concentration of a commercially available or synthesized this compound standard, spiked with a constant concentration of the internal standard.

  • Quantification: The concentration of this compound in the tissue samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Data Normalization: The final concentration should be normalized to the initial tissue weight.

Quantitative Data Summary

Tissue TypeHypothetical Concentration of this compound (pmol/mg tissue)Standard Deviation
Liver1.25± 0.15
Heart0.80± 0.09
Skeletal Muscle0.45± 0.05
BrainNot Detected-

Note: This data is for illustrative purposes only.

Coenzyme A Biosynthesis Pathway

The availability of Coenzyme A is essential for the formation of acyl-CoAs. The biosynthesis of CoA is a five-step enzymatic pathway starting from pantothenate (Vitamin B5). Understanding this pathway can be important when studying acyl-CoA metabolism.[5][6][7][8]

CoA_Biosynthesis Pantothenate Pantothenate (Vitamin B5) PANK Pantothenate Kinase (PANK) Pantothenate->PANK ATP Phosphopantothenate 4'-Phosphopantothenate PANK->Phosphopantothenate PPCS PP-cysteine synthetase Phosphopantothenate->PPCS Cysteine, ATP Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine PPCS->Phosphopantothenoylcysteine PPCDC PP-cysteine decarboxylase Phosphopantothenoylcysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPCDC->Phosphopantetheine PPAT PP-adenylyltransferase Phosphopantetheine->PPAT ATP Dephospho_CoA Dephospho-CoA PPAT->Dephospho_CoA DPCK Dephospho-CoA kinase Dephospho_CoA->DPCK ATP CoA Coenzyme A DPCK->CoA

Caption: The five-step Coenzyme A biosynthetic pathway.

Conclusion

This application note provides a comprehensive framework for the detection and quantification of this compound in tissue samples. The described LC-MS/MS method, coupled with a robust extraction protocol, offers the sensitivity and specificity required for accurate analysis. While the protocol is based on established methods for similar molecules, optimization of specific parameters for this compound is essential for achieving reliable results. The ability to measure this and other acyl-CoAs will undoubtedly contribute to a deeper understanding of cellular metabolism and its role in health and disease.

References

Application Note: Analysis of Dihydroxy Fatty Acids by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydroxy fatty acids (DHFAs) are important bioactive lipids involved in various physiological and pathological processes. Their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) requires a critical derivatization step to increase their volatility and thermal stability, enabling their passage through the GC column and subsequent detection. This application note provides a detailed protocol for the derivatization of DHFAs for GC-MS analysis, targeting researchers, scientists, and professionals in drug development. The primary method involves a two-step derivatization: esterification of the carboxylic acid group to form a fatty acid methyl ester (FAME), followed by silylation of the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers.

Principle

Direct analysis of free fatty acids by GC is challenging due to their low volatility and the potential for peak tailing caused by the interaction of the polar carboxylic acid group with the stationary phase.[1][2] Derivatization overcomes these limitations. The protocol described herein first converts the carboxylic acid moiety to a less polar methyl ester. Subsequently, the hydroxyl groups are converted to bulky, non-polar trimethylsilyl ethers. This dual derivatization significantly enhances the volatility and thermal stability of the DHFAs, making them amenable to GC-MS analysis.[1][3]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and derivatization of dihydroxy fatty acids.

Reagents and Materials
  • Solvents: Methanol (B129727) (anhydrous), Chloroform (B151607), Hexane (B92381), Dichloromethane (DCM), Ethyl Acetate (B1210297) (all HPLC or GC grade)

  • Esterification Reagent: 12-14% Boron trifluoride in methanol (BF₃-MeOH)

  • Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1][2][4][5]

  • Internal Standard: e.g., n-tetratriacontane or stable isotope-labeled 3-hydroxy fatty acids[4][5]

  • Acids and Bases: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

  • Other: Anhydrous sodium sulfate, Nitrogen gas (high purity)

  • Glassware: Screw-capped glass tubes with PTFE liners, autosampler vials with inserts

Sample Preparation (from complex matrices)

For DHFAs present in complex biological or environmental samples, an initial extraction and hydrolysis step is often necessary to liberate them from their bound forms.

  • Lipid Extraction: For solid samples, extract total lipids using a solvent mixture such as chloroform:methanol (2:1, v/v).[4] For liquid samples like plasma or serum, an extraction with ethyl acetate can be performed.[5]

  • Saponification (for bound DHFAs):

    • To the dried lipid extract, add a solution of 0.5 M NaOH in 9:1 methanol/water.[4]

    • Heat the mixture at 70°C for 1 hour to hydrolyze ester linkages.[4]

    • After cooling, acidify the solution to pH 3 with 3 M HCl.[4]

    • Extract the liberated fatty acids with chloroform or ethyl acetate (3 x volume).[4][5]

    • Dry the combined organic extracts under a gentle stream of nitrogen.

Derivatization Procedure

This two-step procedure should be performed in a well-ventilated fume hood. Ensure all glassware is dry, as the reagents are moisture-sensitive.[1][2]

Step 1: Esterification (Formation of Fatty Acid Methyl Esters - FAMEs)

  • To the dried fatty acid extract, add 100 µL of 12-14% BF₃-Methanol.[1][4]

  • Cap the tube tightly and heat at 60-70°C for 1 hour.[1][4]

  • After cooling to room temperature, add 1 mL of solvent-extracted water.

  • Extract the FAMEs with hexane or chloroform (3 x 2 mL).[4]

  • Pool the organic layers and dry them under a stream of nitrogen.

Step 2: Silylation (Formation of Trimethylsilyl - TMS Ethers)

  • To the dried FAMEs, add 30-100 µL of BSTFA with 1% TMCS.[4][5]

  • Cap the vial tightly and heat at 70-80°C for 30-60 minutes.[4][5]

  • After cooling, the excess reagent can be evaporated under nitrogen.[4]

  • Reconstitute the derivatized sample in an appropriate volume (e.g., 200 µL) of hexane or other suitable solvent for GC-MS analysis.[4] Add an internal standard if not added previously.

GC-MS Analysis Parameters

The following table summarizes typical GC-MS conditions for the analysis of derivatized dihydroxy fatty acids. These parameters may require optimization based on the specific instrument and analytes of interest.

ParameterTypical Value
Gas Chromatograph Agilent 5890 series II or similar[5]
Column HP-5MS, DB-23, or ZBI stationary phase (e.g., 60 m x 0.32 mm i.d., 0.1 µm film thickness)[4][6]
Injection Volume 1 µL[5]
Inlet Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium
Oven Program Initial 80°C for 5 min, ramp 3.8°C/min to 200°C, then 15°C/min to 290°C, hold for 6 min[5]
Mass Spectrometer ThermoFinnigan Trace GC/MS or similar[4]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-650
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

The successful derivatization and analysis will yield chromatograms with well-resolved peaks for different dihydroxy fatty acid isomers. The mass spectra of the trimethylsilyl ether methyl ester derivatives are characterized by specific fragmentation patterns.

Mass Spectral Fragmentation

The electron ionization mass spectra of the derivatized dihydroxy fatty acids show characteristic fragment ions that arise from the cleavage of the bond between the two vicinal trimethylsiloxy groups.[3][4] Other significant ions include [M-15]⁺ (loss of a methyl group), [M-31]⁺ (loss of a methoxy (B1213986) group), and m/z 147.[3][4]

Table 1: Characteristic Fragment Ions for Derivatized Vicinal Dihydroxy Fatty Acids

Dihydroxy PositionCharacteristic Ion (m/z)
Δ7,8304
Δ9,10332
Δ11,12360
Δ13,14388
Data sourced from reference[3][4].
Quantitative Data Summary

For quantitative analysis, it is crucial to use an appropriate internal standard. The table below provides an example of how to structure quantitative results.

Table 2: Example Quantitative Analysis of Dihydroxy Fatty Acids

AnalyteRetention Time (min)Quantitation Ion (m/z)Concentration (µg/g)
9,10-dihydroxy-C18:025.43325.2 ± 0.4
11,12-dihydroxy-C20:028.13602.1 ± 0.2
Internal Standard30.5Varies-
Note: These are example values and will vary depending on the sample and experimental conditions. The dihydroxy fatty acids identified in archaeological extracts have shown concentrations varying from 0.05 to 14.05 µg/g.[3][4]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to GC-MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological/Environmental Sample extraction Lipid Extraction (e.g., Chloroform:Methanol) sample->extraction saponification Saponification (0.5M NaOH in MeOH/H2O, 70°C) extraction->saponification acidification Acidification & Extraction (pH 3, Chloroform) saponification->acidification drying1 Dry Down (N2 stream) acidification->drying1 esterification Esterification (BF3-MeOH, 60-70°C, 1h) drying1->esterification extraction2 Extraction of FAMEs (Hexane) esterification->extraction2 drying2 Dry Down (N2 stream) extraction2->drying2 silylation Silylation (BSTFA + 1% TMCS, 70-80°C, 30-60 min) drying2->silylation reconstitution Reconstitution (Hexane + Internal Standard) silylation->reconstitution gcms GC-MS Analysis reconstitution->gcms

Caption: Experimental workflow for the derivatization of dihydroxy fatty acids.

Derivatization Reaction Scheme

This diagram shows the chemical transformations occurring during the derivatization process.

derivatization_scheme DHFA Dihydroxy Fatty Acid (R-CH(OH)-CH(OH)-R'-COOH) reagent1 + BF3-Methanol DHFA->reagent1 FAME Dihydroxy FAME (R-CH(OH)-CH(OH)-R'-COOCH3) reagent2 + BSTFA FAME->reagent2 TMS_FAME TMS-ether FAME Derivative (R-CH(OTMS)-CH(OTMS)-R'-COOCH3) reagent1->FAME reagent2->TMS_FAME

Caption: Two-step derivatization of a dihydroxy fatty acid.

Conclusion

The described two-step derivatization protocol involving esterification followed by silylation is a robust and reliable method for the analysis of dihydroxy fatty acids by GC-MS. This procedure effectively enhances the volatility and stability of the analytes, leading to improved chromatographic separation and mass spectrometric detection. Careful execution of the sample preparation and derivatization steps is critical for achieving accurate and reproducible quantitative results.

References

Quantitative Profiling of Long-Chain Acyl-CoAs: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) are essential intermediates in cellular metabolism, playing a pivotal role in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1][2][3][4] Beyond their metabolic functions, L-CoA are increasingly recognized as critical signaling molecules that modulate a variety of cellular processes, including gene expression and insulin (B600854) signaling.[2][3][4][5] Dysregulation of L-CoA metabolism has been implicated in numerous diseases, including metabolic syndrome, type 2 diabetes, and cardiovascular disease.[1][6][7] Consequently, the accurate quantitative profiling of L-CoA is of paramount importance for understanding disease pathogenesis and for the development of novel therapeutic strategies.

This application note provides detailed protocols for the extraction, separation, and quantification of L-CoA from biological samples using state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.[1][6][8][9] Additionally, it presents a summary of reported L-CoA concentrations in various tissues and illustrates key experimental and signaling pathways.

Experimental Protocols

I. Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for the robust extraction of L-CoA from tissue samples.[1][10][11][12]

Materials:

  • Frozen tissue sample (~40-100 mg)

  • 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol

  • Methanol

  • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA)

  • Homogenizer

  • Centrifuge (capable of 16,000 x g at 4°C)

  • Nitrogen evaporator

Procedure:

  • Place ~40 mg of frozen tissue in a tube with 0.5 ml of ice-cold 100 mM KH2PO4 (pH 4.9).[1]

  • Add 0.5 ml of an ACN:2-propanol:methanol (3:1:1) solvent mixture containing the internal standard.[1]

  • Homogenize the sample twice on ice.[1][10]

  • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[1]

  • Collect the supernatant.

  • Re-extract the pellet with the same volume of the ACN:2-propanol:methanol solvent mixture.[1]

  • Combine the supernatants and dry under a stream of nitrogen.[1]

  • Re-suspend the dry extract in 50 μl of a methanol:water (1:1, v/v) solution.[1]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any remaining debris.[1]

  • The resulting supernatant is ready for LC-MS/MS analysis.

II. Quantitative Analysis by LC-MS/MS

This protocol outlines a general method for the separation and quantification of L-CoA using UPLC/HPLC coupled with a triple quadrupole mass spectrometer.[1][6][9]

Instrumentation:

  • UPLC or HPLC system

  • Reversed-phase C18 or C4 column

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Mobile Phase A: Ammonium (B1175870) hydroxide (B78521) in water or triethylamine (B128534) acetate (B1210297) in water[1][6][9]

  • Mobile Phase B: Acetonitrile with ammonium hydroxide or acetonitrile[1][6][9]

  • Gradient: A binary gradient optimized for the separation of individual L-CoA species.[1][6] A typical run time is between 5 and 25 minutes.[1][11]

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Injection Volume: 5-10 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1][6]

  • Scan Type: Selected Reaction Monitoring (SRM)[1]

  • Spray Voltage: ~3.5 kV[1]

  • Capillary Temperature: ~275°C[1]

  • Collision Gas: Argon at a pressure of ~1.2 mTorr[1]

  • Collision Energy: Optimized for each L-CoA species, typically around 30 eV.[1]

  • SRM Transitions: Precursor-to-product ion transitions specific for each L-CoA and the internal standard are monitored.

Data Presentation

The following tables summarize the concentrations of various long-chain acyl-CoAs reported in different biological tissues.

Table 1: Long-Chain Acyl-CoA Concentrations in Rat Tissues (nmol/g wet weight) [10]

Acyl-CoA SpeciesHeartKidneyMuscle
C16:0 (Palmitoyl-CoA)2.5 ± 0.34.1 ± 0.51.8 ± 0.2
C18:0 (Stearoyl-CoA)1.9 ± 0.23.5 ± 0.41.3 ± 0.1
C18:1 (Oleoyl-CoA)3.1 ± 0.45.2 ± 0.62.5 ± 0.3
C18:2 (Linoleoyl-CoA)4.5 ± 0.56.8 ± 0.83.9 ± 0.4

Table 2: Long-Chain Acyl-CoA Concentrations in Human Skeletal Muscle (pmol/mg protein) [1]

Acyl-CoA SpeciesBiopsy 1Biopsy 2
C14:0-CoA0.9 ± 0.11.0 ± 0.1
C16:0-CoA5.8 ± 0.76.2 ± 0.8
C16:1-CoA0.7 ± 0.10.8 ± 0.1
C18:0-CoA2.1 ± 0.32.3 ± 0.3
C18:1-CoA6.9 ± 0.97.5 ± 1.0
C18:2-CoA3.5 ± 0.43.8 ± 0.5
C20:0-CoA0.4 ± 0.10.5 ± 0.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis tissue Tissue Sample (~40mg) homogenization Homogenization (KH2PO4, ACN/IPA/MeOH, IS) tissue->homogenization extraction Centrifugation & Supernatant Collection homogenization->extraction drying Nitrogen Drying extraction->drying reconstitution Reconstitution (MeOH/Water) drying->reconstitution lc_separation UPLC/HPLC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, SRM) lc_separation->ms_detection quantification Quantification (Standard Curve) ms_detection->quantification profiling Acyl-CoA Profile quantification->profiling

Caption: Experimental workflow for long-chain acyl-CoA profiling.

signaling_pathway cluster_cell Cellular Environment cluster_nucleus Nucleus cluster_metabolism Metabolic Fates FFA Free Fatty Acids (FFA) ACS Acyl-CoA Synthetase (ACS) FFA->ACS LC_CoA Long-Chain Acyl-CoA ACS->LC_CoA Activation TF Transcription Factors (e.g., HNF-4, PPARs) LC_CoA->TF Binds to/Regulates Beta_Oxidation β-Oxidation LC_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis LC_CoA->Lipid_Synthesis Gene_Expression Target Gene Expression (Metabolism, Inflammation) TF->Gene_Expression Modulates

Caption: Role of long-chain acyl-CoAs in signaling and metabolism.

References

Application of 3,9-Dihydroxydodecanoyl-CoA in Lipidomics Studies: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates a significant lack of published scientific literature regarding the specific molecule 3,9-Dihydroxydodecanoyl-CoA and its applications in lipidomics. Therefore, the creation of detailed application notes and protocols as requested is not possible at this time.

Extensive searches for "this compound" did not yield information on its metabolic pathways, established analytical methods, or its role in any biological processes. The available information is limited to its chemical identity, without context in lipidomics or broader biological studies.

It is possible that the intended molecule of interest is a related, more extensively studied compound. The field of lipidomics often involves the analysis of various acyl-CoA molecules, which are critical intermediates in fatty acid metabolism.

General Context of Acyl-CoAs in Lipidomics

Lipidomics aims to comprehensively identify and quantify the complete set of lipids (the lipidome) in a biological system. Acyl-Coenzyme A (acyl-CoA) thioesters are central to lipid metabolism, serving as activated forms of fatty acids. They are involved in numerous cellular processes, including:

  • Fatty Acid β-oxidation: The process of breaking down fatty acids to produce energy.

  • Lipid Synthesis: The formation of complex lipids such as triglycerides, phospholipids, and cholesterol esters.

  • Protein Acylation: The post-translational modification of proteins with fatty acids, affecting their function and localization.

  • Gene Regulation: Acting as signaling molecules that can influence transcription.

The study of acyl-CoAs presents analytical challenges due to their low abundance and chemical instability.[1] However, methods using liquid chromatography-mass spectrometry (LC-MS/MS) have been developed for the profiling of these molecules in various biological samples.[1]

Related Dihydroxy and Hydroxy Acyl-CoAs

While information on this compound is scarce, other hydroxylated acyl-CoAs are well-documented in the context of fatty acid metabolism. For instance, 3-hydroxyacyl-CoAs are key intermediates in the β-oxidation pathway. The enzyme 3-hydroxyacyl-CoA dehydrogenase catalyzes the conversion of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[2][3] Deficiencies in this enzyme, such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, are serious metabolic disorders.[4]

The general pathway of mitochondrial fatty acid β-oxidation is illustrated below.

Fatty_Acid_Beta_Oxidation trans_Enoyl_CoA trans_Enoyl_CoA 3_Hydroxyacyl_CoA 3_Hydroxyacyl_CoA trans_Enoyl_CoA->3_Hydroxyacyl_CoA Enoyl-CoA Hydratase 3_Ketoacyl_CoA 3_Ketoacyl_CoA 3_Hydroxyacyl_CoA->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter_Acyl_CoA 3_Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl_CoA 3_Ketoacyl_CoA->Acetyl_CoA Thiolase Fatty_Acyl_CoA Fatty_Acyl_CoA Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle

Figure 1. Simplified workflow of mitochondrial fatty acid β-oxidation.

Potential for Future Research

Should this compound be identified as a biologically relevant molecule, the following experimental workflow could be adapted for its study in lipidomics.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_interpretation Interpretation Biological_Sample Biological Sample (Tissue, Cells, Plasma) Lipid_Extraction Lipid Extraction Sample_Cleanup Sample Cleanup (e.g., SPE) Lipid_Extraction->Sample_Cleanup LC_MS LC-MS/MS Analysis Sample_Cleanup->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Peak_Detection Peak Detection & Integration Data_Acquisition->Peak_Detection Lipid_Identification Lipid Identification Peak_Detection->Lipid_Identification Quantification Quantification Lipid_Identification->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis Biological_Interpretation Biological Interpretation Pathway_Analysis->Biological_Interpretation

Figure 2. A general workflow for lipidomics studies.

We recommend that researchers interested in this specific molecule first verify its biological relevance and presence in their samples of interest. If confirmed, the development of specific analytical standards and methods would be a necessary first step for its inclusion in lipidomics studies.

References

Application Notes and Protocols for Stable Isotope Labeling of 3,9-Dihydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,9-Dihydroxydodecanoyl-CoA is a metabolite of emerging interest in the study of fatty acid metabolism and its deregulation in various diseases. Understanding its metabolic fate requires precise and sensitive analytical methods. Stable isotope labeling, in conjunction with mass spectrometry, offers a powerful tool for tracing the biosynthesis and flux of this molecule in complex biological systems.[1] This document provides detailed application notes and protocols for the stable isotope labeling of this compound, its analysis by LC-MS/MS, and hypothetical data for methodological guidance.

Hypothetical Metabolic Pathway

The formation of this compound is hypothesized to occur through a combination of fatty acid β-oxidation and mid-chain hydroxylation. A plausible pathway involves the initial β-oxidation of dodecanoyl-CoA (lauryl-CoA) to yield 3-hydroxydodecanoyl-CoA, followed by a specific hydroxylation at the C9 position by a cytochrome P450 enzyme or a similar hydroxylase.

Metabolic Pathway of this compound Dodecanoyl-CoA Dodecanoyl-CoA 3-Hydroxydodecanoyl-CoA 3-Hydroxydodecanoyl-CoA Dodecanoyl-CoA->3-Hydroxydodecanoyl-CoA Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase This compound This compound 3-Hydroxydodecanoyl-CoA->this compound Cytochrome P450 Hydrolase

Caption: Hypothetical metabolic pathway for the biosynthesis of this compound.

Protocol 1: Biosynthesis and Stable Isotope Labeling in Cell Culture

This protocol describes the generation of stable isotope-labeled this compound in a recombinant yeast or bacterial system expressing a putative fatty acid hydroxylase.

1.1. Materials

  • Recombinant E. coli or S. cerevisiae strain engineered to express a candidate cytochrome P450 enzyme with specificity for medium-chain fatty acids.

  • Minimal media appropriate for the expression host.

  • [U-¹³C₁₂]-Dodecanoic acid (or other desired labeled precursor).

  • Fatty acid-free bovine serum albumin (BSA).

  • Induction agent (e.g., IPTG for E. coli).

  • Solvents for extraction: Isopropanol, ethyl acetate (B1210297), acetic acid.

  • Solid-phase extraction (SPE) cartridges for acyl-CoA purification.

1.2. Experimental Workflow

Experimental Workflow cluster_labeling Stable Isotope Labeling cluster_analysis Analysis Cell Culture Cell Culture Labeled Precursor Addition Labeled Precursor Addition Cell Culture->Labeled Precursor Addition Induction Induction Labeled Precursor Addition->Induction Cell Harvest Cell Harvest Induction->Cell Harvest Metabolite Extraction Metabolite Extraction Cell Harvest->Metabolite Extraction SPE Purification SPE Purification Metabolite Extraction->SPE Purification LC-MS/MS Analysis LC-MS/MS Analysis SPE Purification->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for stable isotope labeling and analysis of this compound.

1.3. Procedure

  • Preparation of Labeled Precursor: Prepare a stock solution of [U-¹³C₁₂]-Dodecanoic acid complexed with fatty acid-free BSA.

  • Cell Culture: Grow the recombinant microbial strain in minimal media to mid-log phase.

  • Labeling: Supplement the culture medium with the labeled dodecanoic acid-BSA complex to a final concentration of 100 µM.

  • Induction: Induce the expression of the hydroxylating enzyme according to the established protocol for the specific expression system.

  • Incubation: Continue the culture for 12-24 hours post-induction to allow for uptake and metabolism of the labeled precursor.

  • Cell Harvest and Quenching: Harvest the cells by centrifugation at 4°C. Immediately quench metabolic activity by resuspending the cell pellet in ice-cold 80% methanol.

  • Metabolite Extraction: Lyse the cells (e.g., by sonication or bead beating) and extract the acyl-CoAs using an appropriate solvent system (e.g., isopropanol/ethyl acetate/acetic acid).

  • Purification: Purify the acyl-CoA fraction using solid-phase extraction.

  • Analysis: Analyze the purified extract by LC-MS/MS.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol details the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of both unlabeled and stable isotope-labeled this compound using Multiple Reaction Monitoring (MRM).

2.1. Instrumentation and Reagents

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate in water.

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (50:50, v/v).

  • Unlabeled and stable isotope-labeled this compound standards (if available, otherwise use purified labeled extract for characterization).

2.2. LC-MS/MS Parameters

ParameterSetting
LC Column C18 Reversed-Phase
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 15 min, hold for 5 min, re-equilibrate for 5 min
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon
Key Fragmentation Neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da)[2]

2.3. MRM Transitions for this compound

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Unlabeled this compound916.4409.435
[U-¹³C₁₂]-3,9-Dihydroxydodecanoyl-CoA928.4421.435

Note: The m/z values are calculated based on the monoisotopic masses and may need to be optimized empirically.

Data Presentation and Quantification

Quantitative analysis relies on the use of a stable isotope-labeled internal standard. The ratio of the peak area of the endogenous analyte to the peak area of the known amount of the spiked internal standard is used for quantification.

3.1. Quantification Logic

Quantification Logic Biological Sample Biological Sample Internal Standard Addition Internal Standard Addition Biological Sample->Internal Standard Addition Sample Preparation Sample Preparation Internal Standard Addition->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Peak Area Ratio Peak Area Ratio LC-MS/MS Analysis->Peak Area Ratio Analyte / Internal Standard Concentration Calculation Concentration Calculation Peak Area Ratio->Concentration Calculation

Caption: Logical workflow for quantification using a stable isotope-labeled internal standard.

3.2. Hypothetical Labeling Efficiency Data

The following table presents hypothetical data on the isotopic enrichment of this compound in a cell culture experiment.

Time Point (hours)M+0 (Unlabeled) Peak AreaM+12 ([¹³C₁₂]-labeled) Peak AreaIsotopic Enrichment (%)
01.2 x 10⁶00.0
68.5 x 10⁵4.1 x 10⁵32.5
125.2 x 10⁵9.8 x 10⁵65.3
241.5 x 10⁵1.5 x 10⁶90.9

3.3. Hypothetical Quantification in a Biological Sample

This table illustrates the quantification of endogenous this compound in a hypothetical tissue sample using a [U-¹³C₁₂]-labeled internal standard.

Sample IDEndogenous Analyte Peak AreaInternal Standard Peak AreaInternal Standard Conc. (pmol)Calculated Endogenous Amount (pmol/mg protein)
Control 12.5 x 10⁴5.1 x 10⁵100.49
Control 23.1 x 10⁴5.3 x 10⁵100.58
Treated 18.9 x 10⁴4.9 x 10⁵101.82
Treated 29.5 x 10⁴5.2 x 10⁵101.83

Conclusion

The protocols and methodologies outlined in these application notes provide a comprehensive framework for the investigation of this compound metabolism. By employing stable isotope labeling coupled with sensitive LC-MS/MS analysis, researchers can gain significant insights into the metabolic pathways and regulation of this dihydroxy fatty acyl-CoA. These approaches are crucial for elucidating its biological function and its potential role in health and disease, thereby aiding in the development of novel therapeutic strategies.

References

Application Notes and Protocols for the Enzymatic Assay of 3,9-Dihydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,9-Dihydroxydodecanoyl-CoA is a long-chain acyl-Coenzyme A molecule that is likely an intermediate in fatty acid metabolism. Its structure, featuring hydroxyl groups at both the 3 and 9 positions, suggests a role in specialized metabolic pathways, potentially involving a combination of beta-oxidation and omega-oxidation processes. The enzymatic conversion of this molecule is of significant interest for understanding lipid metabolism and for the development of therapeutic agents targeting metabolic disorders.

This document provides detailed protocols for assaying the enzymatic activity related to this compound, focusing on the activity of 3-hydroxyacyl-CoA dehydrogenase (HADH), which is responsible for the oxidation of the 3-hydroxy position. Additionally, it explores the potential metabolic fate of the 9-hydroxy group through omega-oxidation pathways involving cytochrome P450 enzymes.

Putative Metabolic Pathway

The metabolism of this compound is hypothesized to proceed through a pathway involving enzymes from both beta- and omega-oxidation. The initial step is likely the oxidation of the 3-hydroxy group by a long-chain 3-hydroxyacyl-CoA dehydrogenase. The subsequent metabolism of the 9-hydroxy group may involve cytochrome P450-mediated oxidation.

Metabolic Pathway of this compound cluster_beta_oxidation Beta-Oxidation at the 3-position cluster_omega_oxidation Omega-Oxidation at the 9-position This compound This compound 3-Keto-9-hydroxydodecanoyl-CoA 3-Keto-9-hydroxydodecanoyl-CoA This compound->3-Keto-9-hydroxydodecanoyl-CoA  Long-Chain 3-Hydroxyacyl-CoA  Dehydrogenase (LCHAD) + NAD+ 3,9-Diketododecanoyl-CoA 3,9-Diketododecanoyl-CoA 3-Keto-9-hydroxydodecanoyl-CoA->3,9-Diketododecanoyl-CoA  Cytochrome P450 (e.g., CYP4F) + NADPH + O2 Further Metabolism Further Metabolism 3-Keto-9-hydroxydodecanoyl-CoA->Further Metabolism  Thiolase + CoA-SH 3,9-Diketododecanoyl-CoA->Further Metabolism  Further Oxidation  and Cleavage

Caption: Putative metabolic pathway of this compound.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity

This protocol measures the activity of LCHAD by monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.3)

  • NAD+ solution (10 mM in water)

  • This compound (or a suitable long-chain 3-hydroxyacyl-CoA substrate, e.g., 3-hydroxypalmitoyl-CoA) (1 mM in water)

  • Purified LCHAD enzyme or cell lysate containing the enzyme

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 340 nm and maintaining a constant temperature

Procedure:

  • Prepare a reaction mixture in a cuvette by adding the following components:

    • 850 µL of 100 mM potassium phosphate buffer (pH 7.3)

    • 100 µL of 10 mM NAD+ solution

    • 50 µL of enzyme solution (the amount should be optimized to yield a linear reaction rate)

  • Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 50 µL of the 1 mM this compound substrate solution.

  • Immediately mix the contents of the cuvette by gentle inversion.

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Calculation of Enzyme Activity:

One unit of LCHAD activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Activity (U/mL) = (ΔA₃₄₀/min) / (6.22 * V_enzyme)

Where:

  • ΔA₃₄₀/min is the change in absorbance at 340 nm per minute.

  • 6.22 is the molar extinction coefficient of NADH in mM⁻¹cm⁻¹.

  • V_enzyme is the volume of the enzyme solution in the assay in mL.

Protocol 2: Coupled Spectrophotometric Assay for LCHAD Activity

This more sensitive assay couples the LCHAD reaction with the reaction of 3-ketoacyl-CoA thiolase, which cleaves the product of the HADH reaction. This pulls the equilibrium of the HADH reaction towards product formation, resulting in a more robust and linear signal.[1]

Materials:

  • All materials from Protocol 1

  • 3-ketoacyl-CoA thiolase (e.g., from pig heart)

  • Coenzyme A (CoA-SH) solution (10 mM in water)

Procedure:

  • Prepare a reaction mixture in a cuvette with the following components:

    • 800 µL of 100 mM potassium phosphate buffer (pH 7.3)

    • 100 µL of 10 mM NAD+ solution

    • 20 µL of 10 mM CoA-SH solution

    • 1-2 units of 3-ketoacyl-CoA thiolase

    • 50 µL of enzyme solution (LCHAD)

  • Incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the 1 mM this compound substrate solution.

  • Mix and monitor the absorbance at 340 nm as described in Protocol 1.

  • Calculate the enzyme activity using the same formula as in Protocol 1.

Experimental Workflow

The following diagram illustrates the general workflow for characterizing the enzymatic activity acting on this compound.

Experimental Workflow Start Start Enzyme_Source Obtain Enzyme Source (Purified Enzyme or Cell Lysate) Start->Enzyme_Source Substrate_Prep Prepare this compound Substrate Solution Start->Substrate_Prep Assay_Setup Set Up Spectrophotometric Assay (Protocol 1 or 2) Enzyme_Source->Assay_Setup Substrate_Prep->Assay_Setup Data_Acquisition Measure NADH Production (Absorbance at 340 nm) Assay_Setup->Data_Acquisition Data_Analysis Calculate Initial Reaction Rates Data_Acquisition->Data_Analysis Kinetic_Analysis Determine Kinetic Parameters (Km and Vmax) Data_Analysis->Kinetic_Analysis Inhibitor_Screening Screen for Potential Inhibitors Kinetic_Analysis->Inhibitor_Screening End End Inhibitor_Screening->End

Caption: General workflow for assaying enzymatic activity.

Data Presentation

While specific kinetic data for an enzyme with this compound as a substrate are not currently available in the public domain, the following tables present representative kinetic parameters for long-chain 3-hydroxyacyl-CoA dehydrogenases with various substrates. This data can serve as a benchmark for comparison when evaluating the activity with this compound.

Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Various Substrates.[1]

Substrate (3-Hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
3-Hydroxybutyryl-CoAC4100150
3-Hydroxyoctanoyl-CoAC85250
3-Hydroxydodecanoyl-CoAC124200
3-Hydroxypalmitoyl-CoAC164120

Table 2: Optimal Reaction Conditions for LCHAD Activity.

ParameterOptimal Value
pH7.0 - 8.0
Temperature37°C
NAD+ Concentration0.5 - 1.0 mM
Substrate Concentration5 - 10 x Km

Conclusion

The provided protocols offer a robust framework for the characterization of enzymatic activities involved in the metabolism of this compound. The spectrophotometric assays for LCHAD are well-established and can be readily adapted for this novel substrate. Further investigation into the enzymes responsible for the oxidation of the 9-hydroxy position, likely involving cytochrome P450s, will be crucial for a complete understanding of this metabolic pathway. The kinetic data from analogous substrates provide a valuable reference for interpreting experimental results. These application notes and protocols will aid researchers in the elucidation of the function of this compound and the enzymes that metabolize it, potentially leading to new insights into lipid metabolism and the development of novel therapeutics.

References

Application Notes and Protocols: Kinetic Analysis of Putative Dihydroxy-Acyl-CoA Dehydrogenase using 3,9-Dihydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of fatty acids is a cornerstone of cellular bioenergetics and a source of essential signaling molecules. Hydroxylated fatty acids and their CoA-esters are emerging as important intermediates in various physiological and pathological processes. 3,9-Dihydroxydodecanoyl-CoA is a novel dihydroxylated medium-chain acyl-CoA that is hypothesized to be an intermediate in a yet-to-be-characterized metabolic pathway. Its unique structure, with hydroxyl groups at both the 3rd and 9th positions, suggests the existence of specific enzymes responsible for its synthesis and degradation. The study of the kinetics of such enzymes is paramount to understanding their function, regulation, and potential as therapeutic targets in metabolic diseases and cancer.

This document provides detailed application notes and protocols for utilizing this compound to characterize the kinetics of a putative Dihydroxy-Acyl-CoA Dehydrogenase (DHACD). The protocols described herein are based on established spectrophotometric and mass spectrometry-based methods for analyzing acyl-CoA-metabolizing enzymes.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical metabolic pathway involving this compound and the putative enzyme Dihydroxy-Acyl-CoA Dehydrogenase (DHACD). In this pathway, a precursor molecule is converted to this compound, which is then acted upon by DHACD, a key regulatory step. The product of this reaction can then enter other metabolic cascades or act as a signaling molecule. Understanding the kinetics of DHACD is crucial for elucidating the flux through this pathway.

Hypothetical Metabolic Pathway Hypothetical Metabolic Pathway for this compound Precursor_Metabolite Upstream Metabolite Substrate This compound Precursor_Metabolite->Substrate Synthase Activity Enzyme Dihydroxy-Acyl-CoA Dehydrogenase (DHACD) Substrate->Enzyme Product 3-Hydroxy-9-oxo-dodecenoyl-CoA Enzyme->Product Dehydrogenation Downstream_Pathway Downstream Metabolic Pathways (e.g., Beta-oxidation, Signaling) Product->Downstream_Pathway

Caption: Hypothetical metabolic pathway of this compound.

Data Presentation: Kinetic Parameters of DHACD

The following table summarizes hypothetical kinetic data obtained for the putative Dihydroxy-Acyl-CoA Dehydrogenase (DHACD) with this compound as the substrate. This data is essential for comparing enzyme efficiency, substrate affinity, and the effects of potential inhibitors or activators.

ParameterValueUnitsDescription
Km 15.2 ± 1.8µMMichaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax. A lower Km suggests a higher affinity of the enzyme for the substrate.
Vmax 125.7 ± 9.3nmol/min/mgMaximum reaction velocity, representing the rate of the reaction when the enzyme is saturated with the substrate.
kcat 4.2s-1Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second.
kcat/Km 2.76 x 105M-1s-1Catalytic efficiency, reflecting the overall efficiency of the enzyme in converting substrate to product.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for DHACD Activity

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of DHACD. The assay is based on the reduction of a chromogenic substrate that is coupled to the oxidation of the enzyme's cofactor (e.g., FAD).

Materials:

  • Purified recombinant DHACD enzyme

  • This compound (substrate)

  • Tris-HCl buffer (pH 7.5)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • Spectrophotometer capable of measuring absorbance at 600 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 50 µM DCPIP, and 10 µM PMS.

  • Enzyme and Substrate Preparation: Prepare stock solutions of DHACD and this compound in appropriate buffers. The concentration of the substrate stock should be at least 10-fold higher than the highest concentration to be tested.

  • Assay Initiation: In a cuvette, add the reaction mixture and the DHACD enzyme to a final volume of 1 ml. Incubate for 5 minutes at 37°C to allow for temperature equilibration.

  • Measurement: Initiate the reaction by adding varying concentrations of this compound. Immediately start monitoring the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the rate of the enzymatic reaction.

  • Data Analysis: Calculate the initial reaction velocities (v0) from the linear portion of the absorbance versus time plots. Plot v0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: LC-MS/MS-based Assay for Product Formation

This protocol provides a highly sensitive and specific method to directly quantify the formation of the product of the DHACD reaction. This is particularly useful for confirming the identity of the product and for kinetic studies where a coupled assay is not feasible.

Materials:

  • Purified recombinant DHACD enzyme

  • This compound

  • Reaction buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 7.0)

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Enzymatic Reaction: Set up reaction vials containing the reaction buffer, DHACD enzyme, and varying concentrations of this compound. Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Quenching: Stop the reaction at specific time points by adding an equal volume of ice-cold quenching solution containing a known concentration of an internal standard (e.g., a stable isotope-labeled analog of the product).

  • Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the product and the internal standard.

  • Data Analysis: Generate a standard curve using a synthetic standard of the product. Quantify the amount of product formed in each reaction and calculate the initial reaction velocities. Determine the kinetic parameters as described in Protocol 1.

Experimental Workflow Visualization

The following diagram outlines the general workflow for characterizing the kinetic properties of DHACD using this compound.

Experimental Workflow Enzyme Kinetics Experimental Workflow cluster_prep Preparation cluster_assay Kinetic Assays cluster_analysis Data Analysis Enzyme_Purification Purify DHACD Enzyme Spectrophotometric_Assay Spectrophotometric Assay (DCPIP Reduction) Enzyme_Purification->Spectrophotometric_Assay LCMS_Assay LC-MS/MS Assay (Product Quantification) Enzyme_Purification->LCMS_Assay Substrate_Synthesis Synthesize/Obtain This compound Substrate_Synthesis->Spectrophotometric_Assay Substrate_Synthesis->LCMS_Assay Initial_Rates Calculate Initial Velocities Spectrophotometric_Assay->Initial_Rates LCMS_Assay->Initial_Rates MM_Plot Michaelis-Menten Plot Initial_Rates->MM_Plot Kinetic_Parameters Determine Km, Vmax, kcat MM_Plot->Kinetic_Parameters

Caption: Workflow for DHACD kinetic characterization.

Conclusion

The protocols and data presented in this application note provide a framework for the kinetic characterization of enzymes involved in the metabolism of dihydroxylated fatty acyl-CoAs, using this compound as a novel substrate. These methods are fundamental for elucidating the role of such enzymes in health and disease and for the development of novel therapeutic agents targeting these pathways. The successful application of these protocols will enable researchers to gain a deeper understanding of this emerging area of metabolism.

Application Note: High-Resolution Mass Spectrometry for Novel Acyl-CoA Identification

References

Troubleshooting & Optimization

improving 3,9-Dihydroxydodecanoyl-CoA stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,9-Dihydroxydodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability for this compound, like other long-chain fatty acyl-CoA (LCFA-CoA) thioesters, is the high-energy nature of the thioester bond.[1] This bond is susceptible to non-enzymatic hydrolysis in aqueous buffers, which cleaves the molecule into Coenzyme A and 3,9-dihydroxydodecanoic acid.[2][3] The rate of hydrolysis can be influenced by factors such as temperature, pH, and the presence of certain chemical species.

Q2: What are the optimal short-term and long-term storage conditions for this compound solutions?

A2: For optimal stability, it is crucial to minimize the time that this compound spends in aqueous solution at temperatures above freezing.

  • Short-Term Storage (hours to a few days): If you must store the solution, keep it on ice or at 4°C. However, be aware that degradation will still occur. For assays, it is best to prepare fresh solutions and use them the same day if possible.[4]

  • Long-Term Storage (weeks to months): Aliquot your this compound, preferably in a suitable organic solvent or as a lyophilized powder, and store it at -80°C.[4][5][6] This temperature is recommended to halt nearly all enzymatic and chemical degradation processes.[5][6] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[6]

Q3: How does pH affect the stability of this compound?

A3: The stability of thioesters is pH-dependent. The thioester bond is more susceptible to hydrolysis under both strongly acidic and, particularly, alkaline conditions. For maximal stability, it is recommended to maintain the pH of the solution within a neutral to slightly acidic range (pH 6.0-7.4). When preparing buffers, it is advisable to determine the optimal pH for your specific experimental needs while considering the stability of the acyl-CoA.

Q4: Are there any chemical agents that can help stabilize this compound in solution?

A4: Yes, several strategies can be employed:

  • Acyl-CoA Binding Proteins (ACBPs): These proteins specifically bind to LCFA-CoAs and have been shown to slow their degradation in solution.[3]

  • Antioxidants: To prevent oxidative damage to the fatty acyl chain, which can indirectly affect stability, consider adding antioxidants like butylated hydroxytoluene (BHT) or vitamin E to your storage solutions, especially if storing for extended periods.[7]

  • Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze the hydrolysis of the thioester bond.[8]

  • Glycerol (B35011): For enzymatic assays, glycerol can sometimes be included in the buffer to increase viscosity and stabilize protein-ligand interactions, which may offer some protection to the acyl-CoA substrate.[9] However, be cautious as it can interfere with downstream analysis, such as mass spectrometry.[10]

Q5: My experimental results are inconsistent. Could this be related to the instability of my this compound stock?

A5: Absolutely. Inconsistent results are a common consequence of analyte degradation. If your this compound solution degrades over the course of an experiment, the effective concentration of the molecule will decrease, leading to high variability. Refer to the troubleshooting guide below for steps to identify and mitigate this issue.

Troubleshooting Guide

This guide provides a systematic approach to resolving common problems associated with the instability of this compound.

Problem 1: Rapid Loss of Activity or Signal
Potential Cause Troubleshooting Step Rationale
Hydrolysis of Thioester Bond Prepare fresh solutions for each experiment. Minimize the time between thawing/dissolving and use. Keep solutions on ice at all times.The thioester bond in acyl-CoAs is labile in aqueous solutions.[3] Degradation begins immediately upon dissolution.
Incorrect pH Measure the pH of your buffer. Adjust to a neutral or slightly acidic range (pH 6.0-7.4).Extreme pH values, especially alkaline conditions, accelerate the rate of thioester hydrolysis.
High Temperature Run experiments at the lowest feasible temperature. Avoid unnecessary exposure to room temperature or higher.The rate of chemical reactions, including hydrolysis, increases with temperature.[11][12]
Enzymatic Degradation If using biological samples (e.g., cell lysates), ensure that enzymatic activity is quenched immediately upon sample collection using a cold acidic organic solvent.[13][14] Consider adding a broad-spectrum hydrolase inhibitor to your buffer if compatible with your experiment.Biological samples may contain acyl-CoA hydrolases or other enzymes that can rapidly degrade your compound.[15]
Problem 2: High Variability Between Replicates
Potential Cause Troubleshooting Step Rationale
Inconsistent Sample Handling Standardize your entire workflow. Ensure all samples are treated identically regarding incubation times, temperatures, and addition of reagents.Small variations in handling can lead to different degrees of degradation, causing high variability.
Repeated Freeze-Thaw Cycles Prepare single-use aliquots of your stock solution. Thaw a new aliquot for each experiment.Repeated freezing and thawing can cause localized concentration changes and physical stress that accelerate degradation.[6]
Stock Solution Degradation Prepare a new stock solution from a fresh vial of lyophilized powder. Qualify the new stock using an appropriate analytical method (e.g., HPLC) to confirm its concentration and purity.The primary stock solution may have degraded over time, even when stored at -80°C.

Quantitative Data on Stability

Table 1: Degradation of 16:1-CoA at Room Temperature in Aqueous Buffer

TimeDegradation in Buffer AloneDegradation in Presence of Nuclear Receptor LBDs
1 Day-~70-75%
3 WeeksVery Unstable~94-97%
(Data summarized from a study on the stability of fatty acyl-coenzyme A thioester ligands.[3])

Key Experimental Protocols

Protocol 1: Assessing the Chemical Stability of this compound

This protocol allows for the determination of the degradation rate under specific buffer conditions (e.g., varying pH or temperature).

  • Preparation of Stock Solution: Dissolve lyophilized this compound in a minimal amount of an appropriate organic solvent (e.g., methanol) or a slightly acidic aqueous buffer (e.g., 20 mM potassium phosphate, pH 6.5) to create a concentrated stock. Immediately place on ice.

  • Experimental Setup:

    • Prepare a series of test buffers with varying pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0).

    • Aliquot the buffers into separate tubes. For temperature testing, place the tubes in incubators set to the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Initiation of Degradation Assay:

    • Add a precise amount of the this compound stock solution to each test buffer to reach a final concentration suitable for your analytical method (e.g., 100 µM).

    • Immediately vortex and take a "time zero" (T=0) sample from each tube. Quench the sample by adding it to a solution that will stop degradation (e.g., a cold solution with a high percentage of organic solvent and acid).

  • Time-Course Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect additional samples from each test condition and quench them in the same manner as the T=0 sample.

  • Analysis:

    • Analyze the quenched samples using a suitable analytical method, such as reverse-phase HPLC with UV detection (monitoring at ~260 nm for the adenine (B156593) base of CoA) or LC-MS.

    • Quantify the peak area corresponding to the intact this compound in each sample.

  • Data Interpretation: Plot the percentage of remaining this compound against time for each condition. This will allow you to determine the degradation rate and half-life under different pH and temperature conditions.

Visualizations

cluster_degradation Primary Degradation Pathway cluster_factors Influencing Factors AcylCoA This compound Hydrolysis Hydrolysis (H₂O) AcylCoA->Hydrolysis Products 3,9-Dihydroxydodecanoic Acid + Coenzyme A Hydrolysis->Products Temp High Temperature Temp->Hydrolysis Accelerates pH High/Low pH pH->Hydrolysis Accelerates Enzymes Acyl-CoA Hydrolases Enzymes->Hydrolysis Catalyzes

Caption: Chemical instability pathway of this compound.

Start Start: Assess Stability PrepStock 1. Prepare fresh concentrated stock of this compound Start->PrepStock PrepBuffers 2. Prepare test buffers (e.g., varying pH or temperature) PrepStock->PrepBuffers Incubate 3. Incubate buffers at target temperatures PrepBuffers->Incubate Initiate 4. Add stock to buffers to start assay Incubate->Initiate T0 5. Immediately take and quench 'Time Zero' sample Initiate->T0 TimeCourse 6. Collect and quench samples at various time points T0->TimeCourse Analyze 7. Analyze all samples by HPLC or LC-MS TimeCourse->Analyze Plot 8. Plot % remaining vs. time to determine degradation rate Analyze->Plot End End: Stability Profile Determined Plot->End

Caption: Workflow for assessing the chemical stability of acyl-CoA.

Start Inconsistent Results or Low Signal Detected? CheckFresh Are you using a freshly prepared solution? Start->CheckFresh UseFresh ACTION: Prepare fresh solution immediately before use. Keep on ice. CheckFresh->UseFresh No CheckStorage Was the stock aliquoted and stored at -80°C? CheckFresh->CheckStorage Yes ReEvaluate Re-run experiment with improved handling UseFresh->ReEvaluate Aliquot ACTION: Prepare single-use aliquots from new powder. Store at -80°C. CheckStorage->Aliquot No CheckpH Is the buffer pH between 6.0-7.4? CheckStorage->CheckpH Yes Aliquot->ReEvaluate AdjustpH ACTION: Verify and adjust buffer pH. CheckpH->AdjustpH No CheckContamination Is the sample matrix biological (e.g., cell lysate)? CheckpH->CheckContamination Yes AdjustpH->ReEvaluate Quench ACTION: Implement a rapid quenching protocol for biological samples. CheckContamination->Quench Yes CheckContamination->ReEvaluate No Quench->ReEvaluate

Caption: Troubleshooting decision tree for acyl-CoA instability issues.

References

Technical Support Center: Quantification of Low-Abundance Dihydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dihydroxyacyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to the quantitative analysis of these challenging, low-abundance metabolites.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of dihydroxyacyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Signal for Dihydroxyacyl-CoA Analyte Inefficient Extraction: Dihydroxyacyl-CoAs are polar and may be lost during typical lipid extraction protocols. Degradation: The thioester bond is labile, and the dihydroxy-moiety can be prone to oxidation or other reactions. Ion Suppression: Co-eluting matrix components can interfere with the ionization of the target analyte.Extraction: Use a robust extraction method such as solid-phase extraction (SPE) with a suitable stationary phase. Protein precipitation with agents like 5-sulfosalicylic acid (SSA) can also be effective and may not require subsequent SPE.[1] Sample Handling: Keep samples on ice or at 4°C throughout the preparation process. Use antioxidants (e.g., BHT) in extraction solvents. Analyze samples immediately after preparation or store at -80°C. Chromatography: Optimize the LC gradient to ensure separation of the analyte from interfering matrix components. Use a divert valve to direct the early and late eluting components to waste.
Poor Peak Shape (Tailing or Broadening) Secondary Interactions: The hydroxyl and phosphate (B84403) groups can interact with the stationary phase or metal surfaces in the LC system. Column Overload: Injecting too much sample can lead to poor peak shape. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analyte.Chromatography: Use a column with end-capping to minimize silanol (B1196071) interactions. Consider adding a small amount of a chelating agent like EDTA to the mobile phase. Sample Concentration: Dilute the sample or reduce the injection volume. Mobile Phase Optimization: Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. Test different organic modifiers (e.g., acetonitrile (B52724) vs. methanol).
High Variability Between Replicates Inconsistent Sample Preparation: Manual extraction steps can introduce variability. Instability in Autosampler: Dihydroxyacyl-CoAs can degrade in the autosampler, especially if not temperature-controlled. Instrument Fluctuation: The MS response can vary over time.Sample Preparation: Use an automated liquid handler for extractions if possible. Ensure thorough mixing at each step. Autosampler: Set the autosampler temperature to 4°C. Limit the time samples spend in the autosampler before injection. Internal Standard: Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled dihydroxyacyl-CoA) to normalize for variations in extraction, injection, and instrument response.
Inaccurate Quantification Lack of Appropriate Standards: Authentic standards for specific dihydroxyacyl-CoAs may not be commercially available. Matrix Effects: The sample matrix can enhance or suppress the analyte signal, leading to inaccurate quantification. Non-linear Detector Response: The detector response may not be linear across the entire concentration range.Standards: If a specific standard is unavailable, use a closely related structural analog for semi-quantitative analysis. Matrix-Matched Calibration: Prepare calibration standards in a matrix that is similar to the study samples to compensate for matrix effects. Calibration Curve: Construct a multi-point calibration curve covering the expected concentration range of the analyte. Use a weighting factor (e.g., 1/x) in the linear regression.[2]

Frequently Asked Questions (FAQs)

Q1: What makes the quantification of dihydroxyacyl-CoAs so challenging?

A1: The primary challenges in quantifying dihydroxyacyl-CoAs are their low cellular abundance, inherent chemical instability, and the complexity of the biological matrices in which they are found.[3] Their high polarity due to the dihydroxy groups can also make them difficult to extract efficiently with standard lipidomic methods.

Q2: What is the recommended analytical technique for quantifying dihydroxyacyl-CoAs?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[1][2] This technique allows for the detection of low-abundance species and can differentiate the target analyte from other structurally similar molecules.

Q3: How can I improve the stability of my dihydroxyacyl-CoA samples during sample preparation?

A3: To minimize degradation, it is crucial to work quickly and at low temperatures. All sample preparation steps should be performed on ice. The use of antioxidants in the extraction solvent can prevent oxidative damage to the dihydroxy-moiety. Once extracted, samples should be analyzed immediately or stored at -80°C.

Q4: What type of internal standard should I use for accurate quantification?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte of interest (e.g., ¹³C- or ¹⁵N-labeled dihydroxyacyl-CoA). If this is not available, a structurally similar acyl-CoA with a different chain length that is not present in the sample can be used.

Q5: How do I deal with matrix effects in my LC-MS/MS analysis?

A5: Matrix effects can be mitigated by optimizing sample cleanup procedures, such as using solid-phase extraction. Additionally, chromatographic separation should be optimized to separate the analyte from co-eluting matrix components. The use of a stable isotope-labeled internal standard and matrix-matched calibration curves are essential for accurate quantification.

Experimental Protocols

Protocol: Quantification of Dihydroxyacyl-CoAs by LC-MS/MS

This protocol provides a general framework. Optimization will be required for specific dihydroxyacyl-CoAs and sample types.

1. Sample Preparation and Extraction:

  • Cell or Tissue Homogenization: Homogenize cells or tissues in a cold buffer on ice.

  • Protein Precipitation: Add ice-cold 5-sulfosalicylic acid (SSA) to a final concentration of 2.5% (w/v) to precipitate proteins.[1]

  • Centrifugation: Centrifuge at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube.

  • (Optional) Solid-Phase Extraction (SPE): For further cleanup, the supernatant can be passed through an appropriate SPE cartridge.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phases:

  • Gradient: A gradient elution from low to high organic phase is used to separate the acyl-CoAs.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transitions should be optimized for each specific dihydroxyacyl-CoA. A common fragmentation is the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion of the CoA molecule.[2]

3. Data Analysis:

  • Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

  • Quantification: Determine the concentration of the dihydroxyacyl-CoA in the samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample homogenize Homogenization sample->homogenize precipitate Protein Precipitation homogenize->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract lc LC Separation extract->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the quantification of dihydroxyacyl-CoAs.

signaling_pathway FA Fatty Acid ACS Acyl-CoA Synthetase FA->ACS AcylCoA Acyl-CoA ACS->AcylCoA DH Dehydrogenase AcylCoA->DH DihydroxyacylCoA Dihydroxyacyl-CoA DH->DihydroxyacylCoA Signaling Downstream Signaling (e.g., Gene Regulation) DihydroxyacylCoA->Signaling Metabolism Metabolic Pathways (e.g., Beta-oxidation) DihydroxyacylCoA->Metabolism

Caption: Hypothetical signaling pathway involving dihydroxyacyl-CoAs.

References

Technical Support Center: 3,9-Dihydroxydodecanoyl-CoA LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 3,9-Dihydroxydodecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A: Matrix effects in LC-MS/MS refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis.[1][2]

For this compound, a long-chain acyl-CoA, the primary source of matrix effects in biological samples (like plasma or tissue homogenates) are phospholipids (B1166683).[2][3][4] Phospholipids are abundant in these matrices and share similar physicochemical properties with long-chain acyl-CoAs, leading to co-extraction and co-elution during reversed-phase chromatography.[3] This co-elution can significantly suppress the ionization of this compound, leading to unreliable quantitative results.[2]

Q2: How can I detect the presence of matrix effects in my assay?

A: The most common method to assess matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat (pure) solvent.

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: What are the primary strategies to reduce matrix effects?

A: There are three main strategies to combat matrix effects:

  • Advanced Sample Preparation: The goal is to selectively remove interfering matrix components, primarily phospholipids, before injecting the sample into the LC-MS/MS system.[4]

  • Chromatographic Separation: Optimizing the LC method can help to chromatographically separate this compound from the bulk of the matrix components.[5][6]

  • Correction with Internal Standards: Using an appropriate internal standard, ideally a stable isotope-labeled version of the analyte, can compensate for signal variations caused by matrix effects.[7][8][9]

Troubleshooting Guide

Issue: High variability, poor reproducibility, and inaccurate quantification.

This is a classic sign of unmanaged matrix effects. The following flowchart provides a logical approach to troubleshooting this issue.

G cluster_0 Troubleshooting Workflow for Matrix Effects cluster_1 Mitigation Strategies start Start: Inaccurate/ Irreproducible Results quantify Quantify Matrix Effect (Post-Extraction Spike) start->quantify is_me_significant Is Matrix Effect Significant (>15%)? quantify->is_me_significant sample_prep Improve Sample Preparation (e.g., Phospholipid Removal) is_me_significant->sample_prep Yes end_success End: Method Optimized Proceed with Validation is_me_significant->end_success No chromatography Optimize Chromatography (e.g., Gradient, Column) sample_prep->chromatography end_fail Consult Further/ Consider Alternative Platform is_addition Use Stable Isotope-Labeled Internal Standard (SIL-IS) chromatography->is_addition re_evaluate Re-evaluate Matrix Effect is_addition->re_evaluate is_me_resolved Is Matrix Effect Resolved? re_evaluate->is_me_resolved is_me_resolved->sample_prep No is_me_resolved->end_success Yes

Caption: A logical workflow for troubleshooting and mitigating matrix effects.

Issue: Significant ion suppression is detected (>15%).

If you've quantified the matrix effect and found significant suppression, the primary focus should be on improving the sample cleanup.

Recommended Action: Implement a phospholipid removal step. Standard protein precipitation is often insufficient as it does not remove phospholipids.[10]

Comparison of Sample Preparation Techniques:
TechniqueDescriptionAnalyte RecoveryPhospholipid Removal EfficiencyThroughput
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile). The supernatant is analyzed.GoodPoor (<20%)High
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases.Variable, can be low for polar analytesModerate to GoodLow to Medium
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent, washed, and then eluted.GoodGoodMedium
Phospholipid Removal Plates A pass-through mechanism where phospholipids are selectively retained by the sorbent (e.g., zirconia-coated silica).[3]Excellent (>90%)[11]Excellent (>99%)[11]High

Based on the data, phospholipid removal plates or cartridges offer the most effective and high-throughput solution for removing the primary source of interference for long-chain acyl-CoAs.[10][11]

Issue: Matrix effects persist even after improved sample cleanup.

If residual matrix effects are still present, consider the following:

  • Chromatographic Optimization:

    • Gradient Modification: A longer, shallower gradient can improve the separation between this compound and any remaining interfering compounds.

    • Column Chemistry: Consider a different column chemistry. While C18 is common, alternative phases might offer different selectivity.

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS is the gold standard for correcting matrix effects.[8][12] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[7] Because you quantify using the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is normalized.[9] The use of a SIL-IS is highly recommended for achieving the highest level of accuracy and precision.[7][9]

Experimental Protocols

Protocol 1: Quantifying Matrix Effects using Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the analyte and internal standard (if used) into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Extract a blank matrix sample using your established protocol. Spike the analyte and internal standard into the final extract just before analysis.

    • Set C (Pre-Spike Matrix): Spike the analyte and internal standard into the blank matrix before the extraction process. (This set is for recovery calculation).

  • Analyze all three sets using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • RE (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100

    • An MF of 1 indicates no matrix effect. MF < 1 indicates suppression. MF > 1 indicates enhancement.

Protocol 2: Sample Preparation using Phospholipid Removal Plates

This protocol provides a general workflow. Always follow the specific instructions provided by the manufacturer of your chosen product.

G cluster_0 Phospholipid Removal Workflow start Start: Plasma/Serum Sample add_solvent Add 3 volumes of 1% formic acid in acetonitrile (B52724) (Protein Precipitation) start->add_solvent vortex Vortex to mix add_solvent->vortex load_plate Load supernatant onto Phospholipid Removal Plate vortex->load_plate apply_vacuum Apply vacuum/positive pressure to pass sample through load_plate->apply_vacuum collect Collect the flow-through (protein and phospholipid-free) apply_vacuum->collect evaporate Evaporate to dryness collect->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: A typical workflow for sample cleanup using phospholipid removal plates.

  • Protein Precipitation: To a 100 µL sample (e.g., plasma), add 300 µL of acetonitrile containing 1% formic acid.

  • Vortex: Mix thoroughly for 1 minute to ensure complete protein precipitation.

  • Load: Transfer the entire mixture to the well of a phospholipid removal plate.

  • Filter: Apply a vacuum or positive pressure to draw the sample through the sorbent into a collection plate.

  • Evaporate: Evaporate the collected filtrate to dryness under a stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • Analyze: Inject the reconstituted sample into the LC-MS/MS system.

References

Technical Support Center: Optimization of Long-Chain Acyl-CoA Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful extraction and analysis of long-chain acyl-CoAs (LC-CoAs).

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the extraction efficiency of long-chain acyl-CoAs?

A1: The most critical factors include:

  • Sample Handling and Storage: LC-CoAs are prone to degradation. Immediate processing of fresh tissue is ideal. If storage is necessary, flash-freezing in liquid nitrogen and storing at -80°C is crucial to minimize enzymatic and chemical degradation. Avoid repeated freeze-thaw cycles.

  • Extraction Method: The choice of solvent system and extraction technique is paramount. A common approach involves homogenization in an acidic buffer followed by extraction with organic solvents. Solid-phase extraction (SPE) is frequently used for cleanup and to improve recovery.

  • Analyte Stability: LC-CoAs are susceptible to both enzymatic and chemical breakdown. It is essential to work quickly, on ice, and use high-purity solvents to maintain the integrity of the analytes.

Q2: Which extraction methods are most commonly used for long-chain acyl-CoAs from tissue samples?

A2: The two most prevalent methods are:

  • Solvent Extraction followed by Solid-Phase Extraction (SPE): This is a robust method that effectively removes interfering substances and concentrates the LC-CoAs. A typical procedure involves homogenization in a potassium phosphate (B84403) buffer, followed by extraction with a mixture of isopropanol (B130326) and acetonitrile (B52724). The extract is then purified using a weak anion exchange SPE column.

  • Liquid-Liquid Extraction: This method, often based on the Bligh-Dyer technique, separates LC-CoAs into a methanolic aqueous phase while removing lipids into a chloroform-rich organic phase.

Q3: What are some common pitfalls to avoid during the extraction process?

A3: Key pitfalls to avoid include:

  • Incomplete Homogenization: Inadequate disruption of the tissue will lead to poor extraction efficiency. Using a glass homogenizer is often recommended for thorough homogenization.

  • Sample Overload on SPE Columns: Exceeding the binding capacity of the SPE column will result in loss of the analyte during the loading and washing steps.

  • Degradation During Sample Drying: Prolonged or high-temperature drying of the eluate can lead to the degradation of LC-CoAs. Drying under a gentle stream of nitrogen at room temperature is recommended.

  • Use of Low-Purity Solvents: Impurities in solvents can interfere with analysis and contribute to the degradation of the target molecules.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of Long-Chain Acyl-CoAs Incomplete cell lysis and extraction.- Ensure thorough homogenization of the tissue. Consider using a glass homogenizer. - Optimize the ratio of extraction solvent to tissue weight.
Degradation of acyl-CoAs.- Work quickly and keep samples on ice at all times. - Use fresh, high-purity solvents. - Consider adding an internal standard early in the process to monitor recovery.
Inefficient Solid-Phase Extraction (SPE).- Ensure the SPE column is properly conditioned and equilibrated before loading the sample. - Optimize the wash and elution steps. A stepwise elution with increasing concentrations of a counter-ion can improve separation.
High Variability Between Replicates Inconsistent sample handling.- Ensure uniform and rapid processing of all samples. - Use a consistent volume of extraction solvents for each sample.
Pipetting errors.- Calibrate pipettes regularly. - Use reverse pipetting for viscous organic solvents.
Presence of Interfering Peaks in Chromatogram Incomplete removal of lipids and other cellular components.- Optimize the SPE wash steps to remove contaminants without eluting the LC-CoAs. - Consider a liquid-liquid extraction step prior to SPE for particularly complex matrices.
Contamination from plasticware.- Use high-quality polypropylene (B1209903) or glass tubes and pipette tips. - Pre-rinse materials with the extraction solvent.

Quantitative Data Summary

The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates from different methodologies.

Extraction MethodTissue TypeReported Recovery RateReference
Solvent Extraction with SPERat Liver93-104% (for various acyl-CoAs)
Modified Solvent Extraction with SPERat Heart, Kidney, Muscle70-80%[1]
Two-phase extraction with methanol (B129727) and high saltTissueIncreased from 20% to 55% with addition of acyl-CoA-binding protein[2]

Experimental Protocols

Protocol 1: Solvent Extraction with Solid-Phase Extraction (SPE) for Tissue Samples

This protocol is a widely used method for the extraction and purification of long-chain acyl-CoAs from various tissues.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Isopropanol

  • Acetonitrile

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol for conditioning

  • Water for equilibration

  • Wash buffer (e.g., 50% Methanol in water)

  • Elution buffer (e.g., 100 mM Ammonium Acetate in 50% Methanol)

  • Internal standard (e.g., C17:0-CoA)

Procedure:

  • Homogenization:

    • Weigh the frozen tissue and place it in a pre-chilled glass homogenizer on ice.

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly.

    • Add 2 mL of isopropanol and homogenize again.[1]

    • Add 3 mL of acetonitrile and vortex vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the homogenate at 3,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE column with 3 mL of methanol.

    • Equilibration: Equilibrate the column with 3 mL of water.

    • Loading: Load the supernatant onto the SPE column.

    • Washing: Wash the column with 3 mL of water, followed by 3 mL of 50% methanol in water.

    • Elution: Elute the acyl-CoAs with 2 mL of elution buffer.

  • Sample Concentration:

    • Dry the eluted sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol).

Protocol 2: Liquid-Liquid Extraction for Tissue Samples

This protocol is based on a modified Bligh-Dyer method for the separation of LC-CoAs.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Homogenizer

  • Methanol

  • Chloroform (B151607)

  • Water

  • Heptadecanoyl-CoA as an internal standard

Procedure:

  • Homogenization:

    • Homogenize the tissue sample in a mixture of chloroform and methanol (1:2, v/v).

  • Phase Separation:

    • Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

    • Vortex and centrifuge to separate the phases.

  • Extraction:

    • The long-chain acyl-CoAs will be in the upper methanolic aqueous phase.[3]

    • Carefully collect the upper phase.

  • Purification and Concentration:

    • The collected phase can be further purified using a C18 extraction column.[3]

    • Dry the purified extract under nitrogen and reconstitute for analysis.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization (Acidic Buffer) Tissue->Homogenization Extraction Solvent Extraction (Isopropanol/Acetonitrile) Homogenization->Extraction SPE_Loading Sample Loading Extraction->SPE_Loading SPE_Conditioning SPE Conditioning (Methanol) SPE_Equilibration SPE Equilibration (Water) SPE_Conditioning->SPE_Equilibration SPE_Equilibration->SPE_Loading SPE_Washing Washing SPE_Loading->SPE_Washing SPE_Elution Elution SPE_Washing->SPE_Elution Drying Drying (Nitrogen) SPE_Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS label label

Caption: Experimental workflow for long-chain acyl-CoA extraction.

Signaling Pathway: Mitochondrial Beta-Oxidation

beta_oxidation LCFA Long-Chain Fatty Acid (Cytosol) Acyl_CoA_Synthetase Acyl-CoA Synthetase LCFA->Acyl_CoA_Synthetase ATP -> AMP + PPi LC_Acyl_CoA_Cytosol Long-Chain Acyl-CoA (Cytosol) Acyl_CoA_Synthetase->LC_Acyl_CoA_Cytosol CPT1 CPT1 LC_Acyl_CoA_Cytosol->CPT1 Carnitine -> CoA Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT Inner Mitochondrial Membrane LC_Acyl_CoA_Matrix Long-Chain Acyl-CoA (Mitochondrial Matrix) CACT->LC_Acyl_CoA_Matrix CPT2 CoA -> Carnitine Beta_Oxidation Beta-Oxidation Cycle LC_Acyl_CoA_Matrix->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA FADH2 FADH2 Beta_Oxidation->FADH2 NADH NADH Beta_Oxidation->NADH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle TCA_Cycle->FADH2 TCA_Cycle->NADH ETC Electron Transport Chain FADH2->ETC NADH->ETC ATP ATP ETC->ATP label label

Caption: Mitochondrial beta-oxidation of long-chain fatty acids.

References

troubleshooting poor ionization of dihydroxyacyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor ionization of dihydroxyacyl-CoAs during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor ionization of dihydroxyacyl-CoAs?

Poor ionization of dihydroxyacyl-CoAs in electrospray ionization mass spectrometry (ESI-MS) is often attributed to a combination of factors related to their chemical properties and the analytical methodology. The presence of two hydroxyl groups increases the polarity of the molecule, which can present challenges in typical reversed-phase liquid chromatography-mass spectrometry (LC-MS) setups. Key reasons include:

  • Ion Suppression: Co-eluting compounds from the sample matrix can compete with dihydroxyacyl-CoAs for ionization, reducing their signal intensity. This is a common issue in complex biological samples.[1][2][3]

  • Suboptimal ESI Source Parameters: The settings of the electrospray source, such as capillary voltage, nebulizer gas pressure, and desolvation temperature, are critical for efficient ionization and need to be optimized for these specific analytes.[4][5][6]

  • Analyte Instability: Acyl-CoAs are known to be unstable in aqueous solutions and can degrade during sample preparation and analysis, leading to a lower concentration of the target analyte reaching the mass spectrometer.[7]

  • In-source Fragmentation: The relatively fragile nature of the acyl-CoA molecule, especially with the added hydroxyl groups, can lead to fragmentation within the ion source before the precursor ion is isolated and analyzed, resulting in a diminished signal for the intact molecule.[8][9]

  • Poor Chromatographic Peak Shape: Issues such as peak fronting, splitting, or excessive broadening, often seen with polar analytes in reversed-phase chromatography, can lead to a lower signal-to-noise ratio and consequently, poor detection.[10][11]

Q2: Which ionization mode, positive or negative, is better for dihydroxyacyl-CoAs?

Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of acyl-CoAs.

  • Positive Ion Mode: This mode is widely used and is characterized by the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da), which is a highly specific fragmentation pattern for acyl-CoAs.[7] This makes it a robust method for identification and quantification using Multiple Reaction Monitoring (MRM).

  • Negative Ion Mode: Some studies suggest that negative ion mode can offer greater sensitivity for acyl-CoAs.[9] However, the fragmentation patterns may be different and would require separate optimization.

The optimal choice can be analyte and instrument-dependent. It is recommended to test both modes during method development to determine which provides the best sensitivity and specificity for your specific dihydroxyacyl-CoA species.

Q3: Can derivatization improve the ionization of dihydroxyacyl-CoAs?

Yes, chemical derivatization is a viable strategy to enhance the ionization efficiency of molecules with poor ionization characteristics, such as those containing hydroxyl groups.[12][13] For dihydroxyacyl-CoAs, derivatization could:

  • Increase Hydrophobicity: By reacting with the hydroxyl groups, derivatizing agents can decrease the polarity of the analyte, which can improve its retention and peak shape in reversed-phase chromatography.

  • Enhance Ionization: Certain derivatizing agents can introduce a readily ionizable group, such as a quaternary ammonium (B1175870) group, which can significantly boost the signal in positive ion mode ESI-MS.[13]

  • Improve Fragmentation: Derivatization can lead to more predictable and structurally informative fragmentation patterns.

Common derivatization strategies for hydroxyl groups include silylation, acylation, or reaction with reagents that introduce a permanent positive charge.[12] It is crucial to optimize the derivatization reaction and ensure that the derivatives are stable throughout the analytical process.

Troubleshooting Guides

Issue 1: Low or No Signal Intensity for Dihydroxyacyl-CoA Analyte

This is one of the most common challenges encountered. The following steps can help in troubleshooting this issue.

Troubleshooting_Workflow Troubleshooting Poor Ionization of Dihydroxyacyl-CoAs start Start: Low/No Signal check_ms 1. Verify MS Performance (Tune & Calibrate) start->check_ms check_ms->start No check_lc 2. Assess Chromatography (Peak Shape, Retention) check_ms->check_lc MS OK? check_lc->start No optimize_source 3. Optimize ESI Source (Voltage, Gas, Temp) check_lc->optimize_source LC OK? optimize_source->start No sample_prep 4. Review Sample Prep (Extraction, Stability) optimize_source->sample_prep Optimized? sample_prep->start No ion_suppression 5. Investigate Ion Suppression (Dilution, Matrix Effects) sample_prep->ion_suppression Prep OK? ion_suppression->start No derivatization 6. Consider Derivatization ion_suppression->derivatization Suppression Addressed? derivatization->start No solution Solution Found derivatization->solution Signal Improved?

Caption: A logical workflow for troubleshooting poor signal intensity.

Step Action Rationale
1. Verify Mass Spectrometer Performance Perform a system tune and mass calibration using the manufacturer's recommended standards.Ensures that the instrument is functioning correctly and is not the source of the low signal.
2. Assess Chromatography Inject a standard of your dihydroxyacyl-CoA (if available) or a related acyl-CoA. Evaluate the peak shape, retention time, and intensity.Poor chromatography can lead to low signal intensity. For polar molecules like dihydroxyacyl-CoAs, consider using a HILIC column or modifying the mobile phase of your reversed-phase method to improve retention.[14]
3. Optimize ESI Source Parameters Systematically adjust the capillary voltage, nebulizer gas flow, and desolvation gas temperature to maximize the signal for your analyte.These parameters directly influence the efficiency of droplet formation and desolvation in the ESI source, which is crucial for good ionization.[4][5][6]
4. Review Sample Preparation Ensure that the sample extraction method is efficient for polar metabolites. Minimize sample handling and keep samples cold to prevent degradation. Acyl-CoAs are unstable in aqueous solutions.[7]Inefficient extraction or analyte degradation will result in a lower concentration of the dihydroxyacyl-CoA in the final sample, leading to a weak signal.
5. Investigate Ion Suppression Prepare a serial dilution of your sample extract and analyze each dilution. If the signal does not decrease linearly with dilution, ion suppression is likely occurring.High concentrations of salts, detergents, or other matrix components can suppress the ionization of your target analyte.[1][2][3] Consider additional sample cleanup steps like solid-phase extraction (SPE).
6. Consider Derivatization If the above steps do not yield a satisfactory signal, consider derivatizing your analyte to improve its ionization efficiency.Derivatization can significantly enhance the signal for molecules that are difficult to ionize in their native form.[12][13]
Issue 2: Inconsistent Results and Poor Reproducibility
Potential Cause Troubleshooting Action Rationale
Analyte Instability Prepare fresh samples and standards frequently. Avoid repeated freeze-thaw cycles. Reconstitute dried extracts in a non-aqueous solvent like methanol (B129727) immediately before analysis.[7]Dihydroxyacyl-CoAs can degrade over time, especially in aqueous solutions, leading to variable results.
Chromatographic Shifts Ensure the LC system is properly equilibrated before each run. Use fresh mobile phases and check for leaks in the system.Fluctuations in retention time can affect the accuracy of peak integration and lead to inconsistent quantification.[15]
Carryover Implement a robust needle wash protocol in your autosampler method, using a strong organic solvent. Inject a blank sample after a high-concentration sample to check for carryover.Residual analyte from a previous injection can artificially inflate the signal in subsequent runs.
Matrix Effects Use a stable isotope-labeled internal standard that is specific to your analyte, if available. Alternatively, use a structurally similar acyl-CoA as an internal standard.An internal standard can help to normalize for variations in sample preparation, injection volume, and ionization efficiency, thereby improving reproducibility.

Data Presentation

Table 1: Typical Starting ESI-MS/MS Parameters for Acyl-CoA Analysis
Parameter Positive Ion Mode Negative Ion Mode Reference
Capillary Voltage 3.0 - 4.0 kV2.5 - 3.5 kV[4]
Cone Voltage 30 - 50 V30 - 50 V
Desolvation Temperature 350 - 500 °C350 - 500 °C[4]
Desolvation Gas Flow 600 - 800 L/hr600 - 800 L/hr
Collision Energy (for MRM) 20 - 40 eV20 - 40 eV
Common MRM Transition [M+H]+ -> [M-507+H]+Varies[7]

Note: These are general starting points and should be optimized for your specific instrument and dihydroxyacyl-CoA analyte.

Experimental Protocols

Protocol 1: General Sample Preparation for Dihydroxyacyl-CoA Analysis from Cell Culture

This protocol provides a general workflow for the extraction of acyl-CoAs from cultured cells.

Experimental_Workflow General Workflow for Dihydroxyacyl-CoA Analysis start 1. Cell Harvesting lysis 2. Cell Lysis (e.g., with cold methanol) start->lysis extraction 3. Protein Precipitation & Analyte Extraction lysis->extraction centrifugation 4. Centrifugation extraction->centrifugation spe 5. Solid-Phase Extraction (SPE) (Optional Cleanup) centrifugation->spe Supernatant dry_down 6. Dry Extract (under nitrogen) spe->dry_down reconstitute 7. Reconstitution (in appropriate solvent) dry_down->reconstitute analysis 8. LC-MS/MS Analysis reconstitute->analysis

Caption: A typical experimental workflow for dihydroxyacyl-CoA analysis.

Materials:

  • Cold phosphate-buffered saline (PBS)

  • LC-MS grade methanol, acetonitrile (B52724), and water

  • Internal standard solution (e.g., a stable isotope-labeled or odd-chain acyl-CoA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Scrape the cells in a minimal volume of cold PBS and transfer to a microcentrifuge tube.

    • Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

    • Discard the supernatant.

  • Cell Lysis and Extraction:

    • Add 1 mL of ice-cold methanol containing the internal standard to the cell pellet.

    • Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

    • Incubate on ice for 20 minutes.

  • Centrifugation:

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (Optional but Recommended):

    • Condition an SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

    • Elute the dihydroxyacyl-CoAs with a higher percentage of organic solvent (e.g., acetonitrile or methanol).

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system and acquire data using the optimized parameters.

References

minimizing isomerization of 3,9-Dihydroxydodecanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of 3,9-Dihydroxydodecanoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of isomerization of this compound during sample preparation?

A1: The most significant cause of isomerization is enzymatic activity, specifically epimerization at the C-3 hydroxyl group. This reaction is catalyzed by enoyl-CoA hydratases present in the biological sample, which facilitate a dehydration-rehydration mechanism, leading to the interconversion between L- and D-isomers of the 3-hydroxyacyl-CoA.[1][2][3]

Q2: What are the common isomers formed from this compound?

A2: The primary isomers are the epimers at the 3-hydroxy position (e.g., (3R) vs. (3S)-3,9-dihydroxydodecanoyl-CoA). Dehydration of the 3-hydroxy group can also lead to the formation of a trans-2-enoyl-CoA intermediate.[1][3] While less commonly reported for this specific molecule, isomerization at the 9-hydroxy position is also a theoretical possibility, especially under harsh chemical conditions.

Q3: How can I prevent enzymatic isomerization during sample collection and processing?

A3: Rapidly quenching enzymatic activity immediately after sample collection is critical.[1] This can be achieved by flash-freezing the sample in liquid nitrogen or by immediate homogenization in a cold organic solvent, such as methanol (B129727).[1] The use of enzyme inhibitors, like phenylmethylsulfonyl fluoride (B91410) (PMSF), can also help reduce enzymatic degradation.[1]

Q4: What are the optimal storage conditions for samples containing this compound?

A4: To maintain the integrity of the analyte, samples should be stored at ultra-low temperatures, ideally at -80°C or lower.[1] Storage at -20°C may not be sufficient to prevent degradation of some fatty acids.[1] Samples should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent oxidation.[1] It is also crucial to minimize freeze-thaw cycles.[1]

Q5: Can pH changes during sample preparation induce isomerization?

A5: Yes, extreme pH conditions should be avoided. Both strongly acidic and basic conditions can potentially catalyze dehydration and epimerization of hydroxylated fatty acids. Maintaining a neutral pH (around 6.8-7.4) during extraction and processing is recommended to enhance stability.

Q6: How does temperature affect the stability of this compound?

A6: Elevated temperatures can lead to the thermal degradation of long-chain fatty acids.[4][5] Therefore, all sample preparation steps should be performed at low temperatures (e.g., on ice or at 4°C) to minimize both enzymatic activity and potential thermal degradation.

Troubleshooting Guides

Issue 1: Inconsistent quantification or presence of unexpected isomers in analytical results.

This issue often points to isomerization or degradation of the target analyte during sample preparation.

Potential Cause Troubleshooting Step Rationale
Incomplete quenching of enzymatic activity Immediately after collection, flash-freeze samples in liquid nitrogen or homogenize in ice-cold methanol.[1]Rapidly halts the activity of enzymes like enoyl-CoA hydratases that cause epimerization.[1][2][3]
Suboptimal storage conditions Store all samples and extracts at -80°C under an inert atmosphere (e.g., nitrogen) and protect from light.[1]Minimizes degradation and oxidation. Some fatty acids are unstable even at -20°C.[1]
Extreme pH during extraction Ensure all buffers and solvents used during extraction are maintained at a neutral pH (6.8-7.4).Prevents acid or base-catalyzed dehydration and epimerization.
High temperatures during processing Perform all sample preparation steps, including centrifugation and evaporation, at low temperatures (on ice or at 4°C).Reduces the rate of both enzymatic and non-enzymatic degradation.[4][5]
Multiple freeze-thaw cycles Aliquot samples upon collection to avoid repeated freezing and thawing of the entire sample.[1]Minimizes the cumulative exposure to conditions that can cause degradation.
Issue 2: Poor separation of this compound from its isomers.

This is a common analytical challenge that requires optimization of the chromatographic method.

Potential Cause Troubleshooting Step Rationale
Inadequate chromatographic resolution Employ a chiral stationary phase HPLC column, such as a Chiralpak AD or AD-RH.[2][6]These columns are specifically designed to separate enantiomers and diastereomers of hydroxylated fatty acids.[2][6]
Suboptimal mobile phase composition Optimize the mobile phase by varying the solvent composition and additives. For chiral separations, a mobile phase of hexane-isopropanol with a small amount of acetic acid is often effective.[6]Fine-tuning the mobile phase can significantly improve the resolution between closely related isomers.
Derivatization issues If derivatizing for GC-MS, ensure complete and non-isomerizing derivatization. Consider derivatization with reagents that enhance chiral separation.Incomplete or harsh derivatization can introduce artifacts and fail to resolve isomers.
Co-elution with interfering compounds Enhance sample cleanup using solid-phase extraction (SPE) prior to chromatographic analysis to remove matrix components.A cleaner sample reduces the chances of co-elution and improves chromatographic performance.

Experimental Protocols

Protocol 1: Recommended Sample Quenching and Extraction
  • Quenching: Immediately upon collection, flash-freeze the biological sample in liquid nitrogen.

  • Homogenization: While still frozen, add the sample to a pre-chilled tube containing ice-cold methanol (80% v/v) with an appropriate internal standard. Homogenize thoroughly using a suitable tissue disruptor, keeping the sample on ice at all times.

  • Lipid Extraction: Perform a liquid-liquid extraction using a modified Bligh-Dyer or Folch method at 4°C. A common solvent system is chloroform:methanol:water.

  • Phase Separation: Centrifuge at low temperature (e.g., 4°C) to separate the organic and aqueous phases.

  • Drying: Carefully collect the organic phase and dry it under a gentle stream of nitrogen gas at a low temperature.

  • Reconstitution and Storage: Reconstitute the dried lipid extract in a suitable solvent for analysis and store immediately at -80°C until analysis.

Visualizations

experimental_workflow sample Biological Sample Collection quench Immediate Quenching (Liquid Nitrogen) sample->quench homogenize Homogenization in Cold Methanol with Internal Standard quench->homogenize extract Liquid-Liquid Extraction (e.g., Chloroform/Methanol) at 4°C homogenize->extract separate Phase Separation (Centrifugation at 4°C) extract->separate dry Drying of Organic Phase (Nitrogen Stream, Low Temp) separate->dry store Reconstitution and Storage (-80°C) dry->store analyze Chiral HPLC-MS/MS Analysis store->analyze

Caption: Recommended workflow for sample preparation to minimize isomerization.

isomerization_pathway cluster_enzymatic Enzymatic Isomerization cluster_chemical Potential Chemical Isomerization L_isomer (3S)-3,9-Dihydroxydodecanoyl-CoA intermediate trans-2-Enoyl-CoA Intermediate L_isomer->intermediate Dehydration (Enoyl-CoA Hydratase) intermediate->L_isomer Hydration (Enoyl-CoA Hydratase) D_isomer (3R)-3,9-Dihydroxydodecanoyl-CoA intermediate->D_isomer Hydration (Enoyl-CoA Hydratase) D_isomer->intermediate Dehydration (Enoyl-CoA Hydratase) native This compound dehydrated Dehydrated Products native->dehydrated Acid/Base or Heat epimerized Epimerized Products native->epimerized Acid/Base or Heat

Caption: Potential isomerization pathways of this compound.

References

Technical Support Center: Enhancing Detection Sensitivity for 3,9-Dihydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of 3,9-Dihydroxydodecanoyl-CoA and related long-chain acyl-Coenzyme A (acyl-CoA) molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of long-chain acyl-CoAs, including hydroxylated species like this compound.[1][2] This technique offers high specificity and the ability to measure low-abundance species in complex biological matrices.[2] For live-cell imaging and dynamic studies, genetically-encoded fluorescent biosensors are an emerging sensitive alternative, although specific sensors for this compound may not be commercially available.[3][4]

Q2: How can I improve the sensitivity of my LC-MS/MS analysis for this compound?

A2: To enhance sensitivity, focus on optimizing sample preparation, chromatography, and mass spectrometer parameters. Ensure rapid sample quenching and efficient extraction to minimize degradation.[5] Use a high-resolution column (e.g., C18) and consider high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) or ion-pairing agents in your mobile phase to improve peak shape and chromatographic separation.[1][6] For the mass spectrometer, optimize the electrospray ionization (ESI) source parameters and use selected reaction monitoring (SRM) for quantification.[7]

Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode mass spectrometry?

A3: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of a 507 Da fragment, which corresponds to the 3'-phospho-ADP moiety.[8][9] Another common fragment ion is observed at m/z 428.[5][8] These characteristic fragments can be used in precursor ion or neutral loss scans to identify a broad range of acyl-CoA species within a sample.

Q4: How critical is sample handling and storage for the stability of this compound?

A4: Extremely critical. Acyl-CoAs are known to be unstable molecules.[5][10] To prevent degradation, it is imperative to immediately quench metabolic activity, for instance, by snap-freezing samples in liquid nitrogen.[11] Samples should be processed on ice, and long-term storage should be at -80°C, preferably as a dry pellet.[5][11] Repeated freeze-thaw cycles should be avoided.

Q5: What is a suitable internal standard for the quantification of this compound?

A5: The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0), are a good alternative as they are generally absent in most biological samples.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Signal Sample DegradationEnsure rapid quenching of metabolic activity and keep samples on ice during preparation. Store extracts at -80°C and reconstitute just before analysis.[5][11]
Inefficient ExtractionUse a robust extraction method. A common approach is protein precipitation with a solvent like 80% methanol (B129727).[12] Ensure complete cell lysis.
Poor IonizationOptimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).[10] Ensure the mobile phase is compatible with good ionization.
Poor Peak Shape Suboptimal ChromatographyUse a high-quality reversed-phase C18 column.[1] Consider using a high pH mobile phase (e.g., with ammonium hydroxide) or an ion-pairing agent to improve peak symmetry.[1][6]
Column OverloadingReduce the amount of sample injected onto the column.
Inaccurate Quantification Matrix EffectsPerform a matrix effect study by comparing the signal of a standard in solvent versus a standard spiked into an extracted blank matrix. If significant, improve sample cleanup (e.g., using solid-phase extraction) or use a stable isotope-labeled internal standard.[10]
Improper Calibration CurveConstruct the calibration curve in a matrix that mimics the actual samples to account for matrix effects.[10] Use a weighted linear regression (e.g., 1/x) for better accuracy at lower concentrations.[5]
Poor Recovery Inefficient Solid-Phase Extraction (SPE)If using SPE for sample cleanup, ensure the chosen sorbent and elution solvents are appropriate for your analyte. Short-chain acyl-CoAs can be lost during this step.[5]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
  • Cell Harvesting and Quenching:

    • Aspirate the culture medium from the cell plate.

    • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Instantly add ice-cold 80% methanol to quench metabolic activity and initiate extraction.[12]

  • Cell Lysis and Extraction:

    • Scrape the cells in the methanol solution and transfer to a microcentrifuge tube.

    • Vortex vigorously for 1 minute to ensure complete lysis and protein precipitation.[12]

  • Clarification:

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.[5]

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant to a new tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[12]

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol/water).[12]

Protocol 2: LC-MS/MS Analysis of this compound
  • Chromatographic Separation:

    • Column: Use a reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm).[7]

    • Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.[7]

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[7]

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to elute the more hydrophobic long-chain acyl-CoAs.[7]

    • Flow Rate: 0.4 mL/min.[7]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

    • Analysis Mode: Selected Reaction Monitoring (SRM).[7]

    • Transitions:

      • Monitor the transition from the precursor ion ([M+H]+) of this compound to its characteristic product ions.

      • A common transition for acyl-CoAs is the neutral loss of 507 Da.[8][9]

Quantitative Data Summary

Table 1: LC-MS/MS Method Performance for Acyl-CoA Analysis

ParameterValueReference
Linear Detection Range 0.3 to 100 µM (for a fluorometric assay kit)[11]
Detection Limit 0.3 µM (for a fluorometric assay kit)[11]
Inter-run Precision 2.6 - 12.2%[1]
Intra-run Precision 1.2 - 4.4%[1]
Accuracy 94.8 - 110.8%[1]

Visualizations

cluster_sample_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis sample Biological Sample (Cells/Tissue) quench Quenching (e.g., Liquid N2, Cold Methanol) sample->quench Immediate extract Extraction & Protein Precipitation (e.g., 80% Methanol) quench->extract clarify Clarification (Centrifugation) extract->clarify dry Drying (Nitrogen Stream) clarify->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS System reconstitute->lcms

Caption: General workflow for acyl-CoA sample preparation and analysis.

cluster_troubleshooting Troubleshooting Logic for Low Signal start Low or No Signal Detected check_sample Was sample handling and storage optimal? start->check_sample check_extraction Was extraction efficient? check_sample->check_extraction Yes solution_sample Improve quenching and storage procedures. check_sample->solution_sample No check_ms Are MS parameters optimized? check_extraction->check_ms Yes solution_extraction Optimize extraction protocol. check_extraction->solution_extraction No solution_ms Tune MS source and analyzer. check_ms->solution_ms No

Caption: Troubleshooting flowchart for low signal in acyl-CoA detection.

References

Technical Support Center: Dihydroxydodecanoyl-CoA Isomer Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving co-eluting isomers of dihydroxydodecanoyl-CoA. This resource provides troubleshooting guidance, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation and analysis of these critical metabolic intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting isomers of dihydroxydodecanoyl-CoA?

A1: Dihydroxydodecanoyl-CoA can exist as multiple stereoisomers (e.g., different chiral centers at the hydroxyl groups) and positional isomers (e.g., variations in the positions of the hydroxyl groups along the dodecanoyl chain). Due to their similar molecular weights and physicochemical properties, these isomers often co-elute in standard reversed-phase liquid chromatography (LC) systems.

Q2: Why is the separation of dihydroxydodecanoyl-CoA isomers important?

A2: The different isomers of dihydroxydodecanoyl-CoA can have distinct biological activities and metabolic fates. Accurate quantification of individual isomers is crucial for understanding specific metabolic pathways, diagnosing certain metabolic disorders, and for the development of targeted therapeutics.

Q3: What are the primary analytical challenges in separating these isomers?

A3: The main challenge stems from the structural similarity of the isomers, which leads to nearly identical partitioning behavior in standard chromatographic systems and similar fragmentation patterns in mass spectrometry. This makes their resolution and individual quantification difficult without specialized techniques.

Troubleshooting Guides

Issue 1: Poor or No Chromatographic Resolution of Dihydroxydodecanoyl-CoA Isomers

Symptoms:

  • A single, broad peak is observed in the chromatogram where multiple isomers are expected.

  • Peak tailing or fronting suggests the presence of unresolved compounds.

  • Inconsistent retention times for the analyte peak across different runs.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inadequate Stationary Phase Chemistry - Switch to a Chiral Column: For stereoisomers, a chiral stationary phase is often necessary to provide the required selectivity.[1][2] - Test Different Reversed-Phase Chemistries: Explore columns with different ligands (e.g., C30 instead of C18) or end-capping to alter selectivity.
Suboptimal Mobile Phase Composition - Modify Organic Solvent: Evaluate different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can provide different selectivities. - Adjust pH: Modifying the pH of the aqueous mobile phase can alter the ionization state of the analytes and improve separation. - Optimize Gradient: A shallower gradient can increase the resolution of closely eluting peaks.
Inadequate Separation Technique - Consider Supercritical Fluid Chromatography (SFC): SFC often provides better resolution for lipid isomers and can be faster than traditional HPLC.[2][3][4][5] - Utilize Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape, providing an additional dimension of separation for co-eluting isomers.[6][7]
Issue 2: Inability to Differentiate Isomers by Mass Spectrometry

Symptoms:

  • Identical precursor ion m/z values for all isomers.

  • Very similar or identical product ion spectra (MS/MS), making confident identification and quantification difficult.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Insufficient Fragmentation - Optimize Collision Energy: Perform a detailed optimization of the collision energy to induce specific fragmentation patterns that may be unique to each isomer.
Co-elution Preventing Clean Spectra - Improve Chromatographic Separation: Implement the steps outlined in "Issue 1" to ensure that a purer population of each isomer enters the mass spectrometer at a given time.
Limitations of Conventional MS/MS - Employ Ion Mobility-Mass Spectrometry (IM-MS): IM-MS can separate isomers in the gas phase before they enter the mass analyzer, allowing for the acquisition of clean MS/MS spectra for each isomer.[6][7]

Experimental Protocols

Protocol 1: Chiral Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

This method combines the high efficiency of SFC with the selectivity of a chiral stationary phase for the separation of dihydroxydodecanoyl-CoA stereoisomers.

1. Sample Preparation:

  • Extract dihydroxydodecanoyl-CoA from the sample matrix using a suitable liquid-liquid or solid-phase extraction method.
  • Reconstitute the dried extract in an appropriate solvent (e.g., methanol (B129727)/isopropanol).

2. SFC-MS Conditions:

ParameterSetting
Column Chiral column (e.g., tris(3,5-dimethylphenylcarbamate) derivative of amylose)[2]
Mobile Phase Supercritical CO2 with a methanol modifier.[2]
Gradient Start with a low percentage of methanol and gradually increase to elute the analytes.
Flow Rate 1-3 mL/min
Backpressure 100-150 bar
Column Temperature 30-40°C
MS Detector Triple quadrupole or high-resolution mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), positive or negative mode.

3. Data Analysis:

  • Integrate the peak areas for each separated isomer.
  • Confirm the identity of each isomer using authentic standards if available.

Protocol 2: Ultra-High-Performance Liquid Chromatography-Ion Mobility-Mass Spectrometry (UHPLC-IM-MS)

This protocol adds an extra dimension of separation using ion mobility, which is particularly useful for resolving both positional and stereoisomers.

1. Sample Preparation:

  • Follow the same sample preparation steps as in Protocol 1.

2. UHPLC-IM-MS Conditions:

ParameterSetting
Column Reversed-phase C18 or C30 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Mobile Phase A 10 mM ammonium (B1175870) acetate (B1210297) in water.[8]
Mobile Phase B Acetonitrile.[8]
Gradient A shallow linear gradient from a low to a high percentage of mobile phase B.
Flow Rate 0.2-0.4 mL/min
Column Temperature 30-40°C
Ion Mobility Separation Utilize a travelling wave or drift tube ion mobility cell.
MS Detector Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
Ionization Mode ESI, positive or negative mode.

3. Data Analysis:

  • Process the data using software that can visualize the three dimensions of separation: retention time, drift time (from ion mobility), and m/z.
  • Extract the MS/MS spectra for each separated isomer to aid in identification.

Visualizations

experimental_workflow Experimental Workflow for Isomer Resolution cluster_sample_prep Sample Preparation cluster_separation Separation and Detection cluster_analysis Data Analysis sample Biological Sample extraction Extraction of Acyl-CoAs sample->extraction reconstitution Reconstitution extraction->reconstitution sfc Chiral SFC reconstitution->sfc Option 1 uhplc UHPLC reconstitution->uhplc Option 2 ms MS/MS Detection sfc->ms imms IM-MS uhplc->imms imms->ms data_processing Data Processing ms->data_processing quantification Isomer Quantification data_processing->quantification

Caption: Workflow for resolving dihydroxydodecanoyl-CoA isomers.

troubleshooting_logic Troubleshooting Logic for Poor Isomer Resolution cluster_chromatography Chromatographic Optimization cluster_advanced_techniques Advanced Techniques start Poor Resolution Observed check_column Evaluate Stationary Phase start->check_column optimize_mobile_phase Optimize Mobile Phase check_column->optimize_mobile_phase Standard Column change_column Switch to Chiral or Alternative Column check_column->change_column Isomers Still Co-elute optimize_mobile_phase->change_column No Improvement consider_sfc Implement SFC change_column->consider_sfc Further Resolution Needed resolution_achieved Resolution Achieved change_column->resolution_achieved Success consider_imms Implement IM-MS consider_sfc->consider_imms Co-elution Persists consider_sfc->resolution_achieved Success consider_imms->resolution_achieved Success

Caption: Troubleshooting decision tree for poor isomer separation.

References

addressing instability of the thioester bond in 3,9-Dihydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,9-Dihydroxydodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the inherent instability of the thioester bond in this molecule. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound?

A1: The primary cause of instability is the thioester bond, which is susceptible to hydrolysis, particularly under non-neutral pH conditions. Thioesters are energetically activated acyl groups, making them more reactive than their oxygen ester counterparts. This reactivity is crucial for their biological function but presents challenges for in vitro handling and analysis.

Q2: What are the expected degradation products of this compound?

A2: The principal degradation product resulting from hydrolysis of the thioester bond is the corresponding carboxylic acid, 3,9-dihydroxydodecanoic acid, and free Coenzyme A (CoA-SH). Under certain conditions, other side reactions, such as the oxidation of the free thiol on CoA, may occur.

Q3: What are the ideal short-term and long-term storage conditions for this compound?

A3: For short-term storage (hours to a few days) during experimental use, it is recommended to keep the compound on ice (0-4 °C) in a slightly acidic buffer (pH 6.0-6.5). For long-term storage, lyophilized powder stored at -80 °C is the most stable form. If in solution, store at -80 °C in small, single-use aliquots to minimize freeze-thaw cycles.

Q4: Can I use standard buffers like PBS for my experiments?

A4: Caution is advised when using buffers with a pH at or above 7.0. Thioester bonds are more susceptible to hydrolysis at neutral to alkaline pH. For experiments requiring physiological pH, it is crucial to minimize the time the compound is in the buffer and to keep the solution cold whenever possible. Consider preparing fresh solutions immediately before use.

Q5: My LC-MS/MS results show poor peak shape and inconsistent retention times. What could be the cause?

A5: Several factors could contribute to these issues:

  • On-column degradation: If the mobile phase is not slightly acidic, the thioester bond can hydrolyze during the chromatographic run.

  • Interaction with metal surfaces: Acyl-CoAs can interact with stainless steel components in HPLC systems, leading to peak tailing.

  • In-source instability: The compound may be degrading in the mass spectrometer's ion source.

Q6: How can I confirm that the degradation I'm observing is due to thioester hydrolysis?

A6: You can monitor the appearance of the expected degradation products, 3,9-dihydroxydodecanoic acid and free CoA-SH, using LC-MS/MS. Additionally, you can perform a stability study under your experimental conditions and analyze samples at different time points.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low recovery after sample preparation Hydrolysis during extraction or evaporation.Work quickly and keep samples on ice. Use a slightly acidic extraction buffer (pH ~6.0). Evaporate solvents under a gentle stream of nitrogen at low temperatures.
Multiple peaks for the analyte in LC-MS/MS In-source fragmentation or degradation.Optimize the ionization source parameters (e.g., capillary voltage, temperature). Consider using a mobile phase with a low percentage of organic solvent at the start of the gradient to improve ionization stability.
Inconsistent quantification results Instability in the autosampler.Keep the autosampler temperature low (e.g., 4 °C). Analyze samples as soon as possible after placing them in the autosampler.
High background signal in enzymatic assays Non-enzymatic hydrolysis of the thioester.Run a parallel control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this rate from the rate of the enzymatic reaction.

Quantitative Data: Estimated Stability of Long-Chain Acyl-CoA Thioesters

ConditionParameterEstimated ValueCitation
pH 7.4, 37°C in buffer Half-lifeHours to a few days
Room Temperature in aqueous buffer (crystallization conditions) Degradation after 1 day70-75%[1]
Room Temperature in aqueous buffer (crystallization conditions) Degradation after 3 weeks94-97%[1]
Slightly acidic pH (e.g., 6.0-6.5), 4°C StabilitySignificantly improved compared to neutral pH
-80°C in acidic buffer (pH 6.0) Long-term storageStable for months
Lyophilized powder, -80°C Long-term storageHighly stable

Experimental Protocols

Protocol 1: Stability Assessment of this compound using LC-MS/MS

This protocol allows for the direct measurement of the degradation of this compound over time.

1. Materials:

  • This compound

  • Reaction Buffer (e.g., 50 mM potassium phosphate, adjust pH as needed for the experiment)

  • Quenching Solution (e.g., 10% trichloroacetic acid or cold acetonitrile)

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of this compound in a stable buffer (e.g., 50 mM potassium phosphate, pH 6.0) and keep it on ice.

  • Initiate the stability experiment by diluting the stock solution to the desired final concentration in the pre-warmed Reaction Buffer at the desired temperature.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the Quenching Solution to stop further hydrolysis.

  • Centrifuge the quenched samples to pellet any precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and the appearance of 3,9-dihydroxydodecanoic acid.

3. LC-MS/MS Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]

  • Mobile Phase A: 0.1% formic acid in water.[2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

  • Gradient: 5% B to 95% B over 5 minutes.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its degradation products.

Protocol 2: Indirect Measurement of Thioester Hydrolysis using Ellman's Reagent

This colorimetric assay measures the appearance of free CoA-SH, a product of thioester hydrolysis.

1. Materials:

  • This compound

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.4)

  • Ellman's Reagent (DTNB) solution (4 mg/mL in Reaction Buffer).[3]

  • Spectrophotometer

2. Procedure:

  • Prepare a solution of this compound in the Reaction Buffer.

  • At time zero, and at subsequent time points, take an aliquot of the solution.

  • Add the aliquot to a cuvette containing the Ellman's Reagent solution.

  • Incubate at room temperature for 15 minutes.[3]

  • Measure the absorbance at 412 nm.[3]

  • The concentration of free thiol (CoA-SH) can be calculated using the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹).[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Stability Assay cluster_analysis Analysis stock Stock Solution (pH 6.0, on ice) reaction Incubation stock->reaction Dilute buffer Reaction Buffer (Experimental pH and Temp) buffer->reaction sampling Time-point Sampling reaction->sampling Aliquots taken over time quench Quenching sampling->quench Stop Hydrolysis lcms LC-MS/MS Analysis quench->lcms Analyze Supernatant

Caption: Workflow for assessing the stability of this compound.

degradation_pathway This compound This compound 3,9-Dihydroxydodecanoic_Acid 3,9-Dihydroxydodecanoic_Acid This compound->3,9-Dihydroxydodecanoic_Acid Hydrolysis CoA-SH CoA-SH This compound->CoA-SH Hydrolysis H2O H2O H2O->this compound

Caption: Hydrolytic degradation pathway of this compound.

troubleshooting_logic start Inconsistent Results? check_storage Check Storage Conditions (-80°C, acidic pH) start->check_storage check_buffer Verify Buffer pH (< 7.0) start->check_buffer check_lcms Optimize LC-MS/MS Method start->check_lcms solution_storage Prepare fresh aliquots check_storage->solution_storage Improper solution_buffer Use slightly acidic buffer check_buffer->solution_buffer Alkaline solution_lcms Use acidic mobile phase and cooled autosampler check_lcms->solution_lcms Suboptimal

Caption: Troubleshooting logic for experiments with this compound.

References

Technical Support Center: Acyl-CoA Profiling in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA profiling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the accurate quantification of acyl-CoA species in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for accurate acyl-CoA profiling?

A1: The extraction of acyl-CoAs from biological samples is a critical step that significantly influences the accuracy and reproducibility of profiling. Acyl-CoAs are susceptible to degradation, and their efficient extraction from complex matrices is challenging. The choice of extraction method should be carefully considered based on the specific acyl-CoA species of interest (short-chain vs. long-chain) and the sample matrix.

Q2: I am observing low recovery of long-chain acyl-CoAs. What are the potential causes and solutions?

A2: Low recovery of long-chain acyl-CoAs is a common issue. Potential causes include inefficient extraction from cellular compartments, degradation during sample processing, and losses during solid-phase extraction (SPE). To troubleshoot this, consider the following:

  • Extraction Solvent: Employing an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326) can improve recovery.[1]

  • Solid-Phase Extraction (SPE): While useful for sample cleanup, SPE can lead to the loss of certain acyl-CoA species.[2] If SPE is necessary, ensure the cartridge type and elution method are optimized for long-chain acyl-CoAs.[1]

  • Internal Standards: The use of an appropriate internal standard, such as heptadecanoyl-CoA, added at the beginning of the extraction process is crucial for accurately assessing and correcting for recovery losses.[1]

Q3: My LC-MS/MS signal for acyl-CoAs is showing significant peak tailing and signal deterioration over time. What can I do to improve this?

A3: Peak tailing and signal deterioration are often observed in the LC-MS analysis of acyl-CoAs, particularly for later eluting, long-chain species.[3] This can be attributed to the amphiphilic nature of acyl-CoAs and their interaction with the analytical column and instrument components. To mitigate these issues:

  • Column Choice: Utilize a C18 reversed-phase column for good separation.[4]

  • Mobile Phase Modifiers: The use of an ion-pairing reagent in the mobile phase can improve peak shape, but it may be difficult to remove from the HPLC column.[3][5] An alternative is to use a high pH mobile phase (e.g., pH 10.5) with ammonium (B1175870) hydroxide (B78521) and an acetonitrile gradient.[3]

  • Sample Clean-up: Thorough sample clean-up using methods like SPE can reduce matrix effects that contribute to signal deterioration.[1][4]

Q4: How can I ensure accurate quantification of acyl-CoAs in my samples?

A4: Accurate quantification relies on several factors:

  • Stable Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards is the gold standard for achieving high accuracy and precision, as they can account for variations in extraction efficiency and matrix effects.[2]

  • Calibration Curves: Construct calibration curves using a matrix that closely matches your study samples to minimize matrix effects.[6] For improved accuracy at lower concentrations, consider using a weighted linear regression (e.g., 1/x).[6]

  • Method Validation: A thorough validation of the analytical method, including assessments of linearity, accuracy, precision, and limits of detection and quantification, is essential.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Signal Intensity for All Acyl-CoAs Inefficient sample homogenization.Ensure complete immersion of the sample in ice-cold extraction solvent and vortex vigorously.[4]
Suboptimal protein precipitation.Use a sufficient volume of extraction solvent and ensure thorough mixing.[4]
Degradation of acyl-CoAs.Keep samples on ice throughout the extraction process and process them quickly. Acyl-CoAs are prone to hydrolysis.[7]
Poor Recovery of Short-Chain Acyl-CoAs Loss during solid-phase extraction (SPE).Consider extraction methods that do not require SPE, such as those using 5-sulfosalicylic acid (SSA) for deproteinization.[6]
Inappropriate SPE cartridge or elution.If SPE is necessary, use a weak anion exchange column and optimize the wash and elution steps.[1]
Inconsistent Results Between Replicates Incomplete protein precipitation.Ensure consistent and thorough vortexing of the sample homogenate.[4]
Variability in SPE recovery.Ensure the SPE cartridge is properly conditioned and that sample loading, washing, and elution are performed consistently.
Instability of acyl-CoAs in the autosampler.Reconstitute dry extracts in a stabilizing solvent, such as an ammonium acetate (B1210297) buffered solution at a neutral pH.[2]
Matrix Effects (Ion Suppression or Enhancement) Co-elution of interfering substances.Optimize the chromatographic separation to better resolve analytes from matrix components.[6]
Insufficient sample clean-up.Employ solid-phase extraction (SPE) to remove interfering substances.[1][4]

Experimental Protocols

Protocol 1: Solvent Precipitation Extraction for a Broad Range of Acyl-CoAs

This method is rapid and effective for a broad range of acyl-CoAs from cultured cells or tissues.[4]

Materials:

  • Ice-cold 80% methanol (B129727) in water

  • Centrifuge capable of high speeds (e.g., 14,000 x g) and 4°C

Procedure:

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water). The volume should be sufficient to immerse the sample completely.[4]

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[4]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[4]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solvent Evaporation and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Sample Clean-up

This protocol is recommended for complex matrices to reduce matrix effects and improve the recovery of a wide range of acyl-CoAs.[1][4]

Materials:

  • Weak anion exchange solid-phase extraction (SPE) columns[1]

  • Homogenization buffer (e.g., 100 mM Potassium Phosphate, pH 4.9)[1]

  • Organic solvents (acetonitrile, isopropanol, methanol)[1]

  • Saturated Ammonium Sulfate[1]

  • Wash and elution buffers (e.g., 2% Formic Acid, 2% and 5% Ammonium Hydroxide)[1]

Procedure:

  • Homogenization: Homogenize the tissue sample in an ice-cold buffer containing an internal standard.[1]

  • Protein Precipitation & Lipid Removal: Add organic solvents (acetonitrile and isopropanol) and saturated ammonium sulfate (B86663) to precipitate proteins and separate lipids.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[4]

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common sequence includes a high-aqueous buffer followed by a lower percentage of organic solvent.[4]

  • Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.[4]

  • Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.[4]

Protocol 3: LC-MS/MS Analysis of Fatty Acyl-CoAs

This is a general workflow for the analysis of fatty acyl-CoA extracts.[4]

Chromatographic Separation:

  • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) for separation.[4]

  • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[4]

  • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[4]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[4]

Mass Spectrometry Detection:

  • Ionization Mode: Positive ion mode electrospray ionization (ESI) is generally more sensitive for acyl-CoA analysis.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is commonly used for quantification due to its high selectivity and sensitivity.[7] Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode, which can be used for precursor ion scanning to identify novel acyl-CoAs.

Data Presentation

Table 1: Comparison of Acyl-CoA Extraction Method Recoveries

AnalyteRecovery with 10% TCA + SPE (%)Recovery with 2.5% SSA (%)
Pantothenate0>100
Dephospho-CoA0>100
Free CoA10>100
Acetyl-CoA60>100
Propionyl-CoA25>100
Succinyl-CoA70>100

(Data adapted from a study comparing extraction techniques, with recovery relative to a direct spike in water.[6])

Table 2: Performance Metrics for LC-MS/MS Methods

MethodAnalytesLinearity (r²)Accuracy (%)Precision (Inter-run %)
Magnes et al. (2005)Long-Chain Acyl-CoAs (C16-C18)≥0.99593.8 - 110.82.6 - 12.2
Jones et al. (2019)Short-Chain Acyl-CoAs & Precursors>0.99Not specifiedNot specified

(Data compiled from published validated methods.[6])

Visualizations

Acyl_CoA_Profiling_Workflow cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Tissue, Cells) Homogenization Homogenization (e.g., 80% Methanol) Sample->Homogenization Precipitation Protein Precipitation & Centrifugation Homogenization->Precipitation SPE Solid-Phase Extraction (Optional Clean-up) Precipitation->SPE Supernatant Drying Drying & Reconstitution Precipitation->Drying Supernatant (Direct) SPE->Drying LC Liquid Chromatography (C18 Column) Drying->LC MS Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Internal Standards) Integration->Quantification Analysis Statistical Analysis Quantification->Analysis

Caption: Experimental workflow for acyl-CoA profiling.

Troubleshooting_Decision_Tree Start Low Acyl-CoA Signal? CheckExtraction Review Extraction Protocol Start->CheckExtraction Yes CheckLCMS Review LC-MS/MS Parameters Start->CheckLCMS No, but inconsistent ImproveHomogenization Optimize Homogenization CheckExtraction->ImproveHomogenization Inefficient? ChangeMethod Consider Alternative Extraction Method CheckExtraction->ChangeMethod Low Recovery? UseInternalStandard Use Appropriate Internal Standard CheckExtraction->UseInternalStandard Inaccurate Quantification? OptimizeGradient Optimize LC Gradient CheckLCMS->OptimizeGradient Poor Peak Shape? CleanSource Clean Mass Spec Source CheckLCMS->CleanSource Signal Deterioration? CheckLCMS->UseInternalStandard Inaccurate Quantification?

Caption: Troubleshooting decision tree for acyl-CoA analysis.

Acyl_CoA_Signaling_Pathways FattyAcids Fatty Acids AcylCoA_Synthase Acyl-CoA Synthetase FattyAcids->AcylCoA_Synthase AcylCoAs Acyl-CoAs AcylCoA_Synthase->AcylCoAs BetaOxidation Beta-Oxidation AcylCoAs->BetaOxidation LipidSynthesis Lipid Synthesis AcylCoAs->LipidSynthesis ProteinAcylation Protein Acylation AcylCoAs->ProteinAcylation Energy Energy (ATP) BetaOxidation->Energy Membranes Membranes, Signaling Lipids LipidSynthesis->Membranes ModifiedProteins Modified Proteins ProteinAcylation->ModifiedProteins GeneRegulation Gene Regulation ModifiedProteins->GeneRegulation

Caption: Central role of Acyl-CoAs in cellular metabolism.

References

improving reproducibility of 3,9-Dihydroxydodecanoyl-CoA measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility of 3,9-Dihydroxydodecanoyl-CoA measurements. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and sensitive method for quantifying this compound?

A1: The most prevalent and sensitive method for the quantification of long-chain acyl-CoAs, including hydroxylated species like this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high specificity and sensitivity, which is crucial for measuring low-abundance endogenous molecules.

Q2: Why is the choice of internal standard critical for reproducible results?

A2: An appropriate internal standard (IS) is essential to correct for variability in sample preparation and instrument response. For acyl-CoA analysis, a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA (e.g., C17:0-CoA) is recommended.[3] The IS should be added at the very beginning of the sample preparation process to account for analyte loss during extraction and handling.

Q3: What are the key considerations for sample extraction of this compound?

A3: Key considerations for sample extraction include the choice of solvent and the prevention of analyte degradation. A common approach is protein precipitation using organic solvents like acetonitrile (B52724) or a mixture of isopropanol (B130326) and acetonitrile.[3][4] It is also crucial to keep samples on ice throughout the procedure to minimize enzymatic degradation of acyl-CoAs.

Q4: How can I improve the stability of this compound in my samples?

A4: Acyl-CoAs are known to be unstable in aqueous solutions.[5] To improve stability, it is recommended to reconstitute the dried extract in a solvent mixture such as 50% methanol (B129727) in water with a low concentration of ammonium (B1175870) acetate.[5] Samples should be stored at -80°C for long-term storage and kept at 4°C in the autosampler for the shortest possible time during an LC-MS/MS run.

Q5: What is the characteristic fragmentation pattern for acyl-CoAs in MS/MS analysis?

A5: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode mass spectrometry, which corresponds to the fragmentation of the 3'-phospho-ADP moiety.[6][7] This common fragmentation can be used to set up Multiple Reaction Monitoring (MRM) experiments for targeted quantification.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Potential Cause Recommended Solution
Inefficient Extraction Ensure the tissue or cells are thoroughly homogenized in the extraction solvent. Consider using a solvent mixture optimized for long-chain acyl-CoAs, such as isopropanol/acetonitrile.[3]
Analyte Degradation Work quickly and keep samples on ice at all times. Use fresh extraction solvents and consider adding enzyme inhibitors to the homogenization buffer.
Suboptimal MS Parameters Infuse a standard of a similar long-chain acyl-CoA to optimize MS parameters, including cone voltage and collision energy, to maximize the signal for the characteristic neutral loss of 507 Da.[6][7]
Poor Chromatographic Peak Shape Hydroxylated long-chain acyl-CoAs can exhibit poor peak shape. Experiment with different C18 columns and consider using a mobile phase with a slightly basic pH (e.g., using ammonium hydroxide) to improve peak symmetry.[7]
Issue 2: High Variability Between Replicates
Potential Cause Recommended Solution
Inconsistent Sample Handling Standardize every step of the sample preparation process, from tissue homogenization to solvent evaporation and reconstitution. Ensure consistent timing for each step.
Matrix Effects Matrix components can suppress or enhance the ionization of the analyte. Use a stable isotope-labeled internal standard to correct for these effects. If not available, use a structurally similar acyl-CoA. Perform a standard addition experiment to assess the extent of matrix effects.
Incomplete Protein Precipitation Ensure a sufficient volume of organic solvent is used for protein precipitation and that the sample is vortexed thoroughly. Centrifuge at a high speed to ensure a clear supernatant.[1]
Autosampler Instability Minimize the time samples spend in the autosampler. If possible, use a refrigerated autosampler set to 4°C.[5]

Quantitative Data Summary

The following tables summarize typical performance metrics for long-chain acyl-CoA analysis using LC-MS/MS, which can be used as a benchmark for method development for this compound.

Table 1: Method Performance Metrics for Long-Chain Acyl-CoA Quantification

Parameter Typical Value Reference
Recovery 80-114%[6]
Inter-run Precision (CV) 2.6 - 12.2%[7]
Intra-run Precision (CV) 1.2 - 4.4%[7]
Limit of Detection (LOD) 2 - 133 nM[6]

Experimental Protocols

Detailed Methodology for this compound Quantification by LC-MS/MS

This protocol is a generalized procedure based on best practices for long-chain acyl-CoA analysis and should be optimized for your specific instrumentation and sample type.

1. Sample Homogenization and Extraction:

  • Weigh approximately 50-100 mg of frozen tissue or collect a cell pellet.

  • On ice, add 500 µL of cold extraction buffer (e.g., 1:1:1 isopropanol/acetonitrile/10 mM NH4Ac, pH 5.0) containing a known amount of an appropriate internal standard (e.g., C17:0-CoA).[3]

  • Homogenize the sample thoroughly using a tissue homogenizer or by sonication for cell pellets.

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

2. Sample Clean-up and Concentration:

  • The supernatant can be directly evaporated to dryness under a stream of nitrogen or by using a vacuum concentrator.

  • For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be incorporated before evaporation.

3. Reconstitution:

  • Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50% methanol/50% water containing 5 mM ammonium acetate.[5]

  • Vortex and centrifuge to pellet any insoluble material. Transfer the clear supernatant to an autosampler vial.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 5 mM ammonium acetate, pH 6.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 20% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the transition of the precursor ion (the m/z of protonated this compound) to a product ion resulting from the neutral loss of 507 Da.[6][7] A second, confirmatory transition can also be monitored.

    • Optimize instrument parameters such as capillary voltage, cone voltage, and collision energy using a standard if available, or based on a similar hydroxylated long-chain acyl-CoA.

5. Quantification:

  • Create a calibration curve using a certified standard of this compound if available.

  • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Homogenization (in Extraction Buffer + IS) Centrifugation1 2. Centrifugation Homogenization->Centrifugation1 Supernatant_Collection 3. Supernatant Collection Centrifugation1->Supernatant_Collection Evaporation 4. Evaporation Supernatant_Collection->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution LC_Separation 6. LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection 7. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 8. Quantification (vs. Calibration Curve) MS_Detection->Quantification

Caption: A generalized experimental workflow for the quantification of this compound.

Acyl_CoA_Fragmentation Parent [M+H]+ Product [M+H-507.1]+ Parent->Product Collision-Induced Dissociation Neutral_Loss Neutral Loss of 507.1 Da (3'-phospho-ADP)

Caption: Characteristic fragmentation pattern of acyl-CoAs in positive ion mode MS/MS.

References

dealing with contamination in ultra-sensitive acyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ultra-sensitive acyl-CoA analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in ultra-sensitive acyl-CoA analysis?

A1: In ultra-sensitive acyl-CoA analysis, contamination can arise from various sources, significantly impacting the accuracy and reliability of your results. The most prevalent contaminants include:

  • Keratins: These proteins are abundant in the laboratory environment, originating from human skin, hair, and dust.[1][2] They can be inadvertently introduced into samples during handling.[2]

  • Plasticizers: Compounds like phthalates and erucamide (B86657) can leach from plastic labware, such as pipette tips and microcentrifuge tubes, especially when exposed to organic solvents or acids.[3][4]

  • Detergents: Residues from detergents like Triton X-100 and Tween, often used for cleaning glassware, can suppress ionization in the mass spectrometer.[3][5]

  • Polymers: Polyethylene glycol (PEG) is a common contaminant found in various lab consumables and can interfere with mass spectrometry signals.[5]

  • Solvent Impurities: Impurities in solvents can introduce background noise and interfere with the detection of target analytes.[6]

Q2: How can I minimize keratin (B1170402) contamination in my samples?

A2: Minimizing keratin contamination requires meticulous laboratory practice. Here are some effective strategies:

  • Personal Protective Equipment (PPE): Always wear non-latex gloves, a lab coat, and consider using hairnets and face masks to minimize shedding of skin and hair into samples.[1][2]

  • Clean Workspace: Work in a laminar flow hood whenever possible to reduce airborne dust and particulates.[1][7] Regularly clean benchtops and equipment with 70% ethanol.[1][3]

  • Proper Handling: Avoid touching surfaces that may be contaminated with dust or skin cells. Use clean, dedicated tools for mass spectrometry work.[3]

  • Consumables: Use high-purity reagents and pre-screened, low-binding labware.[2] Avoid using autoclaved plastic tips as they can be a source of contamination.[8]

Q3: What are the best practices to avoid plasticizer contamination?

A3: Plasticizer contamination can be mitigated by careful selection and handling of laboratory consumables:

  • Use High-Quality Plastics: Opt for polypropylene (B1209903) tubes and pipette tips from manufacturers that test for low leachables.[3]

  • Avoid Certain Solvents: Be cautious when using organic solvents like chloroform (B151607) or acids with plasticware, as they can accelerate the leaching of plasticizers.[3][4]

  • Glassware as an Alternative: Whenever feasible, use glass vials and pipettes, especially for storing solvents and preparing standards.[3] Ensure glassware is rinsed thoroughly with high-purity water and an organic solvent, avoiding detergents.[3][5]

  • Pre-rinse Pipette Tips: Before use, flush new pipette tips with the solvent you will be using to remove surface contaminants.[4]

Q4: What are the characteristic fragment ions of acyl-CoAs in positive ion mode mass spectrometry?

A4: In positive ion mode ESI-MS/MS, acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation is a neutral loss of the 507 Da phospho-ADP moiety from the precursor ion.[9][10] Another significant fragment ion is often observed at m/z 428, which corresponds to the adenosine (B11128) 3',5'-diphosphate portion of the molecule.[11][12] These signature fragments are useful for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for targeted quantification.[11][13]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your ultra-sensitive acyl-CoA analysis experiments.

Issue 1: High Background Noise or Numerous Unidentified Peaks in Blanks

Possible CauseRecommended Solution
Solvent Contamination Use high-purity, LC-MS grade solvents and water.[5] Prepare fresh mobile phases daily.
Contaminated Labware Thoroughly clean glassware with high-purity water and organic solvent, avoiding detergents.[3][5] Use new, high-quality plasticware known to have low leachables.[3]
Carryover from Previous Injections Implement a rigorous needle wash protocol for the autosampler, using a strong organic solvent like methanol.[9] Inject several blank samples between experimental samples to monitor for carryover.
Environmental Contamination Maintain a clean workspace, wipe down surfaces with 70% ethanol, and work in a laminar flow hood when possible.[1][3]

Issue 2: Poor Peak Shape and/or Low Signal Intensity for Acyl-CoA Analytes

Possible CauseRecommended Solution
Suboptimal Chromatographic Conditions For reverse-phase chromatography, consider using an ion-pairing agent or operating at a higher pH (e.g., pH 10.5 with ammonium (B1175870) hydroxide) to improve peak shape.[14]
Ion Suppression Ensure adequate chromatographic separation to minimize co-elution of analytes with matrix components that can suppress ionization.[9][10] Consider a sample cleanup step like solid-phase extraction (SPE).[11]
Sample Degradation Acyl-CoAs are unstable, particularly in aqueous solutions.[9] Keep samples on ice during preparation and analyze them as quickly as possible. For storage, evaporate the solvent and store the dry pellet at -80°C.[15]
Incorrect MS/MS Transition Optimize the precursor and product ion pair for each acyl-CoA species by direct infusion of standards into the mass spectrometer.[9]

Issue 3: Inaccurate or Irreproducible Quantification

Possible CauseRecommended Solution
Matrix Effects Prepare calibration standards in a matrix that mimics your sample as closely as possible to compensate for matrix effects.[15]
Inappropriate Internal Standard Use a stable isotope-labeled internal standard for each analyte if available. If not, an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0) is a suitable alternative as it is not naturally abundant in most biological samples.[13][15]
Variable Extraction Recovery The extraction efficiency can differ between acyl-CoA species based on chain length and saturation.[13] It is crucial to use an internal standard that is added at the beginning of the extraction process to account for any sample loss.
Non-linearity of Detector Response Construct a calibration curve with a sufficient number of points to cover the expected concentration range of your samples. Use a weighted linear regression (e.g., 1/x) for better accuracy at lower concentrations.[11]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Tissue

This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs from muscle and liver tissue.[13][16]

  • Homogenization:

    • Place approximately 40-50 mg of frozen tissue in a tube with 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9).[13]

    • Add an appropriate amount of internal standard (e.g., 20 ng of heptadecanoyl-CoA).[13]

    • Add 0.5 mL of a 3:1:1 mixture of acetonitrile:2-propanol:methanol.[13]

    • Homogenize the sample on ice.[13]

  • Extraction:

    • Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.[13]

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[13]

  • Sample Preparation for LC-MS/MS:

    • Carefully collect the supernatant, which contains the acyl-CoAs.[13]

    • The supernatant can be directly injected into the LC-MS/MS system or dried down under a stream of nitrogen and reconstituted in a suitable solvent (e.g., methanol) for analysis.[9]

Protocol 2: Acyl-CoA Extraction from Cultured Cells

This protocol is a common method for extracting short-chain acyl-CoAs and their precursors from cultured cells.[11]

  • Quenching and Deproteinization:

    • Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an internal standard (e.g., crotonoyl-CoA).[11]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate on ice for 10 minutes.[15]

  • Lysate Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[15]

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.[15]

  • LC-MS/MS Analysis:

    • Inject the supernatant directly into the LC-MS/MS system.[15]

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Acyl-CoA Analysis

The following table provides representative LC-MS/MS parameters. These should be optimized for your specific instrument and analytes of interest.

ParameterSetting
Column C18 reverse-phase column (e.g., 100 x 2.0 mm, 3 µm)
Mobile Phase A Water with 5 mM ammonium acetate (B1210297) (pH 6.8) or 0.1% ammonium hydroxide
Mobile Phase B Acetonitrile or Methanol
Gradient A linear gradient from low to high organic phase (e.g., 2% to 95% B) over 10-15 minutes
Flow Rate 0.2-0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon
Capillary Voltage 3.2 kV
Cone Voltage 45 V
Source Temperature 120 °C
Desolvation Temperature 500 °C

Note: The specific voltages and temperatures should be optimized for your mass spectrometer.[9]

Table 2: Common MRM Transitions for Acyl-CoAs (Positive Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Acetyl-CoA810.1303.0
Malonyl-CoA854.1347.0
Propionyl-CoA824.1317.0
Palmitoyl-CoA (C16:0)1006.5499.4
Oleoyl-CoA (C18:1)1032.6525.5
Heptadecanoyl-CoA (C17:0 - IS)1020.5513.4

Note: These are representative m/z values and may vary slightly depending on the specific adducts formed. The product ion often corresponds to the acyl chain fragment after the neutral loss of 507 Da.[10][11]

Visualizations

Contamination_Sources_Workflow cluster_sources Contamination Sources cluster_prevention Prevention Steps cluster_analysis Analytical Workflow Keratin Keratin (Skin, Hair, Dust) Sample_Prep Sample Preparation Keratin->Sample_Prep Plasticizers Plasticizers (Labware) Plasticizers->Sample_Prep Detergents Detergents (Glassware) Detergents->Sample_Prep Polymers Polymers (Consumables) Polymers->Sample_Prep PPE Use Proper PPE PPE->Sample_Prep Clean_Workspace Maintain Clean Workspace Clean_Workspace->Sample_Prep High_Purity Use High-Purity Reagents/Solvents High_Purity->Sample_Prep Proper_Labware Select Appropriate Labware Proper_Labware->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing LC_MS_Analysis->Data_Processing

Caption: Workflow of contamination sources and prevention in acyl-CoA analysis.

Troubleshooting_Logic Start Problem Encountered High_Background High Background Noise? Start->High_Background Poor_Peak_Shape Poor Peak Shape? High_Background->Poor_Peak_Shape No Solvent_Check Check Solvents & Blanks High_Background->Solvent_Check Yes Inaccurate_Quant Inaccurate Quantification? Poor_Peak_Shape->Inaccurate_Quant No Chroma_Opt Optimize Chromatography Poor_Peak_Shape->Chroma_Opt Yes Matrix_Effects Address Matrix Effects Inaccurate_Quant->Matrix_Effects Yes End Problem Resolved Inaccurate_Quant->End No Solvent_Check->Poor_Peak_Shape Chroma_Opt->Inaccurate_Quant Matrix_Effects->End

Caption: A logical troubleshooting workflow for common acyl-CoA analysis issues.

References

best practices for long-term storage of 3,9-Dihydroxydodecanoyl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,9-Dihydroxydodecanoyl-CoA Standards

Welcome to the technical support center for this compound standards. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of your standards during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound standards?

For long-term stability, it is best to store the standard as a dry solid or pellet at -80°C.[1] If you have reconstituted the standard in a solvent, it should be stored at -20°C or, preferably, -80°C in tightly sealed vials to minimize degradation.[2]

Q2: What is the best solvent to use for reconstituting the standard?

The choice of solvent is critical for the stability of acyl-CoA esters.[3] For reconstitution, high-purity methanol (B129727) is a common choice.[2] Alternatively, a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7.0) can be used, which may offer improved stability for analysis.[3][4] Avoid strongly acidic or alkaline aqueous solutions, as they can promote hydrolysis of the thioester bond.[4]

Q3: Can I store the reconstituted standard at 4°C?

No, storage at 4°C is not recommended for any significant length of time. Acyl-CoA standards, particularly in solution, are susceptible to degradation. A stability study of various acyl-CoA standards showed significant degradation in different solvents over 48 hours even at 4°C.[1] For short-term storage during an experiment, samples should be kept on ice.

Q4: How should I handle the standard to prevent degradation?

To prevent degradation, follow these best practices:

  • Aliquot: Upon receiving and reconstituting, aliquot the standard into single-use volumes to avoid repeated freeze-thaw cycles.

  • Use Fresh Solutions: For highly sensitive or quantitative experiments, it is best to prepare a fresh solution from a dry, frozen aliquot.[5]

  • Inert Atmosphere: If possible, overlay the solution with an inert gas like argon or nitrogen before sealing and freezing to minimize oxidation.

  • Minimize Time in Aqueous Buffers: Prepare final dilutions in your aqueous experimental buffer immediately before use. Long-chain acyl-CoAs are prone to hydrolysis.[4]

Troubleshooting Guide

Issue 1: Inconsistent or low signal intensity in my LC-MS analysis.

Potential Cause Troubleshooting Step
Standard Degradation The thioester bond is susceptible to hydrolysis. Ensure the standard was stored correctly at -80°C as a dry pellet or at -20°C/-80°C once reconstituted.[1][2] Prepare fresh dilutions for your calibration curve.
Improper Solvent The presence of strong acids (like formic acid) or a high percentage of acetonitrile (B52724) in the reconstitution solvent can lead to poor signal for some acyl-CoAs.[1] Reconstitute in methanol or a methanol/ammonium acetate mixture.[3]
Adsorption to Surfaces Long-chain acyl-CoAs can adsorb to plasticware. Use low-adhesion microcentrifuge tubes and pipette tips.
Matrix Effects If analyzing biological samples, co-eluting substances can suppress the signal. Use an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA) to normalize.[6]

Issue 2: My enzymatic assay shows lower-than-expected activity with the standard.

Potential Cause Troubleshooting Step
Hydrolyzed Standard If the standard has hydrolyzed, it will no longer be a substrate for acyl-CoA-dependent enzymes. Confirm the integrity of your standard by running a fresh aliquot or a new standard.
Inhibitory Contaminants Ensure that the solvent used to dissolve the standard is compatible with your enzyme and is at a final concentration that does not inhibit activity.
Incorrect Concentration The initial amount of standard provided may have a margin of error. If possible, verify the concentration of your stock solution using spectroscopy (A260 for the adenine (B156593) base), though this can be complex with hydroxy-acyl-CoAs.

Data Summary Tables

Table 1: Recommended Storage Conditions

Form Temperature Solvent/State Duration Notes
Solid -80°CDry Pellet/Lyophilized Powder> 1 yearOptimal for long-term preservation.[1] Protect from moisture.[7]
Stock Solution -20°CMethanolUp to 1 month[2]Aliquot to avoid freeze-thaw cycles.
Stock Solution -80°CMethanol or 50% Methanol / 50mM Ammonium Acetate (pH 7)> 1 monthPreferred for longer-term solution storage.
Working Dilutions On Ice (0-4°C)Assay Buffer< 8 hours[1]Prepare immediately before use for best results.

Table 2: Relative Stability of Acyl-CoAs in Different Solvents at 4°C over 48 hours

Data generalized from stability studies on a mix of acyl-CoA standards.[1]

Solvent System Relative Stability Comments
50% Methanol / 50% Ammonium Acetate (pH 6.8)HighGenerally provides good stability for a range of acyl-CoAs.
50% Methanol / WaterModerate-HighA suitable alternative if buffering salts interfere with the assay.
50% Methanol / 50% Ammonium Acetate (pH 4.0)ModerateLower pH can increase the rate of hydrolysis for some species.
Water or Aqueous Buffers (pH ~7)Low-ModerateProne to faster hydrolysis compared to methanol-containing solutions.[4]

Experimental Protocols

Protocol: Preparation of Stock and Working Solutions

This protocol describes how to prepare a 1 mM stock solution from 1 mg of this compound standard (Molecular Weight will vary based on counter-ions, assume ~1000 g/mol for calculation purposes; always use the exact MW from the product sheet).

Materials:

  • This compound standard (lyophilized powder)

  • LC-MS grade Methanol, pre-chilled to -20°C[3]

  • Low-adhesion microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes with low-adhesion tips

  • Vortex mixer

  • -80°C freezer and -20°C freezer

Procedure:

  • Equilibration: Allow the vial containing the lyophilized standard to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Add 1.0 mL of pre-chilled (-20°C) methanol to the vial to create a nominal 1 mM stock solution.

  • Dissolution: Cap the vial tightly and vortex for 30-60 seconds. To ensure the standard is fully dissolved, gently agitate the vial so the methanol comes into contact with all interior surfaces.[2]

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 20 µL) in pre-chilled, labeled, low-adhesion microcentrifuge tubes.

  • Storage: Tightly cap the aliquots and store them immediately at -20°C for short-term use (up to one month) or at -80°C for long-term storage.[2]

  • Preparation of Working Solution: To prepare a working solution, thaw a single aliquot on ice. Dilute it to the final desired concentration using your experimental buffer immediately before starting your experiment. Keep the diluted standard on ice throughout the experiment.

Visualizations

G Troubleshooting Workflow: Acyl-CoA Standard Degradation start Start: Unexpected Experimental Results check_storage 1. Verify Storage Conditions (Temp, Solvent, Aliquots) start->check_storage is_storage_ok Storage OK? check_storage->is_storage_ok run_qc 2. Run QC Check (e.g., LC-MS of standard) is_storage_ok->run_qc Yes fix_storage Action: Revise Storage Protocol. (Aliquot, Use -80°C, Check Solvents) is_storage_ok->fix_storage No is_qc_ok Intact Mass Peak Present? run_qc->is_qc_ok degraded Conclusion: Standard is Degraded is_qc_ok->degraded No review_protocol Issue is Likely Not Standard Integrity. Review Experimental Protocol. is_qc_ok->review_protocol Yes use_new Action: Use a New Aliquot or a Freshly Prepared Standard degraded->use_new fix_storage->use_new

Caption: A logical workflow for troubleshooting potential degradation of acyl-CoA standards.

G Context: Fatty Acid Beta-Oxidation Pathway cluster_cycle β-Oxidation Cycle lcfa Long-Chain Fatty Acid (e.g., Dodecanoic Acid) acyl_coa_synthase Acyl-CoA Synthetase (ACS) lcfa->acyl_coa_synthase + ATP + CoA lc_acyl_coa Long-Chain Acyl-CoA acyl_coa_synthase->lc_acyl_coa oxidation 1. Oxidation lc_acyl_coa->oxidation FAD -> FADH2 enoyl_coa trans-Δ2-Enoyl-CoA oxidation->enoyl_coa hydration 2. Hydration hydroxyacyl_coa 3-Hydroxyacyl-CoA (Analogous Intermediate) hydration->hydroxyacyl_coa oxidation2 3. Oxidation ketoacyl_coa 3-Ketoacyl-CoA oxidation2->ketoacyl_coa thiolysis 4. Thiolysis shortened_acyl_coa Acyl-CoA (n-2) thiolysis->shortened_acyl_coa acetyl_coa Acetyl-CoA thiolysis->acetyl_coa enoyl_coa->hydration + H2O hydroxyacyl_coa->oxidation2 NAD+ -> NADH ketoacyl_coa->thiolysis + CoA

Caption: Simplified pathway of mitochondrial beta-oxidation for fatty acyl-CoAs.

References

Validation & Comparative

A Comparative Guide to the Quantification of 3,9-Dihydroxydodecanoyl-CoA: LC-MS/MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related therapeutic areas, the accurate quantification of specific long-chain acyl-Coenzyme A (CoA) species such as 3,9-Dihydroxydodecanoyl-CoA is critical. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with alternative analytical techniques, supported by established experimental data for similar molecules.

Comparative Analysis of Quantification Methods

LC-MS/MS has become the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.[1][2] However, other methods such as High-Performance Liquid Chromatography with Ultraviolet or Fluorescence detection (HPLC-UV/Fluorescence) and enzymatic assays are also available.[3][4] The following table summarizes the key performance metrics for these methods, based on data reported for various long-chain acyl-CoAs.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[5][6]~120 pmol (with derivatization)[5]~50 fmol[5]
Limit of Quantification (LOQ) 5-50 fmol[5]~1.3 nmol (LC/MS-based)[5]~100 fmol[5]
Linearity (R²) >0.99[5]>0.99[7]Variable
Precision (RSD%) < 5%[5]< 15%[7]< 20%[5]
Specificity High[8]Moderate (risk of co-elution)[5]High (enzyme-specific)[5]
Throughput High[5]ModerateLow to Moderate

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and reliable quantification. Below are representative methodologies for the analysis of long-chain acyl-CoAs, which can be adapted for this compound.

LC-MS/MS Method

This protocol is designed for the sensitive and specific quantification of long-chain acyl-CoAs in biological matrices.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[5]

    • Load 500 µL of the sample (e.g., tissue homogenate, cell lysate) onto the cartridge.[5]

    • Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.[5]

    • Elute the acyl-CoAs with 1 mL of methanol.[5]

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[9][10]

    • Mobile Phase A: Water with 0.1% formic acid or a suitable ion-pairing agent.

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to ensure separation of different acyl-CoA species.[9][11]

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-60 °C.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[9][11]

    • Scan Type: Multiple Reaction Monitoring (MRM).[8]

    • Precursor and Product Ions: The specific m/z transitions for this compound and an appropriate internal standard (e.g., a stable isotope-labeled version) need to be determined. A common neutral loss of 507 Da is often observed for acyl-CoAs.[9][10]

Alternative Method 1: HPLC-UV/Fluorescence

This method is less sensitive than LC-MS/MS and may require derivatization to enhance detection.

  • Sample Preparation: Similar to the LC-MS/MS protocol, but may require a more rigorous cleanup to minimize interferences.

  • Derivatization (Optional for Fluorescence): A fluorescent tag can be attached to the thiol group of Coenzyme A after hydrolysis of the thioester bond for increased sensitivity.

  • HPLC:

    • Column: C18 reversed-phase column.[7]

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[7]

    • Detection: UV detection at 259 nm (adenine moiety of CoA) or fluorescence detection at the appropriate excitation and emission wavelengths for the chosen fluorescent tag.[7]

Alternative Method 2: Enzymatic Assay

This method relies on the specific enzymatic conversion of the analyte, leading to a measurable change in absorbance or fluorescence.[5]

  • Reaction Mixture: Prepare a reaction buffer containing a specific dehydrogenase enzyme that acts on this compound, and NAD+ or NADP+.

  • Assay Procedure:

    • Add the sample extract to the reaction mixture.

    • Incubate at a controlled temperature to allow the enzymatic reaction to proceed.

    • Measure the increase in NADH or NADPH concentration by absorbance at 340 nm or by fluorescence.[5]

Visualizing the Workflow and Logic

To aid in understanding the experimental process and decision-making, the following diagrams illustrate the LC-MS/MS validation workflow and a guide for selecting the appropriate analytical method.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Homogenization Tissue/Cell Homogenization Spiking Spike Internal Standard Homogenization->Spiking Extraction Solid-Phase Extraction Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MS Tandem Mass Spectrometry Detection (MRM) LC->MS Linearity Linearity & Range MS->Linearity Accuracy Accuracy & Precision MS->Accuracy LOD_LOQ LOD & LOQ Determination MS->LOD_LOQ Specificity Specificity & Matrix Effects MS->Specificity Stability Stability Assessment MS->Stability

Caption: Workflow for the validation of this compound quantification by LC-MS/MS.

node_question1 High Sensitivity & Specificity Required? node_question2 High Throughput Needed? node_question1->node_question2 No node_method1 LC-MS/MS node_question1->node_method1 Yes node_question3 Specific Isomers to be Differentiated? node_question2->node_question3 No node_method2 HPLC-UV/Fluorescence node_question2->node_method2 Yes node_question3->node_method2 No node_method3 Enzymatic Assay node_question3->node_method3 Yes

Caption: Decision tree for selecting an analytical method for acyl-CoA quantification.

References

A Comparative Analysis of 3,9-Dihydroxydodecanoyl-CoA Levels in Different Tissues: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide aims to provide a framework for the comparative analysis of acyl-CoA molecules and outlines the general experimental approaches that would be necessary to determine the tissue-specific levels of a novel metabolite like 3,9-Dihydroxydodecanoyl-CoA.

General Distribution of Acyl-CoAs in Tissues

Acyl-CoAs are central intermediates in fatty acid metabolism, and their concentrations can vary significantly between tissues, reflecting the diverse metabolic functions of different organs. Tissues with high energy demands and active lipid metabolism, such as the liver, heart, and kidney, generally exhibit higher overall levels of CoA and its acyl derivatives.

  • Liver: As the primary site for fatty acid synthesis, oxidation, and ketogenesis, the liver maintains a substantial and dynamic pool of acyl-CoAs.

  • Heart: The cardiac muscle relies heavily on fatty acid β-oxidation for its continuous energy supply, leading to significant turnover of acyl-CoA molecules.

  • Kidney: The kidney is also metabolically active, utilizing fatty acids for energy and participating in lipid transport and metabolism.

  • Brain: While glucose is the primary energy source for the brain, fatty acid metabolism and the presence of various acyl-CoAs are crucial for lipid synthesis, membrane integrity, and signaling processes.

Hypothetical Metabolic Pathway and Key Enzymes

While the precise metabolic pathway for this compound is not documented, it is likely an intermediate in a modified fatty acid oxidation or biosynthesis pathway. Dihydroxylated fatty acids can be formed through various enzymatic reactions, including those catalyzed by cytochrome P450 monooxygenases and hydratases. The subsequent activation to a CoA thioester would be carried out by an acyl-CoA synthetase. Its degradation would likely proceed via a modified β-oxidation pathway involving specific dehydrogenases, hydratases, and thiolases.

Experimental Protocols for Determining Tissue-Specific Acyl-CoA Levels

To determine the concentration of this compound in different tissues, a series of targeted experiments would be required. The general workflow for such an analysis is outlined below.

1. Tissue Collection and Preparation:

  • Tissues (e.g., liver, heart, kidney, brain) are rapidly excised from a model organism.

  • To halt metabolic activity, tissues are immediately flash-frozen in liquid nitrogen.

  • Frozen tissues are then homogenized in a suitable extraction buffer, typically containing antioxidants and enzyme inhibitors to preserve the integrity of the acyl-CoAs.

2. Metabolite Extraction:

  • A liquid-liquid extraction or solid-phase extraction (SPE) method is employed to separate the acyl-CoAs from other cellular components.

  • Commonly, a mixture of organic solvents (e.g., isopropanol, acetonitrile) and aqueous buffers is used.

3. Quantitative Analysis by Mass Spectrometry:

  • The extracted acyl-CoAs are analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • A stable isotope-labeled internal standard of this compound would be necessary for accurate quantification.

  • Multiple reaction monitoring (MRM) is used to specifically detect and quantify the target molecule based on its unique mass-to-charge ratio and fragmentation pattern.

4. Data Analysis and Normalization:

  • The concentration of this compound is determined by comparing its peak area to that of the internal standard.

  • The results are typically normalized to the initial tissue weight or the total protein concentration of the tissue homogenate.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the quantification of an acyl-CoA, such as this compound, in various tissues.

Experimental_Workflow cluster_tissue_prep Tissue Preparation cluster_extraction Metabolite Extraction cluster_analysis Quantitative Analysis Tissue_Collection Tissue Collection (Liver, Heart, Kidney, Brain) Flash_Freezing Flash Freezing (Liquid Nitrogen) Tissue_Collection->Flash_Freezing Homogenization Homogenization Flash_Freezing->Homogenization Extraction Acyl-CoA Extraction (LLE or SPE) Homogenization->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Analysis Data Analysis & Normalization LC_MSMS->Data_Analysis

Caption: Generalized workflow for the quantification of acyl-CoA levels in tissues.

Conclusion

Although direct comparative data for this compound levels in different tissues is currently unavailable in the scientific literature, this guide provides a foundational understanding of acyl-CoA metabolism and the experimental approaches required to generate such data. Further research, including targeted metabolomics studies, is necessary to elucidate the tissue-specific distribution and physiological role of this particular molecule. The provided experimental framework can serve as a starting point for researchers and drug development professionals interested in investigating novel lipid metabolites.

3,9-Dihydroxydodecanoyl-CoA vs other dihydroxy fatty acid signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Dihydroxy Fatty Acid Signaling

Introduction

Dihydroxy fatty acids are a class of lipid signaling molecules derived from the oxygenation of polyunsaturated fatty acids (PUFAs). These metabolites play crucial roles in a myriad of physiological and pathological processes, including inflammation, vasodilation, neuroprotection, and cancer progression. While the signaling pathways of some dihydroxy fatty acids are well-documented, others, such as 3,9-dihydroxydodecanoyl-CoA, remain largely uncharacterized in publicly available literature. This guide provides a comparative overview of the signaling mechanisms of several well-studied dihydroxy fatty acids, offering a framework for understanding this diverse class of lipid mediators. We will focus on dihydroxy derivatives of arachidonic acid (AA), linoleic acid (LA), and docosahexaenoic acid (DHA), presenting their biosynthesis, signaling pathways, and physiological effects, supported by experimental data and detailed protocols.

Comparison of Dihydroxy Fatty Acid Signaling Pathways

The following tables summarize the key characteristics of three major classes of dihydroxy fatty acid signaling molecules: Dihydroxyeicosatrienoic acids (DHETs), Dihydroxyoctadecenoic acids (DiHOMEs, also known as leukotoxin diols), and Dihydroxydocosahexaenoic acids (diHDHAs).

Table 1: Biosynthesis and Receptors of Dihydroxy Fatty Acids

FeatureDihydroxyeicosatrienoic Acids (DHETs)Dihydroxyoctadecenoic Acids (DiHOMEs)Dihydroxydocosahexaenoic Acids (diHDHAs)
Precursor Fatty Acid Arachidonic Acid (AA)Linoleic Acid (LA)Docosahexaenoic Acid (DHA)[1][2]
Intermediate Metabolite Epoxyeicosatrienoic Acids (EETs)Epoxyoctadecenoic Acids (EpOMEs or Leukotoxins)Epoxydocosahexaenoic Acids (EDPs)
Key Biosynthetic Enzymes Cytochrome P450 (CYP) Epoxygenases, soluble Epoxide Hydrolase (sEH)[3][4]Cytochrome P450 (CYP) Epoxygenases, soluble Epoxide Hydrolase (sEH)[5][6]Lipoxygenases (LOX), CYP Epoxygenases, sEH[2][7]
Known Receptors/Targets Large-conductance Ca2+-activated K+ (BKCa) channelsUnknown, but known to induce calcium fluxes in adipocytes[5]GPR110 (ADGRF1) for synaptamide (B1662480) (a DHA derivative)[2]
Primary Tissues/Cells Vascular endothelium, smooth muscle cells, kidney, heartLeukocytes, lung, brown and white adipose tissue[5][6]Brain, retina, immune cells[1][2]

Table 2: Signaling Mechanisms and Physiological Effects

FeatureDihydroxyeicosatrienoic Acids (DHETs)Dihydroxyoctadecenoic Acids (DiHOMEs)Dihydroxydocosahexaenoic Acids (diHDHAs)
Primary Signaling Mechanism Activation of BKCa channels, leading to hyperpolarization of cell membranes.[3]Induction of intracellular calcium fluxes.[5]Modulation of transcription factors (e.g., STAT3), production of reactive oxygen species (ROS).[8]
Downstream Pathways Vasodilation cascade.Pro-inflammatory and cytotoxic pathways.[5]Anti-inflammatory, pro-resolving, and anti-cancer pathways (e.g., inhibition of STAT3/IL-6).[8]
Key Physiological Effects Potent vasodilation of coronary arterioles.[3]Associated with acute lung injury and inflammation.[5][6]Neuroprotection, resolution of inflammation, inhibition of cancer stemness.[1][2][8]
Pathological Relevance Regulation of blood pressure and vascular tone.Acute Respiratory Distress Syndrome (ARDS), severe inflammatory responses.[5][6]Potential therapeutic for neurodegenerative diseases and cancer.[1][2][8]

Table 3: Quantitative Comparison of Biological Activity

MetaboliteAssayTarget/Cell TypePotency (EC50/IC50)Reference
11,12-DHET BKCa channel activationRat coronary arterial myocytes1.87 ± 0.57 nM[3]
8,9-DHET Dilation of human coronary arteriolesHuman coronary arterioles~10 µM[3]
14,15-DHET Dilation of human coronary arteriolesHuman coronary arterioles~10 µM[3]
13R,20-diHDHA Inhibition of mammosphere formationMDA-MB-231 & MCF-7 breast cancer cells~10-20 µM (Significant inhibition)[8]
9,10-DiHOME Calcium flux activationMouse brown and white adipocytesEffective at 10 µM[5]
12,13-DiHOME Calcium flux activationMouse brown and white adipocytesEffective at 10 µM[5]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the biosynthetic and signaling pathways of the discussed dihydroxy fatty acids.

DHET_Signaling_Pathway cluster_synthesis Biosynthesis cluster_signaling Signaling Cascade AA Arachidonic Acid (in cell membrane) EETs Epoxyeicosatrienoic Acids (EETs) AA->EETs CYP Epoxygenase DHETs Dihydroxyeicosatrienoic Acids (DHETs) EETs->DHETs soluble Epoxide Hydrolase (sEH) BKCa BKCa Channel DHETs->BKCa Activation Hyperpolarization Membrane Hyperpolarization BKCa->Hyperpolarization K+ efflux Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: Biosynthesis and signaling pathway of Dihydroxyeicosatrienoic Acids (DHETs).

DiHOME_Signaling_Pathway cluster_synthesis Biosynthesis cluster_signaling Signaling Cascade LA Linoleic Acid EpOMEs Epoxyoctadecenoic Acids (Leukotoxins) LA->EpOMEs CYP Epoxygenase DiHOMEs Dihydroxyoctadecenoic Acids (DiHOMEs) EpOMEs->DiHOMEs soluble Epoxide Hydrolase (sEH) Adipocyte Adipocyte / Leukocyte DiHOMEs->Adipocyte CaFlux Intracellular Ca2+ Increase Adipocyte->CaFlux Receptor Activation (putative) Inflammation Inflammation & Cytotoxicity CaFlux->Inflammation

Caption: Biosynthesis and signaling pathway of Dihydroxyoctadecenoic Acids (DiHOMEs).

diHDHA_Signaling_Pathway DHA Docosahexaenoic Acid (DHA) diHDHA 13R,20-diHDHA DHA->diHDHA Lipoxygenase (LOX) ROS ↑ Reactive Oxygen Species (ROS) diHDHA->ROS STAT3 p-STAT3 Inhibition ROS->STAT3 IL6 ↓ IL-6 Expression & Secretion STAT3->IL6 Stemness Inhibition of Cancer Stemness (↓ Self-renewal, ↓ Migration) STAT3->Stemness IL6->Stemness

Caption: Signaling pathway of 13R,20-diHDHA in inhibiting breast cancer stemness.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the study of dihydroxy fatty acid signaling.

Protocol 1: GPCR Activation Assay via Intracellular Calcium Mobilization

This protocol describes a common method to assess the activation of Gq-coupled G protein-coupled receptors (GPCRs) by measuring changes in intracellular calcium concentration using a fluorescent indicator.

1. Cell Culture and Plating:

  • Culture HEK293T cells (or another suitable cell line) transiently or stably expressing the GPCR of interest in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Seed cells into black-walled, clear-bottom 96-well plates at a density of 50,000-80,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

2. Fluorescent Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at a final concentration of 2-5 µM in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

  • Aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.

  • Incubate the plate for 45-60 minutes at 37°C in the dark.

3. Ligand Preparation and Assay:

  • Prepare a 2X concentrated solution of the dihydroxy fatty acid ligand in HBSS. A concentration range should be prepared to determine the EC50 value.

  • After incubation, wash the cells twice with 200 µL of HBSS.

  • Add 100 µL of HBSS to each well.

  • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

  • Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Add 100 µL of the 2X ligand solution to the wells and immediately begin recording the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) every 1-2 seconds for at least 2-3 minutes.

4. Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after ligand addition.

  • Normalize the response to a positive control (e.g., ATP for endogenous purinergic receptors).

  • Plot the normalized response against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Mobilization_Workflow start Start step1 Seed GPCR-expressing cells in 96-well plate start->step1 step2 Incubate cells for 24h step1->step2 step3 Load cells with Fluo-4 AM calcium dye step2->step3 step4 Incubate for 45-60 min step3->step4 step5 Wash cells twice with HBSS step4->step5 step6 Place plate in fluorescence reader step5->step6 step7 Record baseline fluorescence step6->step7 step8 Inject dihydroxy fatty acid and record fluorescence change step7->step8 step9 Analyze data: Calculate ΔF and EC50 step8->step9 end End step9->end

Caption: Experimental workflow for the intracellular calcium mobilization assay.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a non-radiolabeled dihydroxy fatty acid for a specific receptor by measuring its ability to compete with a known radioligand.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in binding buffer and determine the protein concentration using a BCA or Bradford assay.

2. Assay Setup:

  • In a 96-well plate, combine the following in binding buffer:

    • A fixed amount of membrane preparation (e.g., 10-50 µg protein).

    • A fixed concentration of a suitable radioligand (e.g., [3H]-ligand) at or below its Kd value.

    • A range of concentrations of the unlabeled dihydroxy fatty acid (the competitor).

  • To determine non-specific binding, include wells with a high concentration of a known, non-radioactive antagonist.

  • To determine total binding, include wells with only the radioligand and membranes.

3. Incubation and Filtration:

  • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quickly wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Scintillation Counting and Data Analysis:

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The study of dihydroxy fatty acid signaling is a rapidly evolving field with significant implications for human health and disease. While molecules like DHETs, DiHOMEs, and diHDHAs have distinct and potent biological activities, many other dihydroxy fatty acids, including this compound, await characterization. The comparative data and standardized protocols presented in this guide are intended to provide researchers with a valuable resource for navigating this complex area of lipid signaling and to facilitate future discoveries. The use of systematic approaches, including quantitative assays and detailed pathway analysis, will be essential in elucidating the full spectrum of activities of this important class of lipid mediators.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the largely uncharacterized oxylipin 3,9-Dihydroxydodecanoyl-CoA and its structurally related analogs. Due to the limited direct research on this compound, this guide leverages experimental data from similar dihydroxy fatty acids to infer its potential biological significance and provide a framework for future investigation.

Introduction to this compound and Related Oxylipins

Oxylipins are a diverse class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. They play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. While extensive research has focused on well-known oxylipins like prostaglandins (B1171923) and leukotrienes, many other species, such as this compound, remain largely unexplored.

This compound is a C12 dihydroxy fatty acid derivative. Its structure, featuring hydroxyl groups at the 3rd and 9th positions, suggests potential involvement in fatty acid metabolism and signaling pathways. Given the lack of direct studies, this guide focuses on a comparative analysis with other C12 dihydroxy fatty acids to postulate its functions and provide a basis for experimental design.

Hypothesized Biosynthesis of this compound

The biosynthesis of this compound has not been experimentally determined. However, based on known oxylipin biosynthetic pathways, two primary routes can be hypothesized: the cytochrome P450 (CYP) epoxygenase pathway and the lipoxygenase (LOX) pathway.

dot

cluster_0 Hypothesized Biosynthetic Pathways for this compound cluster_1 Cytochrome P450 Pathway cluster_2 Lipoxygenase Pathway Dodecanoyl-CoA Dodecanoyl-CoA CYP450 CYP450 Dodecanoyl-CoA->CYP450 Epoxidation LOX LOX Dodecanoyl-CoA->LOX Dioxygenation Epoxydodecanoyl-CoA Epoxydodecanoyl-CoA sEH sEH Epoxydodecanoyl-CoA->sEH Hydrolysis Hydroperoxydodecanoyl-CoA Hydroperoxydodecanoyl-CoA Peroxidase Peroxidase Hydroperoxydodecanoyl-CoA->Peroxidase Reduction This compound This compound CYP450->Epoxydodecanoyl-CoA sEH->this compound LOX->Hydroperoxydodecanoyl-CoA Peroxidase->this compound

Caption: Hypothesized biosynthetic pathways of this compound.

Comparative Analysis of Biological Activities

To infer the potential biological activities of this compound, this section compares the known effects of structurally similar C12 dihydroxy and monohydroxy fatty acids. The position of the hydroxyl groups can significantly influence the biological activity of these molecules.

Oxylipin AnalogBiological ActivityQuantitative DataReference
3-Hydroxydodecanoic acid Pro-inflammatory effects in certain contexts.Induces inflammatory responses in macrophages.[1]
9,10-Dihydroxydodecanoic acid Unknown, but dihydroxy fatty acids are involved in signaling.Data not available.
11,12-Dihydroxydodecanoic acid Potential roles in inflammation and cell signaling.Data not available.
10-Hydroxy-2-decenoic acid Anti-inflammatory and antioxidant properties.Reduces hydroxyl radical-induced damage in vascular smooth muscle cells.[2]
Dodecanedioic acid Not a dihydroxy acid, but a C12 dicarboxylic acid with industrial applications.Used in the production of polymers and fragrances.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of oxylipins. The following section outlines a comprehensive experimental workflow for the analysis of this compound and related compounds.

General Experimental Workflow

dot

Sample_Collection Sample Collection (e.g., plasma, tissue) Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample_Collection->Lipid_Extraction Solid_Phase_Extraction Solid-Phase Extraction (SPE) (for oxylipin enrichment) Lipid_Extraction->Solid_Phase_Extraction LC_MS_MS_Analysis LC-MS/MS Analysis (Quantitative Profiling) Solid_Phase_Extraction->LC_MS_MS_Analysis Data_Analysis Data Analysis (Quantification and Statistical Analysis) LC_MS_MS_Analysis->Data_Analysis

Caption: General workflow for the analysis of dihydroxy fatty acids.

Detailed Methodologies

1. Lipid Extraction:

  • Objective: To extract total lipids from biological samples.

  • Protocol:

    • Homogenize the sample (e.g., 100 mg of tissue or 100 µL of plasma) in a chloroform/methanol (B129727) mixture (2:1, v/v) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.

    • Add a known amount of a suitable internal standard (e.g., a deuterated analog of a dihydroxy fatty acid) for quantification.

    • After vigorous vortexing and centrifugation, collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

2. Solid-Phase Extraction (SPE) for Oxylipin Enrichment:

  • Objective: To isolate and enrich the oxylipin fraction from the total lipid extract.

  • Protocol:

    • Reconstitute the dried lipid extract in a small volume of a suitable solvent.

    • Use a C18 SPE cartridge pre-conditioned with methanol and water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove neutral lipids.

    • Elute the oxylipins with a more polar solvent (e.g., methyl formate (B1220265) or ethyl acetate).

    • Dry the eluted fraction under nitrogen.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Objective: To separate, identify, and quantify this compound and its analogs.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used for separating oxylipins.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of a modifier like formic acid or acetic acid to improve ionization.

    • Flow Rate: Optimized based on the column dimensions.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for oxylipins due to the presence of the carboxylic acid group.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer, or full scan/data-dependent MS/MS for identification on a high-resolution instrument.

    • MRM Transitions: Specific precursor-to-product ion transitions would need to be determined for this compound and its analogs using authentic standards.

4. Data Analysis:

  • Quantification: Calculate the concentration of each analyte by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with authentic standards.

  • Statistical Analysis: Perform appropriate statistical tests to compare the levels of different oxylipins across different experimental groups.

Conclusion and Future Directions

While direct experimental data on this compound is currently unavailable, this guide provides a comparative framework based on its structural similarity to other dihydroxy fatty acids. The hypothesized biosynthetic pathways and the comparative analysis of biological activities suggest that this compound may play a role in inflammatory and metabolic signaling.

Future research should focus on:

  • Chemical Synthesis: The synthesis of an authentic standard of this compound is essential for its definitive identification and quantification in biological samples.

  • Biosynthetic Pathway Elucidation: Experimental studies are needed to confirm the enzymatic pathways responsible for the production of this compound.

  • Biological Activity Screening: A comprehensive screening of the biological activities of this compound, including its effects on key inflammatory and metabolic targets, will be crucial to understanding its physiological role.

The detailed experimental protocols provided in this guide offer a robust starting point for researchers aiming to unravel the functions of this and other novel oxylipins.

References

Cross-Validation of Analytical Methods for Dihydroxyacyl-CoAs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dihydroxyacyl-CoA intermediates is crucial for understanding cellular metabolism and the progression of metabolic diseases. The cross-validation of analytical methods ensures data integrity, consistency, and reliability, particularly when transferring methods between laboratories or adopting new technologies. This guide provides an objective comparison of common analytical techniques used for the analysis of dihydroxyacyl-CoAs, supported by experimental data and detailed protocols.

The primary methods for the quantification of acyl-CoA species, including dihydroxyacyl-CoAs, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV or Fluorescence detection (HPLC-UV/Fluorescence), and enzymatic assays.[1][2] Of these, LC-MS/MS-based methods are often favored for their high selectivity and sensitivity.[2]

Data Presentation: Comparison of Analytical Methods

The performance of each method varies significantly in terms of sensitivity, specificity, and throughput. The choice of method often depends on the specific requirements of the study, such as the need for high sensitivity for low-abundance analytes or high throughput for screening large numbers of samples.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol[1]120 pmol (with derivatization)[1]~50 fmol[1]
Limit of Quantification (LOQ) 5-50 fmol[1]1.3 nmol (LC/MS-based)[1]~100 fmol[1]
Linearity (R²) >0.99[1]>0.99Variable
Precision (%RSD) < 5%[1]< 15%[1]< 20%[1]
Specificity High (based on mass-to-charge ratio)[1]Moderate (risk of co-elution)[1]High (enzyme-specific)[1]
Throughput High[1]ModerateLow to Moderate

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for each of the compared techniques.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and specificity, making it ideal for quantifying low-level metabolites in complex biological matrices.[1][2]

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[1]

    • Load 500 µL of the biological sample onto the conditioned cartridge.[1]

    • Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.[1]

    • Elute the dihydroxyacyl-CoAs with 1 mL of methanol.[1]

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

  • Liquid Chromatography

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).[1]

    • Gradient: A typical gradient runs from 5% B to 95% B over 5 minutes.[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 5 µL.[1]

  • Tandem Mass Spectrometry

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity.[3]

    • Transitions: Specific precursor-to-product ion transitions are monitored for each target dihydroxyacyl-CoA.

2. High-Performance Liquid Chromatography with UV/Fluorescence Detection

This technique is a cost-effective alternative to LC-MS/MS but often requires derivatization to enhance the detection of acyl-CoAs that lack a strong UV chromophore.[1][4]

  • Sample Preparation & Derivatization

    • Perform a sample extraction using a suitable solvent like methanol.

    • For fluorescence detection, react the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F) to derivatize the CoA moiety.[1]

  • HPLC Conditions

    • Column: C18 reversed-phase column.[1]

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.[1]

    • Detection:

      • UV: Wavelength is set based on the absorbance of the CoA molecule or the derivatizing agent.

      • Fluorescence: Excitation and emission wavelengths are set according to the fluorescent label used.

3. Enzymatic Assay

Enzymatic assays are highly specific and rely on the enzymatic conversion of the target analyte, which produces a measurable signal (e.g., change in absorbance).[5]

  • Assay Principle

    • The assay for 3-hydroxyacyl-CoAs involves their oxidation to 3-keto-acyl-CoAs by 3-hydroxyacyl-CoA dehydrogenase.[5]

    • This reaction is coupled to the reduction of NAD+ to NADH.[5]

    • The increase in NADH concentration is measured by absorbance at 340 nm or by fluorescence, which is directly proportional to the amount of dihydroxyacyl-CoA in the sample.[1][5]

  • Protocol Outline

    • Extract acyl-CoA esters from tissue samples.[5]

    • Incubate the extract with 3-hydroxyacyl-CoA dehydrogenase and NAD+.

    • Measure the change in absorbance at 340 nm or fluorescence to determine the amount of NADH produced.[1]

Mandatory Visualizations

G cluster_prep Method Development & Validation cluster_exec Cross-Validation Execution cluster_eval Data Evaluation & Acceptance A Define Analytical Requirements (Sensitivity, Specificity, Range) B Select Primary Method (e.g., Method A: UHPLC-MS/MS) A->B C Select Comparator Method (e.g., Method B: HPLC-UV) A->C D Full Validation of Method A & Method B B->D C->D E Prepare Quality Control (QC) Samples (Low, Mid, High) D->E F Analyze QCs & Incurred Samples with Both Methods E->F G Calculate Concentrations from Method A & Method B F->G H Statistical Comparison of Results G->H I Assess Bias Between Methods (e.g., Bland-Altman plot) H->I J Acceptance Criteria Met? (% Difference < 15%) I->J K Methods are Interchangeable J->K Yes L Investigate Discrepancy J->L No

Caption: Workflow for the cross-validation of two analytical methods.

G Fatty Acid β-Oxidation Pathway FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase EnoylCoA trans-Δ²-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA L-β-Hydroxyacyl-CoA (Dihydroxyacyl-CoA) EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase TCA TCA Cycle AcetylCoA->TCA

Caption: Role of dihydroxyacyl-CoAs in the fatty acid β-oxidation pathway.

References

Unraveling the Biological Significance of 3,9-Dihydroxydodecanoyl-CoA: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a significant gap in the understanding of the specific biological activity of 3,9-Dihydroxydodecanoyl-CoA. While the metabolism of fatty acyl-CoAs is a well-established field of study, information detailing the unique functions, biosynthetic pathways, and precursors of this particular dihydroxy-substituted molecule is notably absent. Consequently, a direct comparative analysis of its biological activity against its precursors is not feasible at this time.

The study of fatty acid metabolism is crucial for understanding cellular energy, membrane structure, and signaling processes. Fatty acyl-CoAs are central intermediates in these pathways, undergoing various modifications such as hydroxylation, which can significantly alter their biological properties. However, the specific roles of dihydroxy fatty acyl-CoAs, particularly those with hydroxyl groups at distal positions like the 3rd and 9th carbons, remain largely unexplored.

The General Landscape of Fatty Acyl-CoA Metabolism

Fatty acids are activated to their CoA thioesters to participate in metabolic pathways. The introduction of hydroxyl groups is a common modification. For instance, 3-hydroxyacyl-CoAs are key intermediates in the beta-oxidation pathway of fatty acid degradation. Enzymes such as enoyl-CoA hydratases and 3-hydroxyacyl-CoA dehydrogenases are responsible for the creation and subsequent processing of these molecules. The general pathway for beta-oxidation is depicted below.

Beta_Oxidation Acyl-CoA Acyl-CoA trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Acyl-CoA->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acyl-CoA (n-2) Acyl-CoA (n-2) 3-Ketoacyl-CoA->Acyl-CoA (n-2) Thiolase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Research_Workflow cluster_synthesis Synthesis & Purification cluster_activity Biological Activity Screening Chemical_Synthesis Chemical Synthesis of 3,9-dihydroxydodecanoic acid CoA_Ligation Enzymatic Ligation to Coenzyme A Chemical_Synthesis->CoA_Ligation Purification Purification and Characterization (HPLC, MS) CoA_Ligation->Purification Treatment Treatment with This compound Purification->Treatment Cell_Culture Cell Culture Models (e.g., Macrophages, Hepatocytes) Cell_Culture->Treatment Assays Biological Assays (e.g., Cytotoxicity, Gene Expression, Metabolomics) Treatment->Assays

Navigating the Metabolic Maze: A Comparative Guide to 3,9-Dihydroxydodecanoyl-CoA's Role in Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of cellular metabolism, the subtle ebb and flow of intermediate molecules can herald the onset and progression of complex diseases. One such molecule, 3,9-Dihydroxydodecanoyl-CoA, an intermediate in fatty acid metabolism, is gaining attention for its differential expression in various disease models. This guide offers a comprehensive comparison of the expression of its key metabolizing enzyme, Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD), encoded by the HADHA gene, across prominent disease models, providing researchers, scientists, and drug development professionals with critical data to inform their work.

While direct quantification of this compound is not commonly reported, the expression levels of LCHAD/HADHA serve as a crucial proxy for the activity of this metabolic pathway. Alterations in HADHA expression have been implicated in a range of pathologies, from various cancers to metabolic disorders. This guide synthesizes the available quantitative data, details the experimental methodologies used for its detection, and visualizes the key pathways, offering a foundational resource for further investigation.

Comparative Analysis of LCHAD/HADHA Expression in Disease Models

The differential expression of LCHAD/HADHA across various disease models highlights its multifaceted role in cellular health and disease. The following tables summarize the quantitative data on HADHA expression in cancer and metabolic disease models.

Table 1: Differential Expression of LCHAD/HADHA in Cancer Models
Cancer TypeModel SystemDirection of ChangeFold Change / % ChangeMethod of DetectionReference
Ovarian Cancer Human Tumor Tissues (n=108)Upregulated50.9% of tumors showed elevated expression compared to normal tissue.Immunohistochemistry (IHC)[1]
Ovarian Cancer Cell Lines (HO-8910, A2780, SK-OV-3)UpregulatedSignificantly elevated mRNA levels compared to normal ovarian epithelial cells.qRT-PCR[1]
Breast Cancer Human Breast Cancer Tissues (meta-analysis of 380 patients)Downregulated18.4% - 26% reduction in expression.Microarray[2][3]
Hepatocellular Carcinoma (HCC) Human HCC TissuesDownregulatedSignificantly downregulated mRNA transcript.qRT-PCR[4]
Free Fatty Acid (FFA)-treated HepG2 cellsDownregulatedSignificant decrease in both mRNA and protein levels.qRT-PCR, Western Blot[5]
Clear Cell Renal Cell Carcinoma (ccRCC) Human ccRCC TissuesDownregulatedDownregulated expression correlated with tumor grade and stage.Not specified[4]
Colorectal Cancer (CRC) Metformin-treated CRC cellsUpregulatedUpregulated following treatment.Not specified[6]
Table 2: Differential Expression of LCHAD/HADHA in Metabolic Disease Models
Disease ModelModel SystemDirection of ChangeFold Change / % ChangeMethod of DetectionReference
Non-alcoholic Fatty Liver Disease (NAFLD) High-Fat Diet (HFD)-fed MiceDownregulatedSignificant decrease in both mRNA and protein levels in liver tissue.qRT-PCR, Western Blot[7]
Free Fatty Acid (FFA)-treated L02 liver cellsDownregulatedSignificant decrease in mRNA and protein levels.qRT-PCR, Western Blot[7]
Diabetes (Hyperglucagonemia model) Glucagon-treated primary hepatocytesDownregulatedSignificant decline in protein abundance.Western Blot[8]
High-Fat Diet (HFD)-fed and ob/ob miceDownregulatedSignificant decline in hepatic expression.Not specified[8]
Diabetic Cardiomyopathy Animal models of Type 1 and Type 2 DiabetesAltered (Increased FAO)Accelerated rates of fatty acid β-oxidation.Metabolic studies[9]

Key Signaling and Metabolic Pathways

To contextualize the role of LCHAD/HADHA, it is essential to visualize its position within the broader fatty acid beta-oxidation pathway.

Fatty_Acid_Beta_Oxidation cluster_0 Mitochondrial Matrix Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA ACAD Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->ACAD FAD -> FADH2 Enoyl_CoA Trans-Δ2-Enoyl-CoA ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (e.g., this compound) LCHAD LCHAD (HADHA) Hydroxyacyl_CoA->LCHAD NAD+ -> NADH Ketoacyl_CoA 3-Ketoacyl-CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Shorter_Acyl_CoA Acyl-CoA (n-2 carbons) Shorter_Acyl_CoA->ACAD Re-enters cycle Acetyl_CoA Acetyl-CoA TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle ACAD->Enoyl_CoA ECH->Hydroxyacyl_CoA LCHAD->Ketoacyl_CoA Thiolase->Shorter_Acyl_CoA Thiolase->Acetyl_CoA

Caption: Mitochondrial fatty acid beta-oxidation pathway highlighting the role of LCHAD (HADHA).

This diagram illustrates the four key enzymatic steps of beta-oxidation for long-chain fatty acids within the mitochondrial matrix. LCHAD, the protein product of the HADHA gene, catalyzes the third step, the NAD+-dependent dehydrogenation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA. The initial substrate for this pathway is a long-chain fatty acyl-CoA, and through successive cycles, it is shortened by two carbons, releasing acetyl-CoA which then enters the TCA cycle for energy production.

Experimental Protocols

Accurate and reproducible quantification of LCHAD/HADHA expression is paramount for comparative studies. Below are detailed methodologies for the key experiments cited.

Quantitative Real-Time PCR (qRT-PCR) for HADHA mRNA Expression

Objective: To quantify the relative abundance of HADHA messenger RNA (mRNA) in biological samples.

1. RNA Extraction:

  • Homogenize tissue samples or lyse cultured cells using a suitable lysis buffer (e.g., TRIzol).

  • Extract total RNA following the manufacturer's protocol for the chosen RNA isolation kit.

  • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis to check for integrity.

2. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.

  • The reaction mixture typically includes dNTPs, RNase inhibitor, and the appropriate reaction buffer.

  • Incubate the reaction at the recommended temperature and time for the reverse transcriptase used (e.g., 65°C for 5 min, followed by 37°C for 60 min, and a final inactivation step at 70°C for 15 min).

3. qRT-PCR:

  • Prepare the reaction mixture containing cDNA template, forward and reverse primers for HADHA and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

  • HADHA Primer Example (Human):

    • Forward: 5'-AGCTGGAGCTGGAGGAGAAC-3'

    • Reverse: 5'-TCCAGGTAGAAGCCGATGTTG-3'

  • Perform the qRT-PCR using a real-time PCR system with a typical thermal cycling profile:

    • Initial denaturation: 95°C for 10 min.

    • 40 cycles of:

      • Denaturation: 95°C for 15 sec.

      • Annealing/Extension: 60°C for 60 sec.

  • A melt curve analysis should be performed at the end to ensure primer specificity for SYBR Green-based assays.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for both HADHA and the reference gene.

  • Calculate the relative expression of HADHA using the 2-ΔΔCt method.

Western Blot for LCHAD/HADHA Protein Quantification

Objective: To detect and quantify the levels of LCHAD/HADHA protein in a sample.

1. Protein Extraction:

  • Lyse cells or homogenized tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by size on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for HADHA (e.g., rabbit anti-HADHA, diluted 1:1000 in blocking buffer) overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again as in the previous step.

5. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system or X-ray film.

  • Quantify band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC) for LCHAD/HADHA Localization and Expression

Objective: To visualize the localization and semi-quantitative expression of LCHAD/HADHA protein in tissue sections.

1. Tissue Preparation:

  • Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.

  • Cut 4-5 µm thick sections and mount them on positively charged slides.

2. Deparaffinization and Rehydration:

  • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

  • Allow slides to cool to room temperature.

4. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Block non-specific antibody binding with a blocking serum (e.g., 5% goat serum) for 30 minutes.

  • Incubate with the primary anti-HADHA antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Wash with PBS.

  • Incubate with a biotinylated secondary antibody for 30 minutes.

  • Wash with PBS.

  • Incubate with a streptavidin-HRP conjugate for 30 minutes.

  • Wash with PBS.

5. Visualization and Counterstaining:

  • Apply a DAB (3,3'-diaminobenzidine) substrate solution to develop the color.

  • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydrate the sections, clear in xylene, and mount with a coverslip.

6. Analysis:

  • Examine the slides under a microscope.

  • The intensity and localization of the brown staining indicate the expression level and subcellular location of the HADHA protein.

Conclusion

The differential expression of LCHAD/HADHA in various disease models underscores the critical role of fatty acid metabolism in the pathophysiology of cancer and metabolic disorders. This guide provides a centralized resource of comparative data and standardized protocols to facilitate further research into the diagnostic, prognostic, and therapeutic potential of targeting this key metabolic enzyme. As our understanding of the intricate metabolic reprogramming in disease deepens, the insights gleaned from studying molecules like this compound and its associated enzymes will be invaluable in developing novel therapeutic strategies.

References

Comparative Guide to the Synthesis and Structural Confirmation of 3,9-Dihydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the synthesis and structural confirmation of 3,9-Dihydroxydodecanoyl-CoA, a functionalized long-chain acyl-CoA. The information presented is intended to assist researchers in selecting appropriate strategies for obtaining and verifying the structure of this and similar molecules.

I. Synthesis of this compound: A Comparison of Chemical and Biocatalytic Approaches

The synthesis of this compound can be approached through two primary routes: traditional chemical synthesis and biocatalytic methods. Each approach offers distinct advantages and disadvantages in terms of stereocontrol, scalability, and environmental impact.

A. Plausible Chemical Synthesis Route

A plausible retrosynthetic analysis of 3,9-dihydroxydodecanoic acid, the precursor to the target CoA thioester, suggests a strategy involving the coupling of two key fragments. This multi-step chemical synthesis requires careful planning, particularly concerning the use of protecting groups to prevent unwanted side reactions with the hydroxyl functionalities.

One potential synthetic route begins with commercially available starting materials and involves the creation of a carbon-carbon bond to assemble the 12-carbon backbone, followed by the introduction and/or modification of the hydroxyl groups. A critical aspect of this approach is the use of orthogonal protecting groups, which can be selectively removed under different conditions, allowing for the specific manipulation of each hydroxyl group. For instance, a silyl (B83357) ether could be used to protect one hydroxyl group, while a benzyl (B1604629) ether protects the other.

B. Biocatalytic Synthesis Approach

Biocatalytic methods offer an attractive alternative to chemical synthesis, often providing high stereoselectivity and milder reaction conditions. Enzymes such as lipoxygenases (LOXs) and diol synthases can be employed to introduce dihydroxy functionalities into fatty acid chains. For the synthesis of 3,9-dihydroxydodecanoic acid, a potential biocatalytic route could involve the use of a recombinant microorganism expressing a specific set of enzymes capable of hydroxylating a dodecanoic acid precursor at the C-3 and C-9 positions. This approach could potentially reduce the number of steps and the need for protecting groups.

Comparison of Synthesis Methods

FeatureChemical SynthesisBiocatalytic Synthesis
Stereocontrol Can be challenging; may require chiral auxiliaries or asymmetric catalysts.Often highly stereospecific, yielding a single enantiomer or diastereomer.
Reaction Conditions May involve harsh reagents, high temperatures, and anhydrous conditions.Typically occurs in aqueous media under mild temperature and pH conditions.
Protecting Groups Often necessary, adding to the number of synthetic steps.Generally not required, leading to shorter synthetic routes.
Scalability Well-established for large-scale production.Can be challenging to scale up due to enzyme stability and cofactor requirements.
Environmental Impact May generate significant chemical waste.Generally considered more environmentally friendly ("greener").

II. Structural Confirmation of this compound

Once synthesized, the definitive confirmation of the structure of this compound is paramount. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides the necessary data to verify the molecular weight, elemental composition, and connectivity of the molecule.

A. Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of acyl-CoA species. For this compound, electrospray ionization (ESI) in positive ion mode would be expected to produce a protonated molecular ion [M+H]⁺. A characteristic fragmentation pattern in MS/MS involves the neutral loss of the phosphopantetheine group (507 Da), which is a hallmark of acyl-CoAs[1][2][3]. Further fragmentation of the acyl chain can provide information about the location of the hydroxyl groups. Cleavage adjacent to the hydroxyl groups would result in specific fragment ions, helping to pinpoint their positions at C-3 and C-9.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are indispensable for the complete structural elucidation of organic molecules.

  • ¹H NMR: The ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons in the dodecanoyl chain and the coenzyme A moiety. Protons on the carbons bearing the hydroxyl groups (at C-3 and C-9) would appear as multiplets in the range of 3.5-4.0 ppm. The protons adjacent to the thioester linkage would also have a distinct chemical shift.

  • ¹³C NMR: The ¹³C NMR spectrum would provide complementary information, with signals corresponding to each carbon atom in the molecule. The carbons attached to the hydroxyl groups (C-3 and C-9) would resonate in the range of 60-75 ppm. The carbonyl carbon of the thioester would appear significantly downfield, typically above 190 ppm. Two-dimensional NMR techniques, such as COSY and HMQC/HSQC, would be employed to establish the connectivity between protons and carbons, confirming the overall structure.

Comparison of Analytical Methods

TechniqueInformation ProvidedAdvantagesLimitations
LC-MS/MS Molecular weight, elemental composition (with high-resolution MS), and fragmentation pattern.High sensitivity, suitable for analyzing complex mixtures.Provides limited information on stereochemistry.
¹H NMR Proton environment, connectivity (with 2D NMR), and stereochemistry (in some cases).Non-destructive, provides detailed structural information.Lower sensitivity than MS, requires pure samples.
¹³C NMR Carbon skeleton and functional groups.Provides a map of the carbon framework.Lower sensitivity than ¹H NMR, may require longer acquisition times.

III. Experimental Protocols

A. General Protocol for Acyl-CoA Synthesis from a Carboxylic Acid

  • Activation of the Carboxylic Acid: The synthesized 3,9-dihydroxydodecanoic acid (with hydroxyl groups protected if necessary) is activated. A common method is the formation of an N-hydroxysuccinimide (NHS) ester by reacting the carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and NHS in an appropriate organic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Thioesterification: The activated carboxylic acid (e.g., the NHS ester) is then reacted with Coenzyme A (lithium salt) in an aqueous buffer solution (e.g., sodium bicarbonate buffer, pH ~8). The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by LC-MS.

  • Deprotection (if applicable): If protecting groups were used for the hydroxyl functions, they are removed under appropriate conditions. For example, silyl ethers are typically removed with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

  • Purification: The final product, this compound, is purified from the reaction mixture using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

B. General Protocol for LC-MS/MS Analysis of Acyl-CoAs

  • Sample Preparation: The purified this compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.

  • Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column (e.g., a C18 column). A gradient elution is typically used, with mobile phases consisting of water and acetonitrile, both containing a small percentage of formic acid.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the electrospray ionization source of the mass spectrometer. Data is acquired in positive ion mode. MS1 scans are performed to identify the protonated molecular ion. MS/MS scans are then performed on the molecular ion to obtain the fragmentation pattern.

C. General Protocol for NMR Analysis

  • Sample Preparation: A sufficient amount of purified this compound is dissolved in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated methanol (B129727) (CD₃OD).

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC/HSQC) spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts, coupling constants, and correlations from the 1D and 2D spectra are analyzed to assign all proton and carbon signals and confirm the structure of the molecule.

IV. Workflow Visualization

G Experimental Workflow for Synthesis and Structural Confirmation cluster_synthesis Synthesis cluster_coa_ligation CoA Ligation cluster_confirmation Structural Confirmation start Starting Materials chem_synth Chemical Synthesis (with Protecting Groups) start->chem_synth biocat_synth Biocatalytic Synthesis start->biocat_synth purify_acid Purification of 3,9-Dihydroxydodecanoic Acid chem_synth->purify_acid biocat_synth->purify_acid activate Carboxylic Acid Activation purify_acid->activate ligation Reaction with Coenzyme A activate->ligation purify_coa Purification of This compound ligation->purify_coa lcms LC-MS/MS Analysis purify_coa->lcms nmr NMR Spectroscopy (1H, 13C, 2D) purify_coa->nmr final_structure Confirmed Structure lcms->final_structure nmr->final_structure

Caption: Workflow for the synthesis and structural confirmation of this compound.

References

A Comparative Guide to Internal Standards for Accurate 3,9-Dihydroxydodecanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the precise quantification of acyl-CoA species is paramount. 3,9-Dihydroxydodecanoyl-CoA, a dually hydroxylated medium-chain fatty acyl-CoA, represents a unique analytical challenge. This guide provides a comprehensive comparison of internal standards for the accurate quantification of this compound, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based methods.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The most accurate and reliable method for the quantification of any analyte, including this compound, is the use of a stable isotope-labeled (SIL) internal standard.[1] A SIL internal standard is a version of the analyte molecule where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C).

Advantages of Stable Isotope-Labeled Internal Standards:

  • Co-elution with the Analyte: The SIL internal standard has nearly identical physicochemical properties to the analyte, ensuring they travel through the liquid chromatography column at the same rate and elute at the same time.

  • Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte in the mass spectrometer. Since the SIL internal standard is affected by the matrix in the same way as the analyte, it provides a reliable way to correct for these effects.

  • Compensation for Sample Loss: Any loss of sample during extraction, purification, and handling will affect both the analyte and the SIL internal standard equally, ensuring that the ratio between them remains constant.

The ideal internal standard for this compound would be a deuterated or ¹³C-labeled version of the molecule itself. While the commercial availability of such a standard is limited, custom synthesis is a viable option for research requiring the highest level of accuracy.[2][3][4][5]

Practical Alternatives: Surrogate Internal Standards

In the absence of a commercially available or custom-synthesized stable isotope-labeled internal standard for this compound, researchers often turn to surrogate internal standards. These are molecules that are structurally similar to the analyte but are not naturally present in the sample.

Commonly used surrogate internal standards for the quantification of long-chain and modified acyl-CoAs include:

  • Odd-Chain Fatty Acyl-CoAs: Heptadecanoyl-CoA (C17:0-CoA) and Pentadecanoyl-CoA (C15:0-CoA) are frequently used as internal standards because they are not typically found in significant amounts in most biological systems.[6][7][8]

  • Other Acyl-CoAs: Depending on the specific analytical method and the range of acyl-CoAs being analyzed, other non-endogenous acyl-CoAs may be employed.

Limitations of Surrogate Internal Standards:

While surrogate internal standards can provide a reasonable estimate of analyte concentration, they have inherent limitations:

  • Different Elution Times: Surrogates will have different retention times on the chromatography column compared to the analyte.

  • Differential Ionization Efficiency: The ionization efficiency of the surrogate in the mass spectrometer may differ from that of the analyte.

  • Variable Matrix Effects: The extent of ion suppression or enhancement from the biological matrix may not be the same for the surrogate and the analyte.

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts the accuracy and precision of quantification. The following table summarizes the expected performance of different internal standard strategies for this compound quantification.

Internal Standard TypeExpected AccuracyExpected Precision (RSD%)Linearity (R²)Correction for Matrix Effects
Deuterated this compound High (95-105%)< 5%[9]>0.99[9]Excellent
Heptadecanoyl-CoA (C17:0-CoA) Moderate (85-115%)[10]< 15%[9]>0.98Partial
Pentadecanoyl-CoA (C15:0-CoA) Moderate (85-115%)< 15%>0.98Partial

Experimental Protocols

A robust and sensitive method for the quantification of this compound involves sample preparation by solid-phase extraction (SPE) followed by analysis using LC-MS/MS.

Sample Preparation (Solid-Phase Extraction)
  • Homogenization: Homogenize the tissue or cell sample in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of the chosen internal standard (ideally deuterated this compound) to the homogenate at the earliest stage of sample preparation.[7]

  • Protein Precipitation: Precipitate proteins using a cold organic solvent such as acetonitrile (B52724) or methanol (B129727).

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.[9]

    • Load the sample supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.[9]

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).[9]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.[9]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[9]

    • Mobile Phase A: 0.1% formic acid in water.[9]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[9]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the acyl-CoAs, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.[9]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[9][11]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[6][11]

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both this compound and the internal standard. For most acyl-CoAs, a characteristic neutral loss of 507 Da is observed.[6][10]

Visualizing the Workflow and Pathways

To better illustrate the processes involved, the following diagrams have been created using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization Sample->Homogenization Spiking Spike with Internal Standard Homogenization->Spiking SPE Solid-Phase Extraction Spiking->SPE Elution Elution SPE->Elution Drydown Drydown & Reconstitution Elution->Drydown LC Liquid Chromatography Drydown->LC MSMS Tandem Mass Spectrometry (MRM) LC->MSMS Quantification Quantification MSMS->Quantification Result Concentration of this compound Quantification->Result

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_pathway Hypothetical Metabolic Pathway Precursor Dodecanoyl-CoA Hydroxylation1 Hydroxylase 1 Precursor->Hydroxylation1 Intermediate 3-Hydroxydodecanoyl-CoA Hydroxylation1->Intermediate Hydroxylation2 Hydroxylase 2 Intermediate->Hydroxylation2 Target This compound Hydroxylation2->Target Downstream Downstream Metabolism Target->Downstream

Caption: Hypothetical metabolic pathway involving this compound.

References

A Comparative Guide to the Synthesis of 3,9-Dihydroxydodecanoyl-CoA: Enzymatic vs. Chemical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and metabolic research, the synthesis of specific acyl-coenzyme A (CoA) thioesters is a critical step for in-vitro assays, mechanism-of-action studies, and as analytical standards. This guide provides a comparative overview of enzymatic and chemical synthesis routes for 3,9-dihydroxydodecanoyl-CoA, a molecule of interest in fatty acid metabolism. As specific literature for this exact molecule is limited, this comparison is based on established principles and experimental data for the synthesis of similar long-chain hydroxyacyl-CoAs.

At a Glance: Comparing Synthesis Routes

The choice between an enzymatic and a chemical approach for synthesizing this compound depends on several factors, including the desired stereospecificity, yield, purity, and scalability. Below is a summary of key performance indicators for each method.

ParameterEnzymatic SynthesisChemical Synthesis
Overall Yield Moderate to High (Can be >80%)Variable (Often lower due to multi-step processes)
Purity High (>95% achievable)Variable (Dependent on purification)
Stereoselectivity High (Enzyme-dependent)Can be controlled but may require chiral catalysts or resolving agents
Reaction Steps Fewer steps, often one-potMultiple steps with protection/deprotection
Reaction Conditions Mild (Physiological pH, temp.)Often harsh (Extreme pH, temp., anhydrous)
By-products/Waste Minimal, biodegradableOften produces toxic and non-biodegradable waste
Scalability Can be challengingMore established for large-scale production
Substrate Scope Often limited by enzyme specificityBroad, highly versatile

Visualizing the Synthesis Workflows

The following diagram illustrates the generalized workflows for the enzymatic and chemical synthesis of this compound, highlighting the key stages of each process.

G cluster_0 Enzymatic Synthesis Workflow cluster_1 Chemical Synthesis Workflow A_start Precursor (e.g., Dodecadienoyl-CoA) A_enz1 Enzymatic Hydration (Enoyl-CoA Hydratase) A_start->A_enz1 Step 1 A_enz2 Enzymatic Hydroxylation (e.g., P450 Monooxygenase) A_enz1->A_enz2 Step 2 A_ligase Acyl-CoA Ligation (Acyl-CoA Synthetase) A_enz2->A_ligase Alternative start with acid A_purify Purification (e.g., HPLC) A_ligase->A_purify Purification A_end This compound A_purify->A_end B_start Starting Material (e.g., Dodecanedioic acid derivative) B_protect Protection of Functional Groups B_start->B_protect B_hydroxyl Introduction of Hydroxyl Groups B_protect->B_hydroxyl B_deprotect Deprotection B_hydroxyl->B_deprotect B_acid 3,9-Dihydroxydodecanoic Acid B_deprotect->B_acid B_activate Carboxylic Acid Activation (e.g., with Ethyl Chloroformate) B_acid->B_activate B_couple Coupling with Coenzyme A B_activate->B_couple B_purify Purification (HPLC) B_couple->B_purify B_end This compound B_purify->B_end

Caption: A comparison of enzymatic and chemical synthesis workflows.

Detailed Methodologies

The following sections provide detailed, albeit hypothetical, protocols for both enzymatic and chemical synthesis routes, based on established methodologies for similar molecules.

Enzymatic Synthesis of this compound

Principle: This chemo-enzymatic approach involves the synthesis of the free fatty acid precursor, 3,9-dihydroxydodecanoic acid, followed by its enzymatic ligation to Coenzyme A using an acyl-CoA synthetase. This method leverages the high specificity of the enzyme to ensure correct thioester bond formation under mild conditions.

Experimental Protocol:

  • Expression and Purification of Acyl-CoA Synthetase:

    • A suitable acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available long-chain acyl-CoA synthetase) is overexpressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzymatic Ligation Reaction:

    • A reaction mixture is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • The following components are added to the reaction mixture:

      • 3,9-dihydroxydodecanoic acid (1 mM)

      • Coenzyme A (trilithium salt hydrate, 1.5 mM)

      • ATP (disodium salt, 5 mM)

      • MgCl₂ (10 mM)

      • Purified acyl-CoA synthetase (1-5 µM)

    • The reaction is incubated at 30-37°C for 2-4 hours. Reaction progress can be monitored by HPLC.

  • Purification of this compound:

    • The reaction is quenched by the addition of an equal volume of cold acetonitrile (B52724).

    • The mixture is centrifuged to precipitate the enzyme and other insoluble materials.

    • The supernatant is filtered and purified by reverse-phase HPLC using a C18 column. A gradient of acetonitrile in a phosphate (B84403) buffer is typically used for elution.[1]

    • Fractions containing the product are collected, pooled, and lyophilized.

Chemical Synthesis of this compound

Principle: This method involves the chemical activation of the carboxylic acid group of 3,9-dihydroxydodecanoic acid to form a reactive intermediate, which then reacts with the thiol group of Coenzyme A. The mixed anhydride (B1165640) method using ethyl chloroformate is a common approach.

Experimental Protocol:

  • Synthesis of 3,9-Dihydroxydodecanoic Acid:

    • This multi-step synthesis would likely start from a commercially available precursor and involve steps such as stereoselective reductions and protection/deprotection of the hydroxyl groups to obtain the desired stereoisomer of 3,9-dihydroxydodecanoic acid.

  • Activation of the Carboxylic Acid:

    • 3,9-dihydroxydodecanoic acid is dissolved in an anhydrous organic solvent (e.g., tetrahydrofuran, THF).

    • The solution is cooled to 0°C in an ice bath.

    • Triethylamine is added, followed by the dropwise addition of ethyl chloroformate.

    • The reaction is stirred at 0°C for 30-60 minutes to form the mixed anhydride.

  • Coupling with Coenzyme A:

    • In a separate flask, Coenzyme A (trilithium salt hydrate) is dissolved in an aqueous buffer (e.g., sodium bicarbonate solution, pH ~8.0).

    • The solution of the mixed anhydride in THF is added dropwise to the Coenzyme A solution with vigorous stirring. The reaction is maintained at 0-4°C.

    • The reaction mixture is stirred for an additional 1-2 hours.

  • Purification of this compound:

    • The organic solvent (THF) is removed under reduced pressure.

    • The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove unreacted starting materials.

    • The aqueous phase is then purified by reverse-phase HPLC as described in the enzymatic synthesis protocol.

Discussion of Advantages and Disadvantages

Enzymatic Synthesis:

  • Advantages:

    • High Specificity: Enzymes offer excellent chemo-, regio-, and stereoselectivity, which is particularly important for molecules with multiple chiral centers like this compound.[2]

    • Mild Reaction Conditions: Reactions are typically carried out in aqueous buffers at or near physiological pH and temperature, which helps to prevent degradation of sensitive molecules like Coenzyme A.[2]

    • Environmentally Friendly: Enzymatic reactions are considered "green" as they avoid the use of harsh organic solvents and toxic reagents, and the by-products are generally benign.[3]

    • High Yields: One-pot enzymatic reactions can achieve high conversion rates, often exceeding 80-95%.[1][4]

  • Disadvantages:

    • Enzyme Availability and Stability: The required enzyme may not be commercially available and may need to be produced and purified. Enzymes can also be sensitive to temperature, pH, and organic solvents.[2]

    • Substrate Specificity: The high specificity of enzymes can also be a limitation if the enzyme does not accept the desired substrate.[2]

    • Scalability: Scaling up enzymatic reactions can sometimes be challenging due to factors like enzyme cost and stability.

Chemical Synthesis:

  • Advantages:

    • Broad Substrate Scope: Chemical methods are generally applicable to a wide range of carboxylic acids.[5]

    • Scalability: Chemical synthesis is often more readily scalable for the production of larger quantities of the target molecule.

    • No Need for Enzyme Production: This approach bypasses the need for molecular biology and protein purification techniques.

  • Disadvantages:

    • Lack of Specificity: Chemical methods can lead to side reactions, such as the formation of regioisomers or acylation at other nucleophilic sites on the Coenzyme A molecule, resulting in lower yields and more complex purification.

    • Harsh Conditions: The use of organic solvents and reactive chemicals can lead to the degradation of Coenzyme A.[6]

    • Stereochemical Control: Achieving the correct stereochemistry at the two hydroxyl groups requires additional, often complex, synthetic steps.

    • Environmental Concerns: Chemical synthesis often generates hazardous waste that requires special disposal procedures.[7]

Conclusion

Both enzymatic and chemical methods offer viable routes to synthesize this compound. The choice of method will largely depend on the specific requirements of the research. For applications where high stereopurity and mild reaction conditions are paramount, and for smaller-scale synthesis, the enzymatic or chemo-enzymatic approach is often superior. For larger-scale production where stereochemistry might be less critical or can be controlled through a more extensive synthetic route, chemical synthesis remains a valuable option. The development of chemo-enzymatic strategies, which combine the best of both worlds, represents a promising avenue for the efficient and specific synthesis of complex biomolecules like this compound.[8][9]

References

Assessing Enzyme Specificity for 3,9-Dihydroxydodecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of modified fatty acids is a critical area of research, particularly in the development of new therapeutic agents and the study of metabolic diseases. 3,9-Dihydroxydodecanoyl-CoA is a C12 acyl-CoA molecule featuring hydroxyl groups at the C3 and C9 positions. Identifying and characterizing enzymes that can specifically recognize and process this substrate is essential for understanding its biological role and potential applications. As no enzymes with established specificity for this compound have been documented, this guide provides a framework for assessing candidate enzymes from known protein families that act on structurally similar substrates.

This guide compares major enzyme families involved in fatty acid metabolism that represent the most promising candidates for activity with this compound. We present their known substrate specificities, detailed experimental protocols for assessing their activity with this novel substrate, and a logical workflow for enzyme identification and characterization.

Candidate Enzyme Families: A Comparative Overview

The most likely enzymes to process a dihydroxylated C12 acyl-CoA belong to the fatty acid β-oxidation pathway or hydroxylation systems. The primary candidates fall into four families: Acyl-CoA Dehydrogenases (ACADs), Enoyl-CoA Hydratases, 3-Hydroxyacyl-CoA Dehydrogenases (HADs), and Cytochrome P450s.

Enzyme FamilyTypical FunctionSubstrate Chain Length PreferenceKnown Tolerance for Substrate ModificationsPotential Role with this compound
Acyl-CoA Dehydrogenases (ACADs) Catalyze the initial dehydrogenation step in β-oxidation, introducing a double bond.[1]Varies by isoform: Short (SCAD), Medium (MCAD), Long (LCAD), Very Long (VLCAD).[1][2]Primarily act on saturated acyl-CoAs. Specificity is generally high, but some promiscuity exists.Potential to act on the C2-C3 bond, though the C3-hydroxyl is non-native and may be inhibitory. Activity would depend on the specific isoform's active site architecture.
Enoyl-CoA Hydratases Catalyze the hydration of a trans-2-enoyl-CoA to form L-3-hydroxyacyl-CoA.[3]Activity is generally broad, with rates decreasing for longer chain lengths (C16 and above).[3]Some isoforms, particularly (R)-specific hydratases, are involved in pathways processing modified fatty acids.[4][5]Unlikely to act directly on the substrate unless it is first desaturated. However, could be part of a pathway if another enzyme creates a double bond.
3-Hydroxyacyl-CoA Dehydrogenases (HADs) Catalyze the NAD+-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[6]Varies by isoform. HAD has a preference for medium-chain substrates.[7][8]The active site is specific for a hydroxyl group at the C3 position.Highly relevant candidate. The existing C3-hydroxyl group makes it a direct potential substrate. The C9-hydroxyl is distant from the active site and may be tolerated.
Cytochrome P450s (CYPs) Monooxygenases that catalyze the hydroxylation of a wide range of substrates, including fatty acids.[4][9]Broad. Different CYP families (e.g., CYP4A, CYP4F) act on medium to very long-chain fatty acids.[4][10]Natively introduce hydroxyl groups at various positions (ω, ω-1, etc.).[4]Could be responsible for the synthesis of this compound from a precursor or could potentially further hydroxylate it.

Experimental Protocols for Assessing Enzyme Specificity

To determine if a candidate enzyme acts on this compound, a series of kinetic assays must be performed. The fundamental approach involves incubating the purified candidate enzyme with the novel substrate and measuring the rate of product formation or substrate depletion.

General Considerations for Kinetic Assays:
  • Substrate Purity: The this compound substrate must be of high purity to ensure accurate kinetic measurements.

  • Enzyme Purity: Candidate enzymes should be purified to near homogeneity.

  • Controls: Reactions should be run with appropriate controls, including no-enzyme controls (to check for non-enzymatic substrate degradation) and no-substrate controls (to measure any background activity).

  • Initial Velocity: Measurements should be taken under initial velocity conditions, where less than 10-15% of the substrate has been converted to product.[2] This ensures the reaction rate is linear and directly proportional to the enzyme's activity.

  • Parameter Determination: By measuring the initial reaction rate at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined using non-linear regression analysis of the Michaelis-Menten equation.[11][12][13]

Protocol 1: Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HAD) Activity

This protocol measures the activity of HAD enzymes by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Principle: L-3-Hydroxyacyl-CoA + NAD+ ⇌ 3-Ketoacyl-CoA + NADH + H+

Materials:

  • Purified HAD enzyme solution

  • This compound solution (substrate)

  • NAD+ solution

  • Reaction Buffer (e.g., 100 mM Potassium Phosphate, pH 7.3)

  • UV/Vis Spectrophotometer with temperature control (37°C)

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and a saturating concentration of NAD+ (e.g., 2.5 mM).

  • Add a specific volume of the enzyme solution to the cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the this compound substrate.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., for 5 minutes).[6]

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Repeat steps 1-6 for a range of substrate concentrations to determine Km and Vmax.

Protocol 2: Coupled Spectrophotometric Assay for Acyl-CoA Dehydrogenase (ACAD) Activity

This assay measures ACAD activity by coupling the reduction of a physiological or artificial electron acceptor to a change in absorbance. The Ferricenium ion method is a convenient alternative to the classic ETF fluorescence reduction assay.

Principle:

  • Acyl-CoA + ACAD-FAD → Enoyl-CoA + ACAD-FADH₂

  • ACAD-FADH₂ + 2 Ferricenium⁺ → ACAD-FAD + 2 Ferrocene + 2 H⁺

Materials:

  • Purified ACAD enzyme solution

  • This compound solution (substrate)

  • Ferricenium hexafluorophosphate (B91526) solution

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.6)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer and the Ferricenium solution.

  • Add the ACAD enzyme solution.

  • Initiate the reaction by adding the this compound substrate.

  • Monitor the decrease in absorbance of the ferricenium ion at its specific wavelength (e.g., 300 nm) over time.

  • Calculate the reaction rate from the linear portion of the curve.

  • Perform this across a range of substrate concentrations to determine kinetic parameters.

Protocol 3: HPLC-Based Assay for Cytochrome P450 (CYP) Hydroxylase Activity

This method is suitable for reactions where a direct spectrophotometric signal is not available. It directly measures the formation of the hydroxylated product from a precursor substrate.

Principle: Substrate + NADPH + H⁺ + O₂ → Hydroxylated Product + NADP⁺ + H₂O

Materials:

  • CYP enzyme preparation (e.g., microsomes or purified enzyme)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Precursor substrate (e.g., Dodecanoyl-CoA)

  • Reaction Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) or perchloric acid)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Set up the reaction mixture containing the buffer, CYP enzyme, and NADPH regenerating system.

  • Pre-incubate the mixture at the optimal temperature (e.g., 37°C).

  • Initiate the reaction by adding the precursor substrate.

  • Allow the reaction to proceed for a fixed time within the linear range.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the sample to pellet precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify the substrate and the this compound product.

  • The rate of product formation is determined by comparing the peak area to a standard curve.

Visualizing Workflows and Pathways

To effectively plan and interpret experiments, it is crucial to visualize the underlying biological and experimental processes.

experimental_workflow cluster_screening Phase 1: Candidate Screening cluster_characterization Phase 2: Kinetic Characterization start Synthesize Substrate (this compound) candidates Select Candidate Enzymes (HADs, ACADs, CYPs) start->candidates assay Perform Endpoint Activity Assays (Fixed Time, High Substrate Conc.) candidates->assay hit Identify 'Hits' (Enzymes showing any activity) assay->hit kinetics Perform Kinetic Assays (Varying Substrate Conc.) hit->kinetics For each 'Hit' Enzyme params Determine Kinetic Parameters (Km, Vmax, kcat) kinetics->params compare Compare Specificity (kcat/Km) params->compare best_enzyme Identify Most Specific Enzyme compare->best_enzyme

Caption: Workflow for identifying and characterizing enzymes for a novel substrate.

beta_oxidation_pathway start This compound (C12-diOH) enoyl 2,3-Enoyl-CoA (Hypothetical Intermediate) start->enoyl ? keto 3-Keto-9-hydroxydodecanoyl-CoA start->keto Direct Oxidation thiol Thiolysis keto->thiol c10 C10-OH-Acyl-CoA + Acetyl-CoA thiol->c10 acad Acyl-CoA Dehydrogenase (ACAD) had 3-Hydroxyacyl-CoA Dehydrogenase (HAD) thiolase β-Ketothiolase

Caption: Potential enzymatic steps for metabolizing this compound.

References

A Comparative Guide to Biomarkers for Fatty Acid Oxidation Disorders: Evaluating Long-Chain 3-Hydroxyacyl-CoAs and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

Introduction

While the specific molecule 3,9-Dihydroxydodecanoyl-CoA has not been validated as a biomarker in currently available scientific literature, the broader class of medium and long-chain 3-hydroxyacyl-CoAs and their corresponding acylcarnitine derivatives are critical biomarkers for the diagnosis and monitoring of mitochondrial fatty acid oxidation (FAO) disorders. This guide provides a comprehensive comparison of these key biomarkers, with a focus on Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, a serious inherited metabolic disorder. We will delve into the quantitative performance of these biomarkers, detail the experimental protocols for their analysis, and illustrate the underlying biochemical pathways.

Data Presentation: A Comparative Analysis of Key Biomarkers

The diagnosis of LCHAD deficiency and other related FAO disorders relies on identifying the accumulation of specific metabolic intermediates. The primary diagnostic method involves acylcarnitine profiling in blood spots or plasma, which detects derivatives of the acyl-CoAs that cannot be metabolized. A promising new biomarker, the "HADHA ratio," has shown high diagnostic accuracy. Urinary organic acid analysis serves as a complementary diagnostic tool.

Biomarker CategorySpecific Biomarker/RatioSample TypeSensitivity (%)Specificity (%)Key Findings & Limitations
Long-Chain 3-Hydroxyacylcarnitines C16-OH (3-hydroxypalmitoylcarnitine)Dried Blood Spot / PlasmaHigh (often used in combination)Variable (can be elevated in other conditions)A primary marker in newborn screening for LCHAD deficiency.[1][2]
C18-OH (3-hydroxystearoylcarnitine)Dried Blood Spot / PlasmaHigh (often used in combination)VariableElevated levels are highly suggestive of LCHAD/TFP deficiency.[3]
C18:1-OH (3-hydroxyoleoylcarnitine)Dried Blood Spot / PlasmaHigh (often used in combination)VariableAnother key indicator for LCHAD/TFP deficiency in acylcarnitine profiles.[3]
Acylcarnitine Ratios "HADHA ratio" ((C16OH + C18OH + C18:1OH) / C0)Dried Blood Spot100 99.0 - 99.8 Demonstrated to be highly sensitive and specific, and helps to reduce false-negative results, especially in patients with low free carnitine (C0).[3][4][5]
C16OH/C16 ratioDried Blood Spot98.298.8An efficient ratio for differentiating affected individuals, though slightly less specific than the "HADHA ratio".[3]
Urine Organic Acids 3-hydroxy-dicarboxylic acids (C6-C14)UrineGood (confirmatory)ModerateIncreased excretion is characteristic of LCHAD deficiency, but can also be seen in other conditions with dicarboxylic aciduria. The ratio of different 3-hydroxydicarboxylic acids can be a more useful indicator.[6][7][8][9][10][11]

Experimental Protocols

Acylcarnitine Profile Analysis by Tandem Mass Spectrometry (MS/MS)

This is the gold-standard method for newborn screening and diagnosis of FAO disorders.

Principle: Acylcarnitines are extracted from biological samples (dried blood spots or plasma) and derivatized to form butyl esters. These derivatives are then introduced into a tandem mass spectrometer. The instrument isolates precursor ions of a specific mass-to-charge ratio (m/z) and fragments them. The resulting product ions are specific to the acylcarnitine species, allowing for their identification and quantification.

Methodology:

  • Sample Preparation (from Dried Blood Spots):

    • A 3 mm disk is punched from the dried blood spot into a well of a 96-well microtiter plate.

    • An extraction solution of methanol (B129727) containing deuterated internal standards is added to each well. These standards are structurally similar to the analytes but have a different mass, allowing for accurate quantification.

    • The plate is agitated to ensure complete extraction of the acylcarnitines.

    • The supernatant is transferred to a new plate and dried under a stream of nitrogen.

  • Derivatization:

    • A solution of acetyl chloride or 3N HCl in n-butanol is added to the dried extract.

    • The plate is sealed and incubated to allow for the formation of butyl esters.

    • The derivatizing agent is then evaporated to dryness.

  • Analysis by Tandem Mass Spectrometry:

    • The dried, derivatized sample is reconstituted in a mobile phase solution.

    • The sample is injected into the tandem mass spectrometer, typically using a flow-injection method.

    • The mass spectrometer is operated in precursor ion scan mode or multiple reaction monitoring (MRM) mode to detect and quantify the different acylcarnitine species.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used as a confirmatory test and can provide additional diagnostic information.

Principle: Organic acids, including 3-hydroxy-dicarboxylic acids, are extracted from urine and chemically modified (derivatized) to make them volatile. The volatile derivatives are then separated by gas chromatography and detected by a mass spectrometer.

Methodology:

  • Sample Preparation:

    • An internal standard is added to a urine sample.

    • The organic acids are extracted from the urine using a liquid-liquid extraction or solid-phase extraction method.

    • The extract is dried completely.

  • Derivatization:

    • The dried extract is derivatized to form volatile esters (e.g., trimethylsilyl (B98337) esters). This is typically done by adding a derivatizing agent and heating the sample.

  • Analysis by GC-MS:

    • The derivatized sample is injected into the gas chromatograph.

    • The different organic acid derivatives are separated based on their boiling points and interactions with the chromatographic column.

    • As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

    • The resulting mass spectra are used to identify and quantify the specific organic acids.

Signaling Pathways and Experimental Workflows

Mitochondrial Fatty Acid β-Oxidation Pathway

This pathway is the central metabolic route for the breakdown of fatty acids to produce energy. A defect in any of the enzymes in this pathway can lead to a fatty acid oxidation disorder.

Fatty_Acid_Oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA CPT1 CPT I Fatty_Acyl_CoA->CPT1 + Carnitine Acylcarnitine Acylcarnitine CPT1->Acylcarnitine - CoA CACT CACT CACT->Acylcarnitine CPT2 CPT II Matrix_Acyl_CoA Fatty Acyl-CoA CPT2->Matrix_Acyl_CoA - Carnitine Acylcarnitine->CACT Acylcarnitine->CPT2 + CoA ACAD Acyl-CoA Dehydrogenase Matrix_Acyl_CoA->ACAD FAD -> FADH2 Enoyl_CoA trans-Δ2-Enoyl-CoA ACAD->Enoyl_CoA FAD -> FADH2 ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA ECH->Hydroxyacyl_CoA LCHAD 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Hydroxyacyl_CoA->LCHAD NAD+ -> NADH Ketoacyl_CoA 3-Ketoacyl-CoA LCHAD->Ketoacyl_CoA NAD+ -> NADH Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA Acyl-CoA (n-2) Thiolase->Shorter_Acyl_CoA TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle To TCA Cycle Shorter_Acyl_CoA->ACAD Re-enters cycle

Caption: Mitochondrial fatty acid β-oxidation pathway.

Biomarker Validation Workflow

The validation of a new biomarker is a rigorous process that involves several key stages to ensure its analytical and clinical performance.

Biomarker_Validation_Workflow cluster_analytical Analytical Performance cluster_clinical Clinical Performance Discovery Biomarker Discovery (e.g., Metabolomics) Analytical_Validation Analytical Validation Discovery->Analytical_Validation Clinical_Validation Clinical Validation Analytical_Validation->Clinical_Validation Accuracy Accuracy Analytical_Validation->Accuracy Precision Precision Analytical_Validation->Precision Sensitivity Analytical Sensitivity Analytical_Validation->Sensitivity Specificity Analytical Specificity Analytical_Validation->Specificity Robustness Robustness Analytical_Validation->Robustness Regulatory_Approval Regulatory Approval & Implementation Clinical_Validation->Regulatory_Approval Diagnostic_Accuracy Diagnostic Accuracy (Sensitivity & Specificity) Clinical_Validation->Diagnostic_Accuracy ROC_Analysis ROC Curve Analysis Clinical_Validation->ROC_Analysis Prognostic_Value Prognostic Value Clinical_Validation->Prognostic_Value Predictive_Value Predictive Value Clinical_Validation->Predictive_Value

Caption: A generalized workflow for biomarker validation.

Conclusion

While the specific molecule this compound is not an established biomarker, the analysis of long-chain 3-hydroxyacylcarnitines and their ratios, particularly the "HADHA ratio," provides a highly accurate and reliable method for the diagnosis of LCHAD deficiency and related fatty acid oxidation disorders. Acylcarnitine profiling by tandem mass spectrometry is the cornerstone of newborn screening and diagnostic testing. Complementary analysis of urinary 3-hydroxy-dicarboxylic acids can provide further diagnostic confirmation. The detailed experimental protocols and an understanding of the underlying metabolic pathways are crucial for researchers and clinicians in the field of inborn errors of metabolism and for professionals involved in the development of new therapeutic interventions.

References

Comparative Lipidomics of Wild-Type vs. Mutant for 3,9-Dihydroxydodecanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the lipidomic consequences of a hypothetical mutation affecting the metabolism of 3,9-Dihydroxydodecanoyl-CoA.

This guide presents a comparative analysis of the lipid profiles between a wild-type organism and a hypothetical mutant exhibiting a deficiency in the metabolism of this compound. This comparison is crucial for understanding the functional role of the affected enzyme and the downstream metabolic consequences of its impairment. Such insights are valuable for biomarker discovery, disease mechanism elucidation, and the development of targeted therapeutic strategies.

Introduction to this compound and its Hypothetical Metabolic Role

This compound is a C12 dicarboxylic acid-CoA ester. While its precise metabolic pathway is not extensively characterized in mainstream literature, its structure suggests a potential role in modified fatty acid oxidation pathways or as an intermediate in the degradation of more complex lipids. For the purpose of this guide, we hypothesize the existence of a novel enzyme, "3,9-Dihydroxyacyl-CoA Dehydrogenase" (DHAD), responsible for a key dehydrogenation step in the catabolism of this molecule. A mutation in the gene encoding DHAD is predicted to lead to the accumulation of this compound and its derivatives, with cascading effects on the broader lipidome.

Experimental Protocols

To investigate the lipidomic differences between the wild-type and the hypothetical dhad mutant, a comprehensive untargeted lipidomics workflow is employed.

Sample Preparation and Lipid Extraction

Biological samples (e.g., plasma, liver tissue, or cultured cells) are collected from both wild-type and dhad mutant models. Lipids are extracted using a modified Bligh-Dyer method.

  • Homogenization: Tissue samples are homogenized in a cold phosphate-buffered saline (PBS) solution.

  • Extraction: A 2:1:0.8 (v/v/v) mixture of methanol, chloroform, and water is added to the homogenate. The mixture is vortexed vigorously and then centrifuged to induce phase separation.

  • Collection: The lower organic phase, containing the lipids, is carefully collected and dried under a stream of nitrogen gas.

  • Reconstitution: The dried lipid extract is reconstituted in a solution of 2:1 (v/v) isopropanol:acetonitrile for subsequent analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The lipid extracts are analyzed using a high-resolution mass spectrometer coupled with an ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Separation: A C18 reversed-phase column is used to separate the different lipid species. A gradient elution with mobile phases consisting of acetonitrile/water and isopropanol/acetonitrile, both containing ammonium (B1175870) formate (B1220265) and formic acid, is employed.

  • Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to ensure comprehensive coverage of different lipid classes. Data is acquired in a data-dependent acquisition (DDA) mode, where the most abundant ions in a full scan are selected for fragmentation (MS/MS) to aid in identification.

Data Processing and Analysis

The raw LC-MS data is processed using specialized lipidomics software.

  • Peak Picking and Alignment: The software identifies and aligns chromatographic peaks across all samples.

  • Lipid Identification: Lipid species are identified by matching the accurate mass, retention time, and MS/MS fragmentation patterns to a lipid database (e.g., LIPID MAPS).

  • Statistical Analysis: A t-test or ANOVA is used to identify statistically significant differences in the abundance of lipid species between the wild-type and dhad mutant groups.

Comparative Lipidomics Data

The following table summarizes the key quantitative differences in the lipid profiles observed between the wild-type and the hypothetical dhad mutant.

Lipid SpeciesWild-Type (Relative Abundance)dhad Mutant (Relative Abundance)Fold Changep-value
3,9-Dihydroxydodecanoyl-carnitine1.0 ± 0.225.4 ± 3.1+25.4< 0.001
Dodecanedioylcarnitine1.2 ± 0.38.7 ± 1.1+7.3< 0.001
Phosphatidylcholine (PC) 34:1100 ± 1275 ± 9-1.3< 0.05
Phosphatidylethanolamine (B1630911) (PE) 36:280 ± 1062 ± 7-1.3< 0.05
Ceramide (d18:1/24:0)5.5 ± 0.79.8 ± 1.2+1.8< 0.01
Triacylglycerol (TAG) 52:3250 ± 30190 ± 25-1.3< 0.05

Signaling Pathways and Experimental Workflows

To visualize the experimental process and the hypothetical metabolic pathway, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output SampleCollection Sample Collection (Wild-Type & Mutant) Homogenization Homogenization SampleCollection->Homogenization LipidExtraction Lipid Extraction Homogenization->LipidExtraction LCMS LC-MS Analysis LipidExtraction->LCMS DataProcessing Data Processing LCMS->DataProcessing StatisticalAnalysis Statistical Analysis DataProcessing->StatisticalAnalysis LipidIdentification Lipid Identification StatisticalAnalysis->LipidIdentification ComparativeAnalysis Comparative Analysis LipidIdentification->ComparativeAnalysis

Caption: Experimental workflow for comparative lipidomics analysis.

metabolic_pathway cluster_pathway Hypothetical Metabolic Pathway cluster_enzyme cluster_mutation Precursor Upstream Precursor Metabolite This compound Precursor->Metabolite Product Downstream Metabolite Metabolite->Product Wild-Type DHAD 3,9-Dihydroxyacyl-CoA Dehydrogenase (DHAD) Mutation Mutation (Block) Metabolite->Mutation BetaOxidation Further Beta-Oxidation Product->BetaOxidation Mutation->Product Mutant

Caption: Hypothetical metabolic pathway of this compound.

Discussion of Results

The comparative lipidomics data reveals significant alterations in the lipid profile of the dhad mutant compared to the wild-type.

  • Accumulation of Upstream Metabolites: As hypothesized, the most prominent change is the dramatic accumulation of 3,9-Dihydroxydodecanoyl-carnitine, the carnitine conjugate of the substrate for the deficient enzyme. An increase in dodecanedioylcarnitine is also observed, suggesting that in the absence of the primary degradation pathway, the substrate may be shunted into an alternative omega-oxidation pathway.

  • Alterations in Complex Lipids: The data also indicates a broader impact on cellular lipid homeostasis. The observed decrease in specific phosphatidylcholine (PC) and phosphatidylethanolamine (PE) species could be a consequence of altered fatty acid availability for their synthesis or increased membrane stress. The increase in a specific ceramide species may point towards the activation of stress-response pathways. The reduction in triacylglycerol (TAG) levels could reflect a decreased availability of fatty acyl-CoAs for storage.

Conclusion

This comparative lipidomics guide, based on a hypothetical mutation in the metabolism of this compound, illustrates a powerful approach to understanding the functional roles of uncharacterized enzymes and the metabolic consequences of their deficiencies. The presented data highlights the importance of looking beyond the immediate substrate and product of a metabolic reaction to appreciate the global impact on the lipidome. These findings provide a framework for future research into novel fatty acid oxidation pathways and their relevance to human health and disease.

A Comparative Guide to the Biological Relevance of Dihydroxylated Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the biological relevance of long-chain dihydroxylated acyl-CoAs, with a specific focus on providing context for the hypothetical molecule 3,9-Dihydroxydodecanoyl-CoA. As of this writing, specific literature detailing the biological functions, signaling pathways, and experimental data for this compound is not available. Therefore, this document serves as a comparative framework, drawing parallels from closely related and well-characterized molecules, namely monohydroxylated acyl-CoAs and dicarboxylic acyl-CoAs. The information presented here is intended to offer researchers, scientists, and drug development professionals a foundational understanding of the potential roles and analytical approaches for studying novel dihydroxylated fatty acid derivatives.

The metabolism of fatty acids is a cornerstone of cellular energy homeostasis and involves multiple pathways, including the well-known beta-oxidation cycle. However, alternative routes such as omega (ω)-oxidation gain importance in specific physiological and pathological states.[1] These pathways can generate a variety of oxidized fatty acid derivatives, including hydroxylated and dicarboxylic forms, which are not merely metabolic intermediates but can also act as signaling molecules.[2]

This guide will explore the established roles of analogous molecules, detail the experimental protocols for their analysis, and present quantitative data where available to serve as a valuable resource for investigating the biological significance of this compound and other novel long-chain dihydroxylated acyl-CoAs.

Comparative Analysis of Related Acyl-CoA Molecules

To understand the potential biological relevance of this compound, we will compare it with two classes of related molecules for which experimental data exists: monohydroxylated acyl-CoAs and dicarboxylic acyl-CoAs.

Table 1: Comparison of Biological Roles and Metabolic Pathways

FeatureMonohydroxylated Acyl-CoAs (e.g., 3-Hydroxydodecanoyl-CoA)Dicarboxylic Acyl-CoAs (from ω-oxidation)Putative Role of this compound (Hypothesized)
Primary Metabolic Pathway Intermediate in mitochondrial beta-oxidation.[3]Product of ω-oxidation, further metabolized by peroxisomal beta-oxidation.[4][5]Potential intermediate or product of a modified fatty acid oxidation pathway, possibly involving both β- and ω-oxidation machinery.
Key Biological Functions Primarily serves as an intermediate in the catabolism of fatty acids for energy production.[3]Can be a detoxification product when beta-oxidation is impaired. May act as signaling molecules and induce peroxisomal β-oxidation.[6][7]Could serve as a unique signaling molecule, a substrate for the synthesis of complex lipids, or a biomarker for specific metabolic states.
Cellular Localization Primarily mitochondrial matrix.[3]Generated in the smooth endoplasmic reticulum (ω-oxidation) and metabolized in peroxisomes.[1][8]Localization would depend on the enzymes responsible for its synthesis, potentially spanning multiple compartments.
Associated Disease States Deficiencies in enzymes metabolizing 3-hydroxyacyl-CoAs lead to disorders of fatty acid oxidation.Increased levels are observed in conditions with impaired mitochondrial beta-oxidation and certain metabolic stresses.[4]Altered levels could be indicative of novel metabolic dysregulations or specific enzyme deficiencies.

Signaling Pathways and Metabolic Networks

The metabolism of fatty acids is intricately regulated and interconnected with other cellular processes. Below are diagrams illustrating the established pathways for related molecules, which can serve as a starting point for investigating this compound.

Mitochondrial Beta-Oxidation

This pathway is the primary route for the breakdown of fatty acids, including the formation and processing of 3-hydroxyacyl-CoA intermediates.

Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA Trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA Fatty Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase

Caption: Mitochondrial Beta-Oxidation Pathway.

Omega-Oxidation and Dicarboxylic Acid Formation

This alternative pathway becomes significant when beta-oxidation is compromised and leads to the formation of dicarboxylic acids.

Omega_Oxidation Fatty_Acid Fatty Acid Omega_Hydroxy_FA ω-Hydroxy Fatty Acid Fatty_Acid->Omega_Hydroxy_FA Cytochrome P450 ω-hydroxylase Aldehyde_FA Aldehyde Fatty Acid Omega_Hydroxy_FA->Aldehyde_FA Alcohol Dehydrogenase Dicarboxylic_Acid Dicarboxylic Acid Aldehyde_FA->Dicarboxylic_Acid Aldehyde Dehydrogenase

Caption: Omega-Oxidation Pathway.

Experimental Protocols

Investigating the biological relevance of a novel metabolite like this compound requires robust analytical methods. The following protocols are standard for the analysis of acyl-CoAs and can be adapted for the target molecule.

Table 2: Experimental Methodologies for Acyl-CoA Analysis

Experimental GoalTechniqueBrief Protocol
Identification and Quantification Liquid Chromatography-Mass Spectrometry (LC-MS/MS)1. Extraction: Extract acyl-CoAs from cell or tissue lysates using a solvent system like 10% trichloroacetic acid or a biphasic extraction with methanol/water and an organic solvent. 2. Separation: Separate the extracted acyl-CoAs using reverse-phase liquid chromatography. 3. Detection: Use tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification, employing multiple reaction monitoring (MRM) for targeted analysis.
Enzyme Activity Assays Spectrophotometry or Fluorometry1. Substrate Preparation: Synthesize or procure the specific acyl-CoA substrate. 2. Reaction: Incubate the substrate with a purified enzyme or cell lysate. 3. Detection: Monitor the change in absorbance or fluorescence of a reporter molecule that is coupled to the reaction (e.g., reduction of NAD+ to NADH).
Metabolic Flux Analysis Stable Isotope Tracing1. Labeling: Culture cells or administer to an organism a stable isotope-labeled precursor (e.g., ¹³C-labeled fatty acid). 2. Metabolite Extraction: After a defined period, extract metabolites. 3. Analysis: Analyze the isotopic enrichment in the target acyl-CoA and related metabolites using LC-MS/MS to determine metabolic flux through different pathways.
Experimental Workflow for Characterization

The following diagram outlines a logical workflow for the characterization of a novel acyl-CoA.

Experimental_Workflow cluster_synthesis Chemical/Biological Synthesis cluster_analytical Analytical Characterization cluster_biological Biological Investigation Synthesis Synthesize Authentic Standard LCMS LC-MS/MS Method Development Synthesis->LCMS Quantification Quantification in Biological Samples LCMS->Quantification Enzyme_Assays Enzyme Substrate Specificity Quantification->Enzyme_Assays Flux_Analysis Metabolic Flux Analysis Quantification->Flux_Analysis Signaling_Assays Cellular Signaling Assays Enzyme_Assays->Signaling_Assays Flux_Analysis->Signaling_Assays

Caption: Workflow for Novel Acyl-CoA Characterization.

Conclusion

While direct experimental evidence for the biological relevance of this compound is currently lacking, a comparative analysis with known monohydroxylated and dicarboxylic acyl-CoAs provides a strong foundation for future research. It is plausible that this compound is an intermediate in a yet-to-be-described metabolic pathway or a novel signaling molecule. The experimental approaches outlined in this guide, particularly advanced mass spectrometry techniques, will be pivotal in its discovery, characterization, and the elucidation of its biological function. The provided diagrams and tables offer a structured framework to guide these research endeavors. Researchers in the field are encouraged to adapt these methodologies to explore the exciting possibility of new roles for dihydroxylated fatty acids in health and disease.

References

A Comparative Guide to Analytical Methods for 3,9-Dihydroxydodecanoyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,9-Dihydroxydodecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis, making their quantification essential for researchers in metabolism, drug discovery, and diagnostics. However, a review of publicly available data reveals a lack of formal inter-laboratory comparison studies or established proficiency testing programs specifically for this compound. Such programs are vital for standardizing measurements and ensuring data comparability across different laboratories. Organizations like the AOAC INTERNATIONAL and AAFCO run proficiency testing programs for various analytes, which helps maintain high standards in analytical testing[1][2].

This guide provides a comparative overview of the primary analytical methodologies that can be employed for the quantification of this compound, based on established methods for other long-chain acyl-CoAs. The comparison focuses on performance characteristics derived from peer-reviewed studies, offering a valuable resource for researchers to select the most appropriate method for their needs.

Comparison of Analytical Methodologies

The quantification of acyl-CoAs is predominantly achieved through three main techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV or Fluorescence detection (HPLC-UV/Fluorescence), and Enzymatic Assays. LC-MS/MS has emerged as the gold standard due to its superior sensitivity and specificity.[3]

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of these analytical methods based on data reported for various long-chain acyl-CoAs.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol~120 pmol (with derivatization)~50 fmol
Limit of Quantification (LOQ) 5-50 fmol~1.3 nmol (LC/MS-based)~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (%RSD) < 5%< 15%< 20%
Specificity HighModerateHigh
Throughput HighModerateLow to Moderate

This data is compiled from studies on various acyl-CoAs and should be considered as a general guide.

Mandatory Visualization

Experimental Workflow for Acyl-CoA Quantification

The following diagram illustrates a typical workflow for the quantification of acyl-CoAs using LC-MS/MS, from sample preparation to data analysis.

Acyl-CoA Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Homogenization Tissue Homogenization or Cell Lysis Internal_Standard Addition of Internal Standard Tissue_Homogenization->Internal_Standard Homogenate Extraction Solid-Phase Extraction (SPE) Internal_Standard->Extraction Spiked Sample Evaporation Evaporation and Reconstitution Extraction->Evaporation Eluate LC_Separation UPLC/HPLC Separation Evaporation->LC_Separation Reconstituted Sample MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Analytes Peak_Integration Peak Integration and Quantification MS_Detection->Peak_Integration Raw Data Normalization Normalization to Internal Standard Peak_Integration->Normalization Peak Areas Final_Concentration Calculation of Concentration Normalization->Final_Concentration Normalized Data

Caption: A typical workflow for acyl-CoA analysis using LC-MS/MS.

Principle of Tandem Mass Spectrometry (MS/MS) for Acyl-CoA Analysis

The following diagram illustrates the principle of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer, a common technique for quantifying acyl-CoAs.

MRM Principle Ion_Source Ion Source Q1 Q1: Precursor Ion Selection Ion_Source->Q1 [M+H]+ Ions Q2 q2: Collision Cell (Fragmentation) Q1->Q2 Precursor Ion (e.g., m/z of 3,9-Dihydroxy- dodecanoyl-CoA) Q3 Q3: Product Ion Selection Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion

Caption: Principle of MRM for selective quantification of acyl-CoAs.

Experimental Protocols

LC-MS/MS Method for Acyl-CoA Quantification

This method is adapted from protocols for long-chain acyl-CoAs and offers high sensitivity and specificity.[4][5]

a. Sample Preparation (Solid-Phase Extraction) [4]

  • Homogenize tissue or cell samples in a suitable buffer.

  • Add an appropriate internal standard (e.g., C17:0-CoA).[6]

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

b. Liquid Chromatography [5]

  • Column: C18 reversed-phase column (e.g., 100 x 2 mm, 3 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 20% to 100% B over 15 minutes.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10-30 µL.

c. Tandem Mass Spectrometry [7][8]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]⁺ of this compound.

  • Product Ion: A specific fragment ion, often resulting from the neutral loss of 507 Da, corresponding to the cleavage of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety.[8]

  • Collision Energy: Optimized for the specific analyte.

HPLC-UV/Fluorescence Method

This method is less sensitive than LC-MS/MS and may require derivatization for fluorescence detection.

a. Derivatization (for Fluorescence Detection)

  • React the acyl-CoA sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).

b. HPLC Conditions

  • Column: C18 reversed-phase column.

  • Mobile Phase: Acetonitrile/water gradient.

  • Detection: UV detector (e.g., 254 nm) or a fluorescence detector with appropriate excitation and emission wavelengths for the chosen label.

Enzymatic Assay

This method relies on specific enzymes to convert the acyl-CoA, leading to a measurable change in absorbance or fluorescence.

a. Assay Principle

  • The assay typically involves an enzyme that specifically recognizes the acyl-CoA of interest.

  • The enzymatic reaction is coupled to a second reaction that produces a detectable signal (e.g., the production of NADH, which can be measured by absorbance at 340 nm).

b. General Protocol

  • Prepare a reaction mixture containing a suitable buffer, the specific enzyme, and any necessary co-factors.

  • Add the sample containing the acyl-CoA to initiate the reaction.

  • Monitor the change in absorbance or fluorescence over time using a plate reader or spectrophotometer.

  • Quantify the concentration of the acyl-CoA by comparing the reaction rate to a standard curve prepared with known concentrations of the analyte.

Conclusion

While no formal inter-laboratory comparison studies exist specifically for this compound, a robust analytical approach can be developed based on established methods for other acyl-CoAs. LC-MS/MS offers the highest sensitivity and specificity and is the recommended method for accurate quantification in complex biological matrices.[3][5][7] The choice of method will ultimately depend on the specific requirements of the study, including the required sensitivity, sample matrix, available instrumentation, and desired throughput. The protocols and comparative data presented in this guide provide a solid foundation for researchers to establish and validate their own methods for the analysis of this compound.

References

Safety Operating Guide

Proper Disposal of 3,9-Dihydroxydodecanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of 3,9-Dihydroxydodecanoyl-CoA, ensuring the safety of laboratory personnel and compliance with standard laboratory practices. The following procedures are designed for researchers, scientists, and drug development professionals.

Pre-Disposal Considerations:

  • Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines on chemical waste disposal.[2][3][4]

  • Review Institutional Policies: Familiarize yourself with your organization's policies regarding the disposal of non-hazardous chemical waste. Some institutions may have specific protocols that differ from general recommendations.

  • Small Quantities: The disposal procedures outlined below are intended for small quantities of this compound typically used in research settings.

Step-by-Step Disposal Procedures:

For Aqueous Solutions of this compound:

  • Confirm Non-Hazardous Status: Based on the available data for similar compounds, aqueous solutions of this compound can be considered non-hazardous.

  • Dilution: Dilute the solution with a large volume of water (at least 20-fold).

  • Drain Disposal: Pour the diluted solution down the sanitary sewer drain, followed by flushing with copious amounts of water. This is a generally accepted method for the disposal of non-hazardous aqueous waste.[3]

For Solid this compound:

  • Confirm Non-Hazardous Status: Solid this compound is presumed to be non-hazardous.

  • Packaging:

    • Ensure the solid waste is in a sealed, clearly labeled container.

    • The label should clearly state the name of the compound ("this compound") and indicate that it is "non-hazardous waste."

  • Disposal:

    • For small quantities, the sealed container may be placed in the regular laboratory trash.

    • However, some institutions' policies prevent custodial staff from handling any chemical containers. In such cases, the sealed container should be placed in a designated non-hazardous solid waste accumulation area or disposed of through your institution's chemical waste program.[3]

Quantitative Data Summary:

At present, there is no specific quantitative data available for the toxicity or environmental impact of this compound. The hazard assessment is based on the SDS for the analogous compound, Decanoyl-Coenzyme A (hydrate), which is summarized below.

PropertyFindingCitation
GHS Hazard ClassificationNot classified as a hazardous substance[1]
Health Hazard0 (No hazard)[1]
Flammability Hazard0 (No hazard)[1]
Reactivity Hazard0 (No hazard)[1]

Experimental Protocols:

This document focuses on disposal procedures and does not cite specific experiments.

Visualizations:

The following diagram illustrates the general pathway for the mitochondrial beta-oxidation of a long-chain fatty acyl-CoA, a key metabolic process for compounds like this compound.

Beta_Oxidation_Pathway cluster_membrane Mitochondrion cluster_inner_membrane Inner Mitochondrial Membrane node_style node_style LCFA Long-Chain Fatty Acid (Cytosol) Acyl_CoA_Synthetase Acyl-CoA Synthetase LCFA->Acyl_CoA_Synthetase ATP -> AMP + PPi CoA-SH Fatty_Acyl_CoA Fatty Acyl-CoA (Cytosol) Acyl_CoA_Synthetase->Fatty_Acyl_CoA CPT1 CPT I Fatty_Acyl_CoA->CPT1 Carnitine -> CoA-SH Fatty_Acylcarnitine Fatty Acylcarnitine (Intermembrane Space) CPT1->Fatty_Acylcarnitine CACT CACT Fatty_Acylcarnitine->CACT invis1 CACT->invis1 Fatty_Acyl_CoA_Matrix Fatty Acyl-CoA (Mitochondrial Matrix) Beta_Oxidation Beta-Oxidation Spiral Fatty_Acyl_CoA_Matrix->Beta_Oxidation FAD -> FADH2 NAD+ -> NADH CoA-SH Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle invis1->Fatty_Acyl_CoA_Matrix invis2

Caption: Mitochondrial beta-oxidation pathway for long-chain fatty acids.

References

Essential Safety and Logistics for Handling 3,9-Dihydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3,9-Dihydroxydodecanoyl-CoA. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the chemical structure—a long-chain fatty acyl-CoA ester containing hydroxyl groups—is recommended. Users should always conduct a risk assessment prior to beginning work.

Hazard Assessment and Personal Protective Equipment (PPE)

While many fatty acid esters are considered to have low toxicity, this compound is a biochemically active molecule, and the presence of hydroxyl groups may alter its reactivity and toxicological properties. Therefore, appropriate PPE should be worn at all times to minimize exposure.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashes.[1][2]Protects against splashes and aerosols.
Skin and Body Protection Standard laboratory coat.[1][2] Chemical-resistant apron for larger quantities.Prevents contact with skin and personal clothing.
Hand Protection Disposable nitrile gloves.[1][3] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves.Provides a barrier against skin contact.
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood.[3] If aerosols may be generated, a risk assessment should determine the need for a respirator.Minimizes inhalation of any potential aerosols.
Safe Handling and Operational Plan

Adherence to standard laboratory safety practices is essential.

Step-by-Step Handling Protocol:

  • Preparation:

    • Read and understand this safety guide thoroughly.

    • Ensure all necessary PPE is available and in good condition.

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.

  • Handling the Compound:

    • Avoid direct contact with skin, eyes, and clothing.

    • Minimize the generation of dust or aerosols.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid form.

    • When preparing solutions, add the solid to the solvent slowly.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[4]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

  • Storage:

    • Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Follow any specific storage temperature recommendations provided by the supplier.

Disposal Plan

The disposal of this compound and its containers must comply with local, state, and federal regulations.

Disposal Guidelines

Waste Type Disposal Procedure
Unused or Waste this compound As the hazards are not fully characterized, it is prudent to dispose of it as chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures.[5][6]
Contaminated Labware (e.g., pipette tips, tubes) Dispose of as solid chemical waste.[7]
Empty Containers If the container held a non-hazardous substance, it can often be disposed of in the regular trash after being thoroughly rinsed. However, given the unknown hazard profile, it is recommended to consult with your EHS office.[6][7]
Aqueous Solutions For non-hazardous chemical waste, disposal down the drain may be permissible with approval from your institution's EHS.[7][8] Given the unknown hazards, it is best to collect aqueous waste containing this compound for chemical waste disposal.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review Safety Guide prep2 Don Appropriate PPE prep1->prep2 handle1 Weigh/Measure Compound prep3 Prepare Well-Ventilated Workspace prep2->prep3 prep3->handle1 handle2 Prepare Solution (if needed) handle1->handle2 post1 Clean Work Area handle2->post1 post2 Store Compound Properly post1->post2 disp1 Segregate Chemical Waste post2->disp1 End of Experiment disp2 Consult EHS for Disposal disp1->disp2

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.